molecular formula C14H13BClNO3 B1418416 (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid CAS No. 913835-39-9

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1418416
CAS No.: 913835-39-9
M. Wt: 289.52 g/mol
InChI Key: OLWULFVOADOJBR-UHFFFAOYSA-N
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Description

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BClNO3 and its molecular weight is 289.52 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(2-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWULFVOADOJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657064
Record name {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
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Molecular Weight

289.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-39-9
Record name B-[4-[[(2-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Introduction and Significance

This compound is a bespoke chemical entity belonging to the versatile class of arylboronic acids. Boronic acids are distinguished by their C–B bond and their ability to act as Lewis acids, forming reversible covalent complexes with diols.[1][2] This characteristic, combined with their stability and low toxicity, makes them indispensable building blocks in modern organic chemistry.[2]

Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3][4] The title compound, featuring a substituted benzamide moiety, is of significant interest to researchers in medicinal chemistry and materials science. The specific substitution pattern—a chloro group and a methyl group on the aniline ring—allows for fine-tuning of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional organic materials.[5]

This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for chemistry professionals. It emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step sequence. The primary disconnection is at the carbon-boron bond, pointing to a Miyaura borylation as the key final step. The precursor for this transformation would be an aryl halide, specifically a bromo-substituted benzamide. This precursor, in turn, can be readily synthesized via a standard amide bond formation.

This leads to a robust and reliable forward-synthetic strategy:

  • Amide Bond Formation: Acylation of 2-chloro-4-methylaniline with 4-bromobenzoyl chloride to form the key intermediate, N-(2-chloro-4-methylphenyl)-4-bromobenzamide.

  • Palladium-Catalyzed Borylation: Conversion of the aryl bromide intermediate to the corresponding boronic acid pinacol ester via the Miyaura borylation reaction.[6]

  • Hydrolysis: Subsequent in-situ or separate hydrolysis of the pinacol ester to yield the final this compound.

Overall Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Miyaura Borylation & Hydrolysis A 4-Bromobenzoyl Chloride C N-(2-chloro-4-methylphenyl)- 4-bromobenzamide A->C Et3N, DCM B 2-Chloro-4-methylaniline B->C E (4-((2-Chloro-4-methylphenyl)carbamoyl) -phenyl)boronic acid C->E 1. PdCl2(dppf), KOAc, Dioxane 2. Acidic Workup (Hydrolysis) D Bis(pinacolato)diboron D->E

Caption: Two-step synthesis of the target boronic acid.

Part 1: Synthesis of N-(2-chloro-4-methylphenyl)-4-bromobenzamide

This initial step involves the formation of a stable amide bond. The reaction couples a reactive acyl chloride with an aniline derivative. The use of an acyl chloride is deliberate; it is highly electrophilic, ensuring a rapid and high-yielding reaction at room temperature. A non-nucleophilic base, such as triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting aniline.[7]

Experimental Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Reagent Table
ReagentMolar Mass ( g/mol )Equivalents
2-Chloro-4-methylaniline141.601.0
4-Bromobenzoyl chloride219.451.05
Triethylamine (Et₃N)101.191.2
Dichloromethane (DCM)84.93Solvent

Part 2: Synthesis of this compound

This transformation is the core of the synthesis, employing the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-boron bonds with excellent functional group tolerance.[5][6]

Causality of Experimental Choices:

  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is selected as the catalyst. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently, balancing catalyst activity and stability.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid that forms a pinacol boronate ester.[8] This ester is generally stable enough for chromatographic purification if needed, yet can be readily hydrolyzed to the final boronic acid.[1][9]

  • Base: Potassium acetate (KOAc) is a crucial component. It is a weak base, which is critical to prevent the premature hydrolysis of the diboron reagent and to avoid competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl bromide.[3] Its role is to facilitate the transmetalation step in the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction, as it effectively dissolves the reagents and is stable at the required reaction temperatures.

Catalytic Cycle of Miyaura Borylation

G Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln(Br) (Oxidative Addition) Pd0->ArPdBr ArPdOAc Ar-Pd(II)Ln(OAc) (Ligand Exchange) ArPdBr->ArPdOAc Transmetalation Transmetalation Complex ArPdOAc->Transmetalation ArPdBpin Ar-Pd(II)Ln(Bpin) (Reductive Elimination) Transmetalation->ArPdBpin ArPdBpin->Pd0  Regenerates  Catalyst ArBpin Ar-B(pin) ArPdBpin->ArBpin ArBr Ar-Br ArBr->ArPdBr B2pin2 B2(pin)2 B2pin2->Transmetalation KOAc KOAc KOAc->ArPdOAc KBr KBr AcOBpin AcO-B(pin)

Caption: The catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add N-(2-chloro-4-methylphenyl)-4-bromobenzamide (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (3.0 eq.).

  • Catalyst Addition: Add PdCl₂(dppf) (2-5 mol%).

  • Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane via cannula.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Workup and Hydrolysis:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

    • Combine the filtrates and concentrate in vacuo.

    • Redissolve the crude residue in a mixture of ethyl acetate and water.

    • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl and stir vigorously for 1-2 hours. This step facilitates the hydrolysis of the pinacol ester to the boronic acid.[10]

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude boronic acid can be purified by trituration with a solvent like hexanes or by recrystallization to yield the final product as a solid.

Reagent Table
ReagentMolar Mass ( g/mol )Equivalents / mol%
N-(2-chloro-4-methylphenyl)-4-bromobenzamide325.021.0
Bis(pinacolato)diboron (B₂pin₂)253.941.2
Potassium Acetate (KOAc)98.143.0
PdCl₂(dppf)731.703 mol%
1,4-Dioxane88.11Solvent

Data Summary and Characterization

The final product and key intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundExpected AppearanceAnalytical Techniques
N-(2-chloro-4-methylphenyl)-4-bromobenzamideWhite to off-white solid¹H NMR, ¹³C NMR, MS, IR
This compoundWhite to off-white solid¹H NMR, ¹³C NMR, ¹¹B NMR, MS, IR

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents:

    • Acyl Chlorides: 4-Bromobenzoyl chloride is corrosive and lachrymatory. Handle with extreme care.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Solvents: Dichloromethane and 1,4-dioxane are hazardous. Dioxane can form explosive peroxides upon standing and should be tested before use.

References

An In-depth Technical Guide to (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the boronic acid derivative, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights and the scientific rationale behind experimental methodologies.

Introduction and Molecular Overview

This compound is a specialized organic compound that integrates a boronic acid moiety with a substituted benzamide structure. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the substituted aromatic amide portion can be tailored to interact with specific biological targets.

Boronic acids are recognized as privileged structures in drug discovery, with several FDA-approved drugs, such as Bortezomib and Ixazomib, featuring this functional group. They are known to form reversible covalent bonds with diols, a property that can be exploited for targeting glycoproteins and developing sensors. The presence of the 2-chloro-4-methylphenyl group in the target molecule introduces specific steric and electronic features that can influence its binding affinity and pharmacokinetic properties.

Chemical Structure:

Caption: Chemical structure and basic properties of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in drug development and materials science. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Melting Point 234-236°C--INVALID-LINK--[1]
Density 1.34 g/cm³--INVALID-LINK--[1]
LogP 1.65350--INVALID-LINK--[1]
pKa Predicted: ~8.5-9.5Inferred from related arylboronic acids
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and methanol.General knowledge of similar compounds
Appearance White to off-white solidGeneral knowledge of similar compounds

Expert Insights: The relatively high melting point suggests a stable crystalline lattice. The LogP value indicates moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences membrane permeability and absorption. The predicted pKa is typical for arylboronic acids and is a critical parameter for understanding its behavior at physiological pH. At pH 7.4, the boronic acid moiety will exist in equilibrium between the neutral trigonal form and the anionic tetrahedral form.

Synthesis and Purification

The synthesis of this compound typically involves the coupling of two key building blocks: 4-boronobenzoic acid and 2-chloro-4-methylaniline. A common synthetic route is outlined below.

Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product cluster_purification Purification A 4-Boronobenzoic acid C Activation of Carboxylic Acid (e.g., with HATU, HOBt) A->C B 2-Chloro-4-methylaniline D Amide Bond Formation (Base, e.g., DIPEA) B->D C->D E This compound D->E F Crystallization or Chromatography E->F

Caption: A typical synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • Activation of 4-Boronobenzoic Acid:

    • Dissolve 4-boronobenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an auxiliary nucleophile like HOBt (Hydroxybenzotriazole).

    • Stir the mixture at room temperature for 30-60 minutes to form the activated ester. The choice of coupling agent is critical to minimize side reactions and ensure high yield. HATU is often preferred for its efficiency and suppression of racemization in chiral substrates, though not a concern here.

  • Amide Bond Formation:

    • To the activated ester solution, add 2-chloro-4-methylaniline and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

    • The base is essential to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

    • Allow the reaction to proceed at room temperature overnight. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the point of completion.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the purity requirements.

Trustworthiness and Self-Validation: The purity of the final compound should be rigorously assessed. This is a self-validating system where the analytical data from multiple techniques must be consistent.

  • ¹H NMR: To confirm the chemical structure and identify any residual solvents or starting materials.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest several potential applications in the pharmaceutical industry.

As a Building Block in Medicinal Chemistry: This compound is an excellent starting point for the synthesis of more complex molecules. The boronic acid functionality allows for its incorporation into larger scaffolds via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The chloro and methyl substituents on the phenyl ring provide handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

As a Potential Therapeutic Agent: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The amide linkage and the substituted phenyl ring of the target molecule can be designed to fit into the active site of a specific enzyme, with the boronic acid forming a covalent but reversible bond with a catalytic serine residue. This mechanism of action is central to the activity of proteasome inhibitors like Bortezomib.

Signaling Pathway Hypothesis:

G cluster_0 Potential Mechanism of Action A This compound B Target Enzyme (e.g., Serine Protease) A->B Binding C Reversible Covalent Inhibition B->C Interaction D Downstream Signaling Cascade (e.g., Apoptosis Induction) C->D Modulation E Therapeutic Effect (e.g., Anti-cancer) D->E Leads to

References

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid: A Technical Guide to its Dual Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, more commonly known as Talabostat (or PT-100), is a pioneering small molecule inhibitor targeting a family of enzymes known as dipeptidyl peptidases (DPPs). This guide provides an in-depth analysis of its multifaceted mechanism of action, which uniquely combines direct enzymatic inhibition within the tumor microenvironment with robust, systemic immune system activation. Initially explored for its role in cancer therapy, Talabostat's ability to modulate both tumor stroma and host immunity has made it a subject of significant research. This document will dissect its molecular targets, the resultant cellular and systemic effects, and the key experimental protocols used to elucidate its function, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: The Emergence of a Dual-Action Inhibitor

Talabostat is an orally active, boronic acid-containing compound.[1] The presence of the boronic acid functional group is critical to its mechanism, enabling a high-affinity, reversible interaction with the serine proteases it targets.[2] Initially developed as an inhibitor of Fibroblast Activation Protein (FAP), a protease highly expressed in the stroma of many cancers, its biological activity was discovered to be far broader.[3][4]

Talabostat is a non-selective inhibitor of several post-proline cleaving serine proteases, exhibiting potent activity against Dipeptidyl Peptidase IV (DPP-IV/CD26), DPP8, DPP9, and FAP.[2][5] This broad-spectrum inhibition underpins its dual mechanism:

  • Direct Tumor Microenvironment (TME) Modulation: By inhibiting FAP on the surface of cancer-associated fibroblasts (CAFs), Talabostat targets a key driver of tumor growth and immune suppression.[6][7]

  • Systemic Immune Stimulation: Through inhibition of cytosolic DPP8 and DPP9 in immune cells, Talabostat triggers a pro-inflammatory cascade, enhancing both innate and adaptive anti-tumor responses.[5][6]

This guide will explore these two interconnected pathways, providing a clear understanding of how Talabostat bridges the gap between stromal-targeted therapy and immunotherapy.

Molecular Mechanism of Action: A Multi-Pronged Enzymatic Inhibition

Talabostat's efficacy stems from its ability to inhibit multiple, related enzymes that play distinct roles in cancer progression.

Primary Target Family: Dipeptidyl Peptidases

Dipeptidyl peptidases are a family of serine proteases that cleave N-terminal dipeptides from polypeptides, particularly where the penultimate residue is proline or alanine.[8] Talabostat's boronic acid moiety forms a stable, covalent but reversible bond with the catalytic serine residue in the active site of these enzymes.[2]

Target EnzymeIC50 / KiCellular LocationPrimary Role in Pathophysiology
DPP-IV (CD26) < 4 nM / 0.18 nMCell Surface (Immune Cells)Incretin degradation, T-cell activation
DPP8 4 nM / 1.5 nMCytosol (Immune Cells)Immune regulation, Pro-inflammatory signaling
DPP9 11 nM / 0.76 nMCytosol (Immune Cells)Immune regulation, Pro-inflammatory signaling
FAP 560 nMCell Surface (CAFs)ECM remodeling, Tumor growth, Immunosuppression
QPP 310 nMN/AN/A
Table 1: Inhibitory activity of Talabostat against key dipeptidyl peptidase family members. Data compiled from multiple sources.[2][9]
Pathway 1: Immune Activation via DPP8/9 Inhibition

A pivotal aspect of Talabostat's mechanism is the induction of a pro-inflammatory response. This is not primarily mediated by the well-known DPP-IV, but rather by the inhibition of the cytosolic enzymes DPP8 and DPP9.[5]

The inhibition of DPP8/9 in monocytes and macrophages triggers the activation of the NLRP1 inflammasome.[5] This protein complex acts as a sensor for cellular stress and pathogen-associated molecular patterns. Its activation leads to the cleavage and activation of Caspase-1.[6] Activated Caspase-1 then processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β.[6]

This IL-1β release initiates a powerful autocrine and paracrine signaling cascade, stimulating the production and release of a broad array of pro-inflammatory cytokines and chemokines, including IL-6, G-CSF, and CXCL1.[6][9] This cytokine storm enhances the recruitment and activation of innate immune cells like natural killer (NK) cells and adaptive immune cells such as T-cells into the tumor microenvironment.[10]

G cluster_0 Monocyte / Macrophage cluster_1 Systemic & TME Effects Talabostat Talabostat DPP8_9 DPP8 / DPP9 Talabostat->DPP8_9 Inhibits NLRP1 NLRP1 Inflammasome Activation DPP8_9->NLRP1 Inhibition Leads To Casp1 Caspase-1 Activation NLRP1->Casp1 IL1b IL-1β Secretion Casp1->IL1b Cleaves pro-IL-1β Cytokines Cytokine & Chemokine Upregulation (IL-6, G-CSF, CXCL1) IL1b->Cytokines Stimulates Immune_Recruit Recruitment of NK Cells & T-Cells Cytokines->Immune_Recruit Tumor_Attack Enhanced Anti-Tumor Immunity Immune_Recruit->Tumor_Attack

Fig 1. Immune activation pathway via DPP8/9 inhibition.
Pathway 2: TME Modulation via FAP Inhibition

Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs), which are critical components of the tumor stroma.[7] FAP contributes to cancer progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and creating an immunosuppressive microenvironment.[7][11]

By inhibiting FAP, Talabostat directly targets the tumor stroma.[6] This inhibition is thought to disrupt the supportive scaffold for tumor growth and may help to alleviate the physical and biochemical barriers that prevent immune cell infiltration.[11][12] While early clinical trials focusing solely on FAP inhibition showed minimal single-agent activity, the concept of targeting the tumor stroma remains a key strategy in oncology.[4][12] The contribution of FAP inhibition by Talabostat is likely synergistic with its immune-activating properties. Recent studies have also shown that Talabostat can modulate fibrotic genes and inhibit myofibroblast differentiation, suggesting therapeutic potential in fibrotic diseases as well.[13]

Preclinical and Clinical Evidence

Talabostat has been evaluated in numerous preclinical models and clinical trials, both as a monotherapy and in combination with other agents.

  • Preclinical Models: In various mouse tumor models, including fibrosarcoma and lymphoma, oral administration of Talabostat led to slowed tumor growth and, in some cases, complete regression.[2][14] This anti-tumor effect was associated with an increase in tumor-specific cytotoxic T-lymphocytes (CTLs) and the development of protective immunological memory.[2] Studies combining Talabostat with PD-1 checkpoint inhibitors in mouse models of pancreatic cancer showed slowed tumor growth and significantly increased recruitment of T-cells and NK cells into the tumor.[10]

  • Clinical Trials: Phase II trials have explored Talabostat in various cancers, including metastatic colorectal cancer and non-small cell lung cancer (NSCLC).[4][15] As a single agent, it demonstrated minimal objective responses but did result in stable disease for a significant duration in some patients with metastatic colorectal cancer.[4][12] More recently, its potential to enhance immunotherapy has been a focus. A Phase II basket study combined Talabostat with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors.[16][17] The combination was found to be safe and resulted in stable disease in 9 out of 19 evaluable patients, suggesting a potential synergistic effect.[16][17] This trial provided proof-of-concept that the dual mechanism could be beneficial in a clinical setting.[18]

Key Experimental Protocols

Validating the mechanism of action of a compound like Talabostat requires a multi-faceted experimental approach.

In Vitro DPP Enzyme Inhibition Assay

Rationale: To quantify the direct inhibitory potency of Talabostat against its target enzymes (DPP-IV, DPP8, DPP9, FAP). This assay is foundational to confirm target engagement and determine selectivity.

Methodology:

  • Reagents: Recombinant human DPP enzymes, fluorogenic substrate (e.g., Gly-Pro-AMC), Talabostat, assay buffer.

  • Procedure: a. Prepare a serial dilution of Talabostat. b. In a 96-well plate, add the recombinant enzyme to the assay buffer. c. Add the various concentrations of Talabostat and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Monocyte Activation and Cytokine Release Assay

Rationale: To demonstrate that Talabostat's inhibition of intracellular targets (DPP8/9) in immune cells leads to the predicted downstream biological effect—cytokine release. This experiment directly tests the immune-activating hypothesis.

Methodology:

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1). For THP-1 cells, differentiate them into a macrophage-like state using PMA.[6]

  • Treatment: Treat the cells with varying concentrations of Talabostat for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification: Analyze the supernatant for key cytokines (e.g., IL-1β, IL-6, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the levels of cytokines in Talabostat-treated wells to the vehicle control. A dose-dependent increase in pro-inflammatory cytokines validates the proposed mechanism.

G cluster_0 Protocol Workflow Step1 1. Isolate/Culture Monocytes (e.g., THP-1) Step2 2. Treat with Talabostat Step1->Step2 Step3 3. Incubate (24-48h) Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. Quantify Cytokines (ELISA / Luminex) Step4->Step5 Step6 6. Analyze Data Step5->Step6

Fig 2. Workflow for Monocyte Cytokine Release Assay.

Conclusion and Future Directions

This compound (Talabostat) represents a fascinating class of anti-cancer agent with a unique dual mechanism of action. By simultaneously targeting the tumor stroma through FAP inhibition and stimulating a potent systemic immune response via DPP8/9 inhibition, it attacks cancer from two distinct angles. While its efficacy as a monotherapy has been limited, its true potential appears to lie in combination with other immunotherapies, such as checkpoint inhibitors.[10][16] The ability of Talabostat to "prime" the immune system and potentially turn "cold" tumors "hot" by increasing immune cell infiltration is an area of intense interest. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and further optimizing dosing schedules to maximize synergy while managing potential toxicities.

References

structure elucidation of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, prized for their versatility in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. The title compound, this compound, represents a confluence of functionalities—a boronic acid for coupling, a rigid amide linker, and a substituted aromatic ring—making it a potentially valuable intermediate. However, its utility is predicated on absolute certainty of its structure. The inherent reactivity of the boronic acid moiety, particularly its propensity for dehydration to form cyclic boroxine anhydrides, can complicate analysis and lead to ambiguous results.

This guide eschews a generic, templated approach. Instead, it presents a holistic and logical workflow, grounded in first principles of analytical chemistry, to definitively elucidate the structure of this specific molecule. We will navigate the causality behind each experimental choice, detailing not just the protocols but the strategic reasoning that transforms a series of analytical outputs into a single, validated structural assignment. This document is designed to serve as a practical, field-proven guide for researchers tasked with the characterization of novel boronic acid derivatives.

Foundational Analysis: Theoretical Properties and Mass Spectrometry

Before any spectra are acquired, the foundational properties of the target molecule must be established. This begins with the theoretical molecular formula and mass, which will serve as the primary benchmark for high-resolution mass spectrometry (HRMS).

Molecular Formula: C₁₄H₁₃BClNO₃

Rationale for High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone of initial structural verification. Its primary function is to provide an extremely accurate mass measurement of the parent ion, allowing for the empirical determination of the elemental composition. For a molecule containing chlorine, HRMS is also critical for observing the characteristic isotopic pattern (³⁵Cl/³⁷Cl), which provides a powerful validation checkpoint.

The primary challenge in the mass spectrometric analysis of boronic acids is their tendency to undergo dehydration or form adducts in the ion source.[1][2][3] Our methodology is designed to minimize these artifacts by employing electrospray ionization (ESI) under optimized conditions, which favors the formation of the desired pseudomolecular ions, such as [M-H]⁻ or [M+H]⁺.

Predicted Mass and Isotopic Distribution

A precise theoretical mass calculation is required for comparison with experimental data. The presence of boron (¹⁰B/¹¹B) and chlorine (³⁵Cl/³⁷Cl) isotopes will result in a distinctive isotopic cluster.

Ion Isotope Composition Calculated Exact Mass (m/z) Relative Abundance (%)
[M-H]⁻C₁₄H₁₂¹¹B³⁵ClNO₃288.0552100.0
[M-H]⁻C₁₄H₁₂¹¹B³⁷ClNO₃290.052232.0
[M-H]⁻C₁₄H₁₂¹⁰B³⁵ClNO₃287.058325.0
Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water).[4]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an ultra-high-performance liquid chromatography (UPLC) system.[5][6]

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure the compound is well-retained and separated from impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (Negative ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Negative mode is often preferred for boronic acids to generate the stable [M-H]⁻ ion.[6]

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V. Optimizing the cone voltage is crucial to prevent in-source fragmentation and minimize boroxine formation.[6]

    • Mass Range: 50-500 m/z.

    • Resolution: > 60,000 FWHM.

Data Interpretation: A Self-Validating System

The structure is validated if the experimental data meets three criteria:

  • The measured m/z of the primary ion matches the calculated exact mass of [C₁₄H₁₂¹¹B³⁵ClNO₃]⁻ within a 5 ppm error margin.

  • An accompanying ion is observed at +1.9970 Da, corresponding to the ³⁷Cl isotope.

  • The relative intensity of the M and M+2 peaks is approximately 100:32, consistent with the natural abundance of chlorine.

Elucidating the Connectivity: A Multinuclear NMR Approach

While HRMS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to map the precise atomic connectivity and define the molecule's carbon-hydrogen framework.

Strategic Considerations for NMR of Boronic Acids

Arylboronic acids are known to form dimeric or trimeric anhydride structures (boroxines) in non-polar, aprotic solvents, which can lead to complex or uninterpretable NMR spectra.[7] The key to obtaining high-quality data is to select a solvent that disrupts this oligomerization.

  • Solvent Choice: Deuterated methanol (CD₃OD) or Deuterated Water (D₂O) are excellent choices. The alcohol or water readily breaks the B-O-B bonds of the boroxine, ensuring the compound exists predominantly as the monomeric boronic acid or its methyl boronate ester in solution.[7] This results in sharp, well-resolved signals. The trade-off is that the acidic protons (B-OH and N-H) will exchange with the deuterium in the solvent and may become broadened or disappear entirely.

Experimental Protocols: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CD₃OD. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to be Performed:

    • Proton (¹H) NMR

    • Carbon (¹³C) NMR {and/or DEPT-135}

    • Boron (¹¹B) NMR

    • 2D Correlation Spectroscopy (COSY)

    • 2D Heteronuclear Single Quantum Coherence (HSQC)

    • 2D Heteronuclear Multiple Bond Correlation (HMBC)

Predicted Spectral Data and Interpretation

The following diagram and tables outline the expected NMR data, providing a framework for assigning the experimental spectrum.

Caption: Predicted structure with atom numbering for NMR assignments.

Table 2: Predicted ¹H NMR Data (400 MHz, CD₃OD)

Proton Label Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
H-2, H-6~7.8-8.0d~8.02HProtons ortho to the boronic acid group, deshielded.
H-3, H-5~7.6-7.8d~8.02HProtons meta to the boronic acid, ortho to the amide.
H-13~8.2-8.4d~2.01HProtons ortho to both the amide nitrogen and chlorine atom.
H-9~7.3-7.5d~8.51HProtons ortho to the methyl group.
H-11~7.2-7.4dd~8.5, 2.01HProtons coupled to both H-9 and H-13.
H-N~10.0-10.5s (broad)-1HAmide proton, deshielded. Will likely exchange in CD₃OD.
H-14 (CH₃)~2.3-2.5s-3HMethyl group protons.
B(OH)₂variables (broad)-2HBoronic acid protons. Will exchange in CD₃OD.

Table 3: Predicted ¹³C NMR Data (100 MHz, CD₃OD)

Carbon Label Predicted δ (ppm) Assignment Rationale
C-7 (C=O)~167-170Amide carbonyl carbon.
Aromatic C~120-14512 distinct aromatic carbon signals are expected.
C-1 (C-B)~135-140Carbon directly attached to boron, often broad due to quadrupolar relaxation.
C-14 (CH₃)~20-22Aliphatic methyl carbon.

¹¹B NMR: A single, broad peak is expected between δ 18-30 ppm, characteristic of a trigonal planar sp²-hybridized arylboronic acid.[8][9]

2D NMR for Final Confirmation: The definitive connections are made using 2D HMBC, which shows correlations between protons and carbons over two or three bonds.

Caption: Key expected HMBC correlations for structural confirmation.

Functional Group Identification: FT-IR Spectroscopy

Infrared (IR) spectroscopy provides a rapid and effective method for confirming the presence of key functional groups, serving as a complementary technique to NMR and MS.

Rationale and Expected Absorptions

The IR spectrum will be dominated by characteristic vibrations of the amide and boronic acid moieties. The exact peak positions can be influenced by hydrogen bonding in the solid state.

Table 4: Characteristic FT-IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchBoronic Acid (H-bonded)
~3350 (sharp)N-H stretchSecondary Amide
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (CH₃)
~1660C=O stretchAmide I band[10][11]
~1550N-H bend / C-N stretchAmide II band[11]
~1350B-O stretchBoronic Acid
~750-850C-Cl stretchAryl Halide
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Compare the resulting spectrum with the expected absorption bands listed in Table 4. The presence of strong bands in the Amide I/II and O-H/N-H regions provides strong evidence for the proposed structure.

The Definitive Proof: Single-Crystal X-Ray Crystallography

While the combination of MS, NMR, and IR provides an overwhelmingly strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Rationale and Feasibility

Arylboronic acids often form high-quality crystals due to their planar nature and capacity for extensive hydrogen bonding.[12][13] The resulting crystal packing is frequently a dimeric structure formed through hydrogen bonds between the boronic acid groups of two separate molecules.[12]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation.[14]

    • Dissolve the compound in a suitable solvent system (e.g., ethanol/water, acetone) to near saturation.

    • Loosely cover the vial to allow the solvent to evaporate slowly over several days at a constant temperature.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal (0.1-0.5 mm) with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head.[14]

  • Data Collection:

    • Use a single-crystal X-ray diffractometer, typically cooled to ~100 K to minimize thermal vibrations.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods and refine the model against the collected data to yield the final crystallographic information file (CIF).

Synthesis of Evidence: The Complete Elucidation Workflow

The structure of this compound is considered fully elucidated when the data from each orthogonal technique converge to support a single, consistent structure.

Elucidation_Workflow cluster_start Initial Hypothesis cluster_analysis Analytical Workflow cluster_end Final Confirmation Proposed_Structure Proposed Structure C₁₄H₁₃BClNO₃ HRMS LC-HRMS (Elemental Composition) Proposed_Structure->HRMS NMR Multinuclear NMR (¹H, ¹³C, ¹¹B, 2D) (Connectivity) HRMS->NMR Confirms Formula FTIR FT-IR (Functional Groups) NMR->FTIR Confirms Connectivity XRAY X-Ray Crystallography (3D Structure) FTIR->XRAY Confirms Groups Confirmed_Structure Definitively Elucidated Structure XRAY->Confirmed_Structure Provides Final Proof

Caption: The integrated workflow for structure elucidation.

By following this rigorous, multi-technique workflow, a researcher can move from a proposed structure to a final, validated assignment with the highest degree of scientific confidence. Each step provides a self-validating piece of the puzzle, and their collective agreement constitutes definitive proof.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the potential biological activities of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid and its derivatives. Drawing upon the established roles of boronic acids in medicinal chemistry, this document synthesizes current understanding and provides a framework for the systematic evaluation of this novel chemical entity. We will delve into the mechanistic underpinnings of related compounds, propose key biological targets, and outline robust experimental protocols to elucidate the therapeutic promise of this molecular scaffold.

The Boronic Acid Moiety: A Versatile Pharmacophore

Boronic acids have emerged as a privileged structural motif in modern drug discovery, largely due to the unique electronic properties of the boron atom.[1] The vacant p-orbital of the sp²-hybridized boron atom allows for the formation of a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the active sites of enzymes.[2] This ability to mimic the tetrahedral transition state of substrate catalysis makes boronic acids potent enzyme inhibitors.[3] The U.S. Food and Drug Administration has approved several boronic acid-containing drugs, most notably in the field of oncology, underscoring their clinical significance.[4]

The general structure of the topic compound, featuring a phenylboronic acid core linked via a carbamoyl bridge to a substituted phenyl ring, suggests a number of potential biological applications that will be explored herein.

Potential Biological Targets and Mechanisms of Action

Based on extensive research into structurally related phenylboronic acid derivatives, several key biological pathways are likely to be modulated by this compound and its analogs.

Proteasome Inhibition: A Pillar of Cancer Therapy

The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis, and its inhibition is a clinically validated strategy in cancer treatment. Dipeptidyl boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors.[2] The boronic acid moiety forms a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like (CT-L) active site of the 20S proteasome.[2][4] This leads to an accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[4]

Given the presence of the boronic acid warhead, it is highly probable that this compound derivatives could exhibit proteasome inhibitory activity. The extended aromatic system provided by the carbamoyl linkage may allow for additional interactions within the proteasome's substrate-binding channels, potentially influencing potency and selectivity.

Proteasome_Inhibition cluster_Proteasome 26S Proteasome Ubiquitinated_Protein Ubiquitinated Protein Proteasome_Core 20S Catalytic Core (Chymotrypsin-like site) Ubiquitinated_Protein->Proteasome_Core Degradation Protein_Fragments Peptide Fragments Proteasome_Core->Protein_Fragments Apoptosis Apoptosis Proteasome_Core->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Proteasome_Core->Cell_Cycle_Arrest Induces Boronic_Acid_Derivative This compound Derivative Boronic_Acid_Derivative->Proteasome_Core Inhibition

Caption: Proposed mechanism of proteasome inhibition by the boronic acid derivative.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[5] The catalytic mechanism of HDACs involves a zinc ion in the active site, which activates a water molecule for the deacetylation of lysine residues on histone tails. Boronic acid-based HDAC inhibitors have been designed to interact with this catalytic zinc ion and other active site residues.[6] Molecular modeling studies suggest that the hydrated boronic acid can effectively coordinate with the zinc ion, mimicking the transition state of the deacetylation reaction.[6] The carbamoyl linkage in the topic compound could serve as a zinc-binding group, a common feature in many HDAC inhibitor scaffolds.

HDAC_Inhibition cluster_HDAC HDAC Active Site Zinc_Ion Zn2+ Deacetylated_Histone Deacetylated Histone Zinc_Ion->Deacetylated_Histone Gene_Expression Tumor Suppressor Gene Expression Zinc_Ion->Gene_Expression Upregulates Histone_Tail Acetylated Histone Tail Histone_Tail->Zinc_Ion Deacetylation Boronic_Acid_Derivative This compound Derivative Boronic_Acid_Derivative->Zinc_Ion Inhibition

Caption: Proposed mechanism of HDAC inhibition by the boronic acid derivative.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[5] Agents that interfere with tubulin polymerization are effective anticancer drugs. Boronic acid analogs of combretastatin A-4, a potent tubulin polymerization inhibitor, have demonstrated significant cytotoxic activity.[5] These compounds bind to the colchicine-binding site on β-tubulin, preventing microtubule assembly and leading to cell cycle arrest and apoptosis. The extended, relatively planar structure of this compound may allow it to fit into the colchicine binding pocket, making tubulin a plausible target.

A Roadmap for Biological Evaluation

A systematic and multi-faceted approach is required to comprehensively characterize the biological activity of this compound derivatives. The following experimental workflow provides a robust framework for this evaluation.

Experimental_Workflow Start Novel Boronic Acid Derivative Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) In_Vitro_Screening->Cytotoxicity_Assay Target_Based_Assays Target-Based Assays Cytotoxicity_Assay->Target_Based_Assays Proteasome_Activity Proteasome Activity Assay Target_Based_Assays->Proteasome_Activity HDAC_Activity HDAC Activity Assay Target_Based_Assays->HDAC_Activity Tubulin_Polymerization Tubulin Polymerization Assay Target_Based_Assays->Tubulin_Polymerization Cellular_Mechanism Cellular Mechanism of Action Target_Based_Assays->Cellular_Mechanism Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cellular_Mechanism->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Cellular_Mechanism->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Pathway Proteins) Cellular_Mechanism->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies Cellular_Mechanism->In_Vivo_Studies Xenograft_Model Tumor Xenograft Models In_Vivo_Studies->Xenograft_Model Pharmacokinetics Pharmacokinetic Profiling In_Vivo_Studies->Pharmacokinetics Toxicology Preliminary Toxicology In_Vivo_Studies->Toxicology Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A comprehensive workflow for the biological evaluation of novel boronic acid derivatives.

In Vitro Evaluation

Objective: To determine the growth-inhibitory effects of the compounds on a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., multiple myeloma RPMI-8226, breast cancer MCF-7, colon cancer HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the boronic acid derivative (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Objective: To determine if the compounds directly inhibit the activity of their putative molecular targets.

  • Proteasome Inhibition Assay: Utilize a commercially available kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay) to measure the chymotrypsin-like activity of the 20S proteasome in the presence of the test compounds.

  • HDAC Inhibition Assay: Employ a fluorometric HDAC activity assay kit to quantify the inhibition of HDAC enzymes.

  • Tubulin Polymerization Assay: Monitor the assembly of purified tubulin into microtubules in the presence and absence of the test compounds by measuring the change in light scattering or fluorescence.[5]

Cellular Mechanism of Action Studies

Objective: To elucidate the cellular consequences of target engagement.

  • Cell Cycle Analysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Stain the cells with propidium iodide and analyze the DNA content by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Induction: Quantify the induction of apoptosis using Annexin V-FITC/propidium iodide staining followed by flow cytometry.

  • Western Blot Analysis: Probe for the expression levels of key proteins involved in the relevant signaling pathways. For example, if proteasome inhibition is suspected, examine the accumulation of ubiquitinated proteins and pro-apoptotic proteins like p53 and p21.[7]

In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of promising compounds in a living organism.

Protocol: Human Tumor Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., ARH77 multiple myeloma cells) into the flank of immunodeficient mice.[8]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the boronic acid derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

  • Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker assessment).

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data will be crucial for establishing a structure-activity relationship (SAR). Modifications to the this compound scaffold can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • Substituents on the Phenyl Rings: Altering the electronic and steric properties of the substituents (e.g., the chloro and methyl groups) can impact target binding and cell permeability.

  • The Carbamoyl Linker: Modifications to the linker can alter the geometry and flexibility of the molecule, potentially improving its fit within the target's binding site.

  • The Boronic Acid Moiety: While essential for activity, the boronic acid can be converted to a boronate ester prodrug to improve oral bioavailability.[4][8]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of Boronic Acid Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 1RPMI-8226Value
Derivative 1MCF-7Value
Derivative 1HT-29Value
BortezomibRPMI-8226Value

Table 2: Target Inhibition Data

CompoundProteasome (IC₅₀, nM)HDAC (IC₅₀, nM)Tubulin Polymerization (IC₅₀, µM)
Derivative 1ValueValueValue
Positive ControlValueValueValue

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its structural features suggest the potential for potent inhibition of clinically validated targets such as the proteasome and HDACs. The systematic application of the experimental workflows outlined in this guide will be instrumental in elucidating the biological activity of its derivatives, defining their mechanism of action, and ultimately unlocking their therapeutic potential. A thorough understanding of the structure-activity relationship will pave the way for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a versatile and potent class of enzyme inhibitors, renowned for their unique mechanism of action involving reversible covalent interactions with active site nucleophiles. This guide provides a comprehensive technical overview of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, a compound not yet extensively characterized in the scientific literature but which holds significant potential as a selective enzyme inhibitor. Drawing upon established principles of boronic acid chemistry and enzyme inhibition, this document outlines a theoretical framework for its synthesis, mechanism of action, potential therapeutic targets, and a detailed roadmap for its experimental validation. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and related molecules as novel therapeutic agents.

Introduction: The Promise of Arylboronic Acids in Drug Discovery

Arylboronic acids have emerged as privileged scaffolds in medicinal chemistry, primarily due to the unique electronic properties of the boronic acid moiety. This functional group can exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state, allowing it to act as a transition-state analog for serine proteases.[1][2] This capability enables the formation of a reversible covalent bond with the catalytic serine residue within the enzyme's active site, leading to potent and often highly selective inhibition.[3][4]

The compound this compound incorporates several key structural features that suggest its potential as a targeted enzyme inhibitor:

  • The Boronic Acid "Warhead": This is the key functional group responsible for the inhibitory activity, targeting nucleophilic residues in the enzyme active site.[3]

  • A Rigid Phenyl-Carboxamide Backbone: This provides a defined structural framework for positioning the interacting moieties within the enzyme's binding pocket.

  • Substituted Phenyl Rings: The 2-chloro-4-methylphenyl group offers specific steric and electronic features that can be exploited to achieve selectivity for a particular enzyme target. The chlorine atom can engage in halogen bonding, while the methyl group can occupy a hydrophobic pocket.

This guide will explore the untapped potential of this molecule, providing a theoretical and practical framework for its investigation.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a standard amide coupling reaction. The key starting materials would be 4-carboxyphenylboronic acid and 2-chloro-4-methylaniline. A reliable method for this transformation is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency, even with sterically hindered or electronically deactivated substrates.[5][6][7]

G cluster_0 Starting Materials cluster_1 Reaction Conditions 4-Carboxyphenylboronic_Acid 4-Carboxyphenylboronic Acid Amide_Coupling Amide Coupling Reaction 4-Carboxyphenylboronic_Acid->Amide_Coupling 2-Chloro-4-methylaniline 2-Chloro-4-methylaniline 2-Chloro-4-methylaniline->Amide_Coupling Coupling_Reagent HATU (Coupling Reagent) Coupling_Reagent->Amide_Coupling Activates Carboxylic Acid Base DIPEA (Base) Base->Amide_Coupling Solvent Anhydrous DMF (Solvent) Solvent->Amide_Coupling Workup_Purification Aqueous Workup & Purification (Chromatography) Amide_Coupling->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Figure 1: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via HATU-mediated Amide Coupling

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[8]

  • Coupling: To the activated mixture, add 2-chloro-4-methylaniline (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Mechanism of Enzyme Inhibition

The primary mechanism by which boronic acids inhibit serine proteases is through the formation of a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[1][9] The boron atom acts as an electrophile, which is attacked by the nucleophilic hydroxyl group of the serine. This forms a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis.[3]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Enzyme-Ser-OH Complex Enzyme-Ser-O-B(OH)₂-R (Tetrahedral Adduct) Enzyme->Complex Nucleophilic Attack Inhibitor R-B(OH)₂ Inhibitor->Complex Reversible Covalent Bond

Figure 2: Reversible covalent inhibition of a serine protease.

This interaction is typically a two-step process:

  • Initial Non-covalent Binding (Formation of the Michaelis Complex): The inhibitor first binds to the active site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The equilibrium of this step is described by the inhibition constant, Ki.[9]

  • Reversible Covalent Bond Formation: Following initial binding, the catalytic serine attacks the boron atom, forming the tetrahedral covalent adduct.

The overall potency of the inhibitor is determined by both the initial binding affinity and the rate of covalent bond formation and reversal.

Potential Enzyme Targets and Structure-Activity Relationship (SAR)

The structural features of this compound suggest that it would be a promising candidate for inhibiting serine proteases. The specificity for a particular enzyme would be dictated by the interactions of the substituted phenyl rings with the enzyme's substrate-binding pockets (S-pockets).

  • β-Lactamases: These are serine proteases that confer antibiotic resistance to bacteria. Boronic acids are a well-established class of β-lactamase inhibitors.[9][10] The aryl-amide structure of the target compound could potentially mimic the acyl side chains of β-lactam antibiotics, leading to specific interactions within the active site of certain β-lactamases.

  • Other Serine Proteases: This class of enzymes is vast and includes digestive enzymes (e.g., trypsin, chymotrypsin), coagulation factors (e.g., thrombin), and proteases involved in cell signaling and degradation (e.g., prostate-specific antigen).[2][11]

Hypothesized Structure-Activity Relationship (SAR):

  • The (4-carbamoyl)phenyl moiety: This group likely orients the molecule within the active site, potentially forming hydrogen bonds with backbone amides or charged residues.

  • The 2-chloro-4-methylphenyl group: This is the primary determinant of specificity. The chlorine atom at the ortho position can influence the torsion angle of the amide bond and may participate in halogen bonding with the protein. The methyl group at the para position is likely to interact with a hydrophobic sub-pocket in the enzyme's active site. Varying the substituents on this ring would be a key strategy for optimizing potency and selectivity.[12][13]

Experimental Characterization Workflow

A systematic approach is required to validate the inhibitory activity and characterize the mechanism of a novel compound. The following workflow outlines the key experimental stages.

G A Compound Synthesis & Purification B Primary Enzyme Screening A->B Initial Validation C IC₅₀ Determination B->C Quantify Potency D Kinetic Analysis (Determination of Kᵢ and Mechanism) C->D Elucidate Mechanism E Structural Studies (X-ray Crystallography / NMR) D->E Visualize Binding Mode F Cell-based Assays & In Vivo Studies D->F Assess Biological Efficacy

References

An In-depth Technical Guide to the Preparation of 4-Aminophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis and derivatization of 4-aminophenylboronic acid (4-APBA). It provides not only detailed, field-proven protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Introduction: The Strategic Importance of 4-Aminophenylboronic Acid

4-Aminophenylboronic acid and its derivatives are cornerstones of modern medicinal chemistry and materials science.[1] The molecule's value is rooted in its bifunctional nature: a versatile boronic acid moiety and a nucleophilic amino group on a stable phenyl ring.[1] This unique structure allows for sequential, controlled modifications, making it an invaluable building block for complex molecular architectures.

The boronic acid group is most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryl structures common in pharmaceuticals.[2][3] The amino group serves as a handle for a vast array of chemical transformations, including amide bond formation and the construction of nitrogen-containing heterocycles.[1][4]

Due to the inherent instability and propensity for dehydration of free boronic acids, the more stable 4-aminophenylboronic acid pinacol ester is often the preferred reagent in synthesis.[4][5] This guide will focus predominantly on the preparation and derivatization of this robust and versatile intermediate.

Synthesis of the Core Intermediate: 4-Aminophenylboronic Acid Pinacol Ester

A practical and scalable synthesis is crucial for the widespread application of any building block. A highly efficient, two-step process starting from 4-bromoaniline has been developed and scaled to kilogram quantities, demonstrating its industrial viability.[6][7]

The overall workflow involves the protection of the amine, followed by a metal-halogen exchange, borylation, and a final esterification/deprotection step.

G cluster_protection Amine Protection cluster_borylation Borylation & Esterification A 4-Bromoaniline B 4-Bromo-N-(diphenylmethylidene)aniline A->B Diphenyl ketone, BF3·OEt2 C Protected Intermediate D 4-APBA Pinacol Ester C->D 1. iBuMgBr, n-BuLi 2. B(OMe)3 3. Pinacol, HCl

Caption: High-level workflow for the scalable synthesis of 4-APBA pinacol ester.

Causality Behind Experimental Choices:
  • Amine Protection: The initial protection of the amino group is critical. The free amine's acidic proton would interfere with the subsequent metalation step, which requires a strong organometallic base. The use of diphenyl ketone to form an imine is an effective strategy.[6]

  • Metalation: A lithium trialkylmagnesiate reagent (iBuMgBr and n-BuLi) is used for the bromine-lithium exchange. This readily proceeds at mild conditions (-20 °C), which is advantageous for scalability and preventing side reactions.[6][7]

  • Borylation & Esterification: Trimethyl borate is used as the boron source. The resulting boronic acid is not isolated but is directly subjected to esterification with pinacol in the same pot. The acidic workup with HCl serves the dual purpose of hydrolyzing the borate ester intermediate and cleaving the imine protecting group to reveal the free amine.[6]

Detailed Experimental Protocol: Scalable Synthesis[6]

Step 1: Protection of 4-bromoaniline

  • To a solution of 4-bromoaniline and diphenyl ketone, add boron trifluoride etherate (BF₃·OEt₂).

  • The reaction is activated efficiently by the Lewis acid.

Step 2: Metalation, Borylation, Esterification, and Deprotection

  • Prepare the lithium trialkylmagnesiate reagent by adding n-butyllithium (2.5 M in hexanes) to isobutylmagnesium bromide in THF at 0 °C.

  • Cool the resulting yellow solution to -20 °C.

  • Add a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF dropwise under a nitrogen atmosphere. Stir for 1 hour at -20 °C.

  • Add trimethyl borate to the reaction mass and stir for an additional hour at the same temperature.

  • Warm the mixture to 25 °C over 1 hour, then quench with a cool saturated aqueous NH₄Cl solution. Extract with ethyl acetate.

  • To the collected organic phase, add a solution of pinacol in ethyl acetate and stir for 1 hour.

  • Add 10% hydrochloric acid dropwise and continue stirring for 1 hour to ensure complete deprotection.

  • Neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH reaches 7-8.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the residue from ethanol to afford 4-aminophenylboronic acid pinacol ester as a light yellow solid.

Expected Outcome:

  • Yield: ~70%[6]

  • Melting Point: 164–166 °C[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 8.0 Hz, 2H), 6.65 (d, J = 8.0 Hz, 2H), 3.83 (br, 2H, NH₂), 1.32 (s, 12H, CH₃).[6]

Derivatization via Suzuki-Miyaura Cross-Coupling

The premier application of 4-APBA derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][8] This reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing efficient access to substituted biaryl compounds, a common motif in pharmaceuticals.[1][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X (L2) Pd0->OxAdd Oxidative Addition ArX Ar-X Trans Ar-Pd(II)-APBA (L2) OxAdd->Trans Transmetalation APBA APBA-B(OR)2 + Base Trans->Pd0 Reductive Elimination Product Ar-APBA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[2]

  • Transmetalation: The organoboron species (4-APBA) transfers its organic group to the palladium center. This step is crucial and requires activation by a base.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[2]

Comparative Protocols: Established vs. Novel Methods

Optimization of reaction conditions can significantly improve yield, reduce reaction time, and allow for more environmentally benign processes. The following table compares a traditional protocol with a more modern, efficient method for coupling 4-APBA with 4-bromoanisole.[8]

ParameterEstablished MethodNovel Method
Catalyst Pd(PPh₃)₄XPhos Pd G2
Catalyst Loading 2 mol%1 mol%
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)
Solvent 1,2-DME / WaterEthanol / Water
Temperature 80°C60°C
Reaction Time 12 hours2 hours
Yield 85%95%

Data sourced from BenchChem Application Note.[8]

Detailed Experimental Protocol: Novel Suzuki Coupling[8]

Materials:

  • 4-Aminophenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • XPhos Pd G2 precatalyst

  • Potassium Phosphate (K₃PO₄)

  • Ethanol (EtOH) and Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.5 mmol), the aryl halide (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).

  • Seal the vial, then evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Add ethanol and deionized water (e.g., in a 4:1 ratio) to the vial via syringe.

  • Heat the reaction mixture to 60°C and stir vigorously for 2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and pass it through a short plug of silica gel to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to afford the pure biaryl product.

Derivatization at the Amino Group

Beyond its role as a spectator in Suzuki couplings, the amino group of 4-APBA offers a gateway to a vast chemical space. This functional group can be readily modified to install diverse functionalities, further expanding the utility of the boronic acid core.[4]

Common transformations include:

  • Acylation/Amide Bond Formation: Reacting the amine with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a fundamental transformation in drug discovery.

  • Alkylation: Introducing alkyl groups via reductive amination or reaction with alkyl halides.

  • Diazotization: Converting the amine to a diazonium salt, which can then be substituted by a wide range of nucleophiles (Sandmeyer reaction) to install groups like -OH, -CN, -Cl, -Br.

These reactions allow for the attachment of 4-APBA to other molecules, surfaces, or polymers. For instance, the amine can be used to conjugate the boronic acid moiety to proteins or to functionalize magnetic nanoparticles for applications in glycoprotein recognition.[10][11][12]

Example Protocol: Functionalization of Nanoparticles[11]

This protocol illustrates how the amino group is used to attach the boronic acid to a surface, in this case, for creating materials that can specifically recognize glycoproteins.

  • Synthesize a Linker: React 3-aminophenylboronic acid with 3-isocyanatopropyltriethoxysilane in THF. The amine of the boronic acid reacts with the isocyanate to form a urea linkage, creating a silane-functionalized boronic acid reagent.

  • Surface Modification: Disperse magnetic Fe₃O₄/ZIF-8 nanoparticles in an acetate buffer solution.

  • Grafting: Add the synthesized silane-functionalized boronic acid reagent to the nanoparticle dispersion. The triethoxysilane groups will hydrolyze and undergo a sol-gel reaction to covalently graft the boronic acid linker onto the surface of the nanoparticles.

This demonstrates how the reactivity of the amino group is harnessed to create advanced materials for biomedical applications.[11]

Conclusion

4-Aminophenylboronic acid and its pinacol ester are exceptionally valuable and versatile building blocks in modern chemical synthesis. A firm understanding of the scalable synthetic routes to the core intermediate and the mechanistic principles behind its key derivatization reactions—namely the Suzuki-Miyaura coupling and transformations at the amino group—is essential for researchers in drug discovery and materials science. The protocols and insights provided in this guide offer a robust foundation for the successful application and innovation of this important chemical entity.

References

A Researcher's Guide to the Structural Analysis of Phenylboronic Acid Derivatives: From Fundamentals to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile and Significant Role of Phenylboronic Acids

Phenylboronic acid (PBA) and its derivatives represent a class of organoboron compounds that have become indispensable in modern chemistry and drug development.[1] Characterized by a phenyl ring attached to a B(OH)₂ functional group, these molecules possess unique electronic properties and a versatile reactivity profile that makes them exceptional tools for synthetic chemists and pharmacologists alike.[1][2]

The boron atom in phenylboronic acids is sp²-hybridized and electron-deficient, rendering it a mild Lewis acid.[2][3] This inherent Lewis acidity is the foundation of their most notable chemical behaviors, including their celebrated use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] However, their significance extends far beyond synthetic intermediates.

In the realm of drug development, phenylboronic acid derivatives are of paramount importance. They are recognized for their ability to form reversible covalent bonds with diols, a common moiety in carbohydrates and glycoproteins.[4][5] This interaction is the basis for their application as sensors for glucose and other saccharides, and it is a key mechanism in the design of targeted drug delivery systems.[6][7] Furthermore, the boronic acid moiety can act as a transition-state analog, making its derivatives potent inhibitors of various enzymes, particularly serine proteases and β-lactamases, which are critical targets in cancer and infectious disease research.[8][9]

Despite their utility, the structural analysis of phenylboronic acids is not without its challenges. These compounds are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[10][11] Their structure and reactivity are also highly sensitive to pH and the presence of other molecules in solution. A thorough understanding of their structural characteristics is therefore essential for harnessing their full potential. This guide provides an in-depth exploration of the core analytical techniques and methodologies required to elucidate the structure of phenylboronic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Fundamental Structural Features and Equilibria

A comprehensive structural analysis begins with an understanding of the fundamental features of the phenylboronic acid moiety and its dynamic behavior in solution.

2.1 The Boronic Acid Moiety: Geometry and Hybridization

In its native state, the boron atom in a phenylboronic acid is sp²-hybridized, resulting in a trigonal planar geometry around the boron center.[2][12] The C-B-O and O-B-O bond angles are approximately 120°. This configuration leaves a vacant p-orbital on the boron atom, which is orthogonal to the plane of the molecule and is the source of its Lewis acidic character.[3]

2.2 The Phenyl Ring: The Impact of Substituents

The electronic properties of the phenyl ring, modulated by the presence of various substituents, can significantly influence the acidity and reactivity of the boronic acid group. Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron atom, while electron-donating groups (EDGs) have the opposite effect. These substituent effects are critical in tuning the binding affinities and inhibitory potencies of phenylboronic acid-based drugs.[13]

2.3 Key Equilibria in Solution

The structure of a phenylboronic acid in solution is not static. It exists in a dynamic equilibrium with several other species, and understanding these equilibria is crucial for accurate characterization.

  • Dehydration to Boroxines: In non-aqueous environments or upon heating, three molecules of a phenylboronic acid can undergo intermolecular dehydration to form a stable, six-membered ring called a boroxine.[10][11] This equilibrium can complicate analysis, and it is essential to be aware of the conditions that favor boroxine formation.

  • Interaction with Diols: In the presence of molecules containing 1,2- or 1,3-diols (like sugars), phenylboronic acids can form five- or six-membered cyclic boronate esters.[4][14] This reversible covalent interaction is a cornerstone of their use in sensors and drug delivery.[7]

  • Formation of Tetrahedral Boronate Anion: In aqueous solutions, the Lewis acidic boron atom can accept a hydroxide ion (OH⁻) from water, leading to the formation of a tetrahedral, sp³-hybridized boronate anion [R-B(OH)₃]⁻.[3] The equilibrium between the trigonal acid and the tetrahedral boronate is pH-dependent, with the boronate form becoming more prevalent as the pH increases above the pKa of the boronic acid.[14][15]

Caption: Key chemical equilibria of phenylboronic acid in solution.

Crystallographic Analysis: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state. For phenylboronic acid derivatives, it reveals precise bond lengths, bond angles, and intermolecular interactions.

3.1 The Power of SC-XRD

SC-XRD is an unparalleled technique for:

  • Unambiguous Structure Determination: Confirming the molecular connectivity and stereochemistry.

  • Geometric Parameter Analysis: Providing precise measurements of bond lengths (e.g., B-C, B-O) and angles, which can offer insights into bonding and strain. For instance, the B-C bond length in phenylboronic acid is approximately 1.56-1.57 Å.[12]

  • Supramolecular Structure Elucidation: Revealing how molecules pack in the crystal lattice, including crucial hydrogen bonding networks. Phenylboronic acid itself forms dimeric units linked by hydrogen bonds between the hydroxyl groups.[12][16]

3.2 Experimental Protocol: From Crystal Growth to Structure Refinement

The greatest challenge in SC-XRD is often growing high-quality single crystals. The following is a generalized workflow.[17]

  • Purification: The starting material must be of the highest possible purity. Standard techniques like column chromatography or recrystallization are employed.

  • Solvent Selection: A solubility screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (one in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature or below.

  • Crystal Harvesting and Mounting: Once suitable crystals have formed, a well-defined single crystal is carefully selected under a microscope and mounted on a goniometer head for data collection.

  • Data Collection and Structure Solution: The mounted crystal is placed in an X-ray diffractometer. The diffraction pattern is collected, and the data is processed to solve and refine the crystal structure using specialized software.

3.3 Data Presentation: Key Crystallographic Parameters

The wealth of data from an SC-XRD experiment is typically summarized in a table.

ParameterPhenylboronic Acid (Molecule 1)[12]Phenylboronic Acid (Molecule 2)[12]Notes
Formula C₆H₇BO₂C₆H₇BO₂
Crystal System OrthorhombicOrthorhombic
Space Group Iba2Iba2
B-C Bond (Å) 1.563(5)1.568(5)Shorter than a typical C-C single bond
B-O1 Bond (Å) 1.371(4)1.378(4)
B-O2 Bond (Å) 1.353(4)1.362(4)
O-B-O Angle (°) 113.8(3)114.7(3)Distortion from ideal 120°
C-B-O1 Angle (°) 124.8(3)123.9(3)
C-B-O2 Angle (°) 121.4(3)121.3(3)
Twist Angle 6.6°21.4°Angle between phenyl ring and CBO₂ plane

Spectroscopic Techniques for Structural Elucidation

While crystallography provides a static picture in the solid state, spectroscopic techniques are essential for understanding the structure and behavior of phenylboronic acid derivatives in solution, which is more relevant for biological applications.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for solution-state structural analysis.

  • ¹H and ¹³C NMR: These standard techniques are used to characterize the organic scaffold of the molecule, confirming the substitution pattern on the phenyl ring and the presence of other functional groups.

  • ¹¹B NMR: A Direct Window to the Boron Center: Boron has a magnetically active nucleus, ¹¹B, which makes ¹¹B NMR an exceptionally useful technique.[18] The chemical shift in a ¹¹B NMR spectrum is highly sensitive to the coordination environment of the boron atom.[14]

    • Trigonal (sp²) Boronic Acids: Typically resonate in the range of δ 28–33 ppm.[19]

    • Tetrahedral (sp³) Boronate Esters and Anions: Resonate at a much higher field (further upfield), typically in the range of δ 5–13 ppm.[14][19] This clear distinction allows researchers to monitor the equilibria shown in Section 2.3 directly. For example, by acquiring ¹¹B NMR spectra at different pH values, one can observe the transition from the sp² boronic acid to the sp³ boronate anion and determine the pKa of the compound.[4][15]

4.2 Experimental Protocol: ¹¹B NMR for Monitoring pH-Dependent Equilibria

Objective: To observe the conversion of a trigonal phenylboronic acid to its tetrahedral boronate anion.

  • Sample Preparation: Prepare a series of samples of the phenylboronic acid derivative (a typical concentration is ~4-5 mg in 0.6-0.7 mL of solvent).[14] A mixed solvent system like D₂O/methanol is often used to ensure solubility across a range of pH values.

  • pH Adjustment: Adjust the pH of each sample to a different value, spanning a range from acidic (e.g., pH 2) to basic (e.g., pH 12). Use dilute solutions of DCl and NaOD to minimize volume changes.

  • NMR Acquisition: Acquire a ¹¹B NMR spectrum for each sample. It is important to use a quartz NMR tube for boron NMR to avoid background signals from borosilicate glass.

  • Data Analysis: Plot the ¹¹B chemical shift as a function of pH. The resulting titration curve will show a sigmoidal transition from the downfield chemical shift of the sp² species to the upfield chemical shift of the sp³ species. The inflection point of this curve corresponds to the pKa of the boronic acid.

4.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the phenylboronic acid derivative and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a particularly gentle ionization technique that allows for the observation of solution-state species, including complexes with diols or other binding partners.

Computational Approaches to Structural Analysis

In silico methods are increasingly used to complement experimental data, providing insights that can be difficult to obtain through experiments alone.

5.1 Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to:

  • Predict Molecular Geometries: Calculate the lowest energy conformation of a molecule.[20]

  • Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

  • Determine Reaction Energetics: Calculate the energies of different states (e.g., trigonal acid vs. tetrahedral boronate) to understand their relative stabilities.[21] The rotational barrier of the B(OH)₂ group with respect to the phenyl ring can also be calculated, which is estimated to be around 17.5 kJ·mol⁻¹ for phenylboronic acid.[22]

5.2 Computational Workflow

A typical computational workflow involves building the molecule, optimizing its geometry, and then performing calculations to predict its properties.

Computational Workflow cluster_0 Setup cluster_1 Calculation cluster_2 Analysis Build Build Initial 3D Structure Method Select Method & Basis Set (e.g., DFT/B3LYP 6-31G*) Optimize Geometry Optimization (Find Energy Minimum) Method->Optimize Frequency Frequency Calculation (Confirm Minimum) Optimize->Frequency Properties Calculate Properties (NMR, Energies, etc.) Frequency->Properties Compare Compare with Experimental Data Properties->Compare

Caption: A typical workflow for computational analysis of a molecule.

Case Study: Phenylboronic Acids as β-Lactamase Inhibitors

A critical application of phenylboronic acid derivatives is in overcoming antibiotic resistance. Many bacteria produce β-lactamase enzymes that degrade common antibiotics like penicillin. Boronic acids can act as potent inhibitors of these enzymes.[9]

6.1 Mechanism of Inhibition

Class C β-lactamases, such as AmpC, have a catalytic serine residue in their active site. Phenylboronic acid inhibitors act as transition-state analogs. The Lewis acidic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine, forming a stable, reversible covalent bond.[9][23] This reaction mimics the formation of the high-energy tetrahedral intermediate that occurs during the hydrolysis of a β-lactam antibiotic.[9]

6.2 Integrating Analytical Techniques

The development of effective boronic acid inhibitors relies on the integration of multiple analytical techniques:

  • Synthesis and Screening: A library of derivatives is synthesized with different substituents on the phenyl ring to probe interactions with the enzyme's active site.

  • ¹¹B NMR: Used to confirm the stability of the compounds and study their solution-state behavior.

  • X-ray Crystallography: Co-crystallization of an inhibitor with the target enzyme provides the ultimate structural proof of the binding mode.[23][24] The crystal structure reveals the covalent bond between the boron and the catalytic serine and highlights other crucial interactions (e.g., hydrogen bonds) between the inhibitor and amino acid residues in the active site, such as Gln120.[9] This structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Drug-Target Interaction cluster_Enzyme AmpC β-Lactamase Active Site Serine Catalytic Serine (-CH₂-OH) Adduct Tetrahedral Adduct (Inhibited State) Serine->Adduct Forms Covalent Bond (B-O-Ser) Gln120 Gln120 Residue Inhibitor Phenylboronic Acid Inhibitor (Trigonal) Inhibitor->Serine Nucleophilic Attack Adduct->Gln120 H-Bonding

Caption: Inhibition of a serine protease by a phenylboronic acid.

Conclusion and Future Perspectives

The structural analysis of phenylboronic acid derivatives is a multifaceted endeavor that requires a synergistic approach, combining solid-state analysis, solution-state spectroscopy, and computational modeling. Each technique provides a unique piece of the puzzle, and their integrated application is essential for a complete understanding of these versatile molecules. As their role in precision medicine, diagnostics, and materials science continues to expand, the mastery of these analytical techniques will become even more critical for researchers and developers.[25] Future advancements in analytical instrumentation and computational power will undoubtedly continue to refine our understanding and unlock new applications for this remarkable class of compounds.

References

Halogenated Phenylboronic Acids: A Technical Guide to Their Antibacterial and Antibiofilm Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics. Halogenated phenylboronic acids (HPBAs) have emerged as a promising class of small molecules with potent antibacterial and antibiofilm activities. This technical guide provides an in-depth analysis of the current understanding of HPBAs, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and proven efficacy against clinically relevant pathogens. Furthermore, this guide offers detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers with the practical knowledge required to advance this important field of study.

Introduction: The Rise of Boron-Containing Compounds in Antimicrobial Research

For decades, the core of our antibacterial arsenal has been dominated by organic molecules primarily composed of carbon, hydrogen, oxygen, and nitrogen. However, the relentless evolution of bacterial resistance has spurred a paradigm shift in drug discovery, leading to the investigation of compounds with unconventional elemental compositions. Boron, a metalloid with unique chemical properties, has garnered significant attention in medicinal chemistry. Boronic acids, characterized by a boronic acid moiety [-B(OH)₂], are particularly noteworthy due to their ability to form reversible covalent bonds with diols and serine residues, key functional groups in many biological macromolecules.

Halogenation of the phenyl ring in phenylboronic acids has been shown to be a pivotal strategy for enhancing their biological activity. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can modulate the compound's lipophilicity, electronic properties, and binding affinity to biological targets, often leading to a significant potentiation of their antimicrobial effects. This guide will focus specifically on these halogenated derivatives, exploring their dual action as both direct antibacterial agents and formidable inhibitors of bacterial biofilms.

Mechanisms of Antibacterial and Antibiofilm Activity

The antimicrobial effects of halogenated phenylboronic acids are multifaceted, stemming from their ability to interact with various bacterial targets. The primary mechanisms can be broadly categorized as follows:

Inhibition of Essential Bacterial Enzymes

A well-established mechanism for boronic acid derivatives is the inhibition of serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[1][2][3] The boron atom in its sp² hybridized state acts as a Lewis acid, readily accepting a lone pair of electrons from the catalytic serine residue in the active site of these enzymes. This forms a stable, tetrahedral intermediate that mimics the transition state of the natural substrate, effectively inactivating the enzyme.[1][3]

Beyond β-lactamases, phenylboronic acids have also been shown to inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the biosynthesis of the bacterial cell wall.[1][4] By targeting PBPs, these compounds can disrupt cell wall integrity, leading to bacterial cell lysis and death. This dual-targeting capability of both resistance enzymes and essential biosynthetic enzymes makes HPBAs particularly attractive as potential adjuvants to traditional β-lactam therapy or as standalone agents.

Disruption of the Bacterial Cell Envelope

The bacterial cell envelope, a complex structure that includes the cell membrane and, in Gram-negative bacteria, an outer membrane, is a critical barrier and a prime target for antimicrobial agents. Phenylboronic acids have been shown to interact with the diol-rich lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria and the teichoic acids in the cell wall of Gram-positive bacteria.[5] This interaction can disrupt membrane integrity, leading to increased permeability and leakage of cellular contents.

The halogenation of the phenyl ring plays a crucial role in this process. The increased lipophilicity imparted by halogens can enhance the compound's ability to intercalate into the lipid bilayer, further destabilizing the membrane.

Inhibition of Biofilm Formation and Virulence Factors

Bacterial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS), which provides a physical barrier against antibiotics and host immune responses. Halogenated phenylboronic acids have demonstrated significant efficacy in both preventing the formation of biofilms and eradicating established ones.[6][7]

Their antibiofilm activity is linked to the disruption of several key processes:

  • Inhibition of Motility: Compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) have been shown to inhibit both swimming and swarming motility in Vibrio parahaemolyticus, which are critical for the initial stages of biofilm formation.[6][7]

  • Reduction of Cell Surface Hydrophobicity: These compounds can decrease the hydrophobicity of the bacterial cell surface, making it more difficult for bacteria to adhere to surfaces and initiate biofilm formation.[6][7]

  • Downregulation of Virulence Factors: HPBAs can also suppress the production of various virulence factors that contribute to biofilm integrity and pathogenicity, such as proteases and fimbriae.[6][7]

The following diagram illustrates the multifaceted mechanisms of action of halogenated phenylboronic acids.

HPBA_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall essential for BetaLactamase β-Lactamases Membrane Cell Membrane (LPS/Teichoic Acid) Virulence Virulence Factor Production Motility Motility Adhesion Surface Adhesion Motility->Adhesion facilitates Biofilm Biofilm Formation Adhesion->Biofilm initiates HPBA Halogenated Phenylboronic Acid HPBA->PBP Inhibits HPBA->BetaLactamase Inhibits HPBA->Membrane Disrupts HPBA->Virulence Suppresses HPBA->Motility Inhibits

Caption: Mechanisms of action of halogenated phenylboronic acids.

Structure-Activity Relationship (SAR) Insights

The antibacterial and antibiofilm efficacy of phenylboronic acids is profoundly influenced by the nature and position of substituents on the phenyl ring. Halogenation, in particular, has been identified as a key determinant of activity.

A study on a series of halogenated acids against Vibrio species revealed that the presence of iodine was critical for potent activity.[6] Specifically, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) demonstrated significant antibacterial and antibiofilm effects, with a minimum inhibitory concentration (MIC) of 100 µg/mL.[6][8] In contrast, the unhalogenated phenylboronic acid backbone showed no significant activity.[6] This highlights the importance of halogen atoms in enhancing the interaction of these compounds with their bacterial targets. The electron-withdrawing nature of halogens can increase the Lewis acidity of the boron atom, facilitating its interaction with nucleophilic residues in target enzymes. Furthermore, the increased lipophilicity associated with heavier halogens like iodine can improve membrane permeability.

The following diagram illustrates the general structure-activity relationships for halogenated phenylboronic acids.

HPBA_SAR cluster_substituents Substituents PBA_core Phenylboronic Acid Core -B(OH)₂ Halogens Halogens (I, Br, Cl, F) - Increase lipophilicity - Enhance electronic effects Position Substitution Pattern (ortho, meta, para) - Influences steric hindrance - Affects intramolecular interactions Activity Antibacterial & Antibiofilm Activity Halogens->Activity Modulates Position->Activity Modulates

Caption: Key structural features influencing HPBA activity.

Quantitative Data Summary

The following tables summarize the reported antibacterial and antibiofilm activities of selected halogenated phenylboronic acids.

Table 1: Minimum Inhibitory Concentrations (MICs) of Halogenated Phenylboronic Acids

CompoundBacterial StrainMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA)Vibrio parahaemolyticus100[6][8]
Vibrio harveyi100[6]
2-fluoro-5-iodophenylboronic acid (FIPBA)Vibrio parahaemolyticus100[6][8]
Vibrio harveyi100[6]
4-iodophenylboronic acidVibrio parahaemolyticus200[6]
Vibrio harveyi200[6]
Phenylboronic acidEscherichia coli>4000[9]
Staphylococcus aureus>9000[10]

Table 2: Antibiofilm and Virulence Factor Inhibition by DIMPBA and FIPBA against Vibrio parahaemolyticus

Activity AssessedCompound (Concentration)% Inhibition / ReductionReference
Fimbria ActivityDIMPBA (50 µg/mL)37.7[6][7]
FIPBA (50 µg/mL)77.3[6][7]
DIMPBA (100 µg/mL)100[6][7]
FIPBA (100 µg/mL)100[6][7]
Cell Surface HydrophobicityDIMPBA (100 µg/mL)98[6][7]
FIPBA (100 µg/mL)88.8[6][7]
Protease ActivityDIMPBA (100 µg/mL)100[6][7]
FIPBA (100 µg/mL)94.4[6][7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the evaluation of halogenated phenylboronic acids.

Synthesis of Halogenated Phenylboronic Acids

The synthesis of substituted phenylboronic acids can be achieved through several routes, with the Grignard reaction being one of the most common. The following is a representative protocol for the synthesis of a di-iodinated methoxyphenylboronic acid, based on established synthetic methodologies.

Protocol: Synthesis of 3,5-diiodo-2-methoxyphenylboronic acid

  • Starting Material: 1,2,3-triiodo-4-methoxybenzene.

  • Step 1: Grignard Reagent Formation

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Dissolve 1,2,3-triiodo-4-methoxybenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings with gentle stirring.

    • Initiate the reaction with gentle heating if necessary. The formation of the Grignard reagent is indicated by a color change and the disappearance of magnesium.

  • Step 2: Borylation

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Step 3: Hydrolysis

    • Quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., 1 M HCl).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Step 4: Extraction and Purification

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-diiodo-2-methoxyphenylboronic acid.

Antibacterial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the halogenated phenylboronic acid in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition and Eradication Assays

Protocol: Crystal Violet Assay for Biofilm Quantification

  • Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add a diluted bacterial culture (prepared as in the MIC protocol) to each well.

    • For inhibition assays, add the halogenated phenylboronic acid at various concentrations to the wells along with the bacterial inoculum.

    • Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic (non-adherent) bacteria by gently aspirating the medium from each well.

    • Wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining:

    • Add a 0.1% (w/v) solution of crystal violet to each well and incubate at room temperature for 15-30 minutes.

  • Washing and Solubilization:

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Dry the plate completely.

    • Solubilize the bound crystal violet by adding an appropriate solvent (e.g., 30% acetic acid or absolute ethanol) to each well and incubate for 15-30 minutes.

  • Quantification:

    • Transfer the solubilized crystal violet solution to a new flat-bottom plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

    • For eradication assays, the biofilm is allowed to form for 24 hours before the addition of the compounds, followed by another 24-hour incubation.

The following diagram outlines the workflow for the crystal violet biofilm assay.

Crystal_Violet_Workflow start Start inoculation Inoculate 96-well plate with bacterial culture and HPBA start->inoculation incubation Incubate (24-48h) to allow biofilm formation inoculation->incubation wash1 Remove planktonic cells and wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 dry Air dry the plate wash2->dry solubilize Solubilize bound stain with 30% Acetic Acid dry->solubilize read Measure absorbance (570-595 nm) solubilize->read end End read->end

Caption: Workflow for the crystal violet biofilm assay.

Cytotoxicity Assessment

It is imperative to assess the potential toxicity of any new antimicrobial agent against mammalian cells to determine its therapeutic window.

Protocol: MTT Assay for Mammalian Cell Viability

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the halogenated phenylboronic acid and incubate for 24-48 hours.

    • Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

Future Directions and Conclusion

Halogenated phenylboronic acids represent a compelling and underexplored class of antimicrobial agents with significant potential to address the challenge of antibiotic resistance. Their multifaceted mechanisms of action, including the inhibition of essential enzymes, disruption of the cell envelope, and potent antibiofilm activity, make them attractive candidates for further development.

Future research should focus on several key areas:

  • Broad-spectrum Activity: Expanding the evaluation of HPBAs against a wider range of clinically important Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.

  • Systematic SAR Studies: Conducting comprehensive structure-activity relationship studies to optimize the potency and selectivity of these compounds by systematically varying the halogen substituents and their positions on the phenyl ring.

  • Mechanism of Action Elucidation: Utilizing advanced techniques such as transcriptomics, proteomics, and structural biology to precisely identify the molecular targets and pathways affected by HPBAs.

  • In Vivo Efficacy and Safety: Progressing lead compounds into preclinical animal models of infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Resistance Studies: Investigating the potential for bacteria to develop resistance to HPBAs and elucidating the underlying mechanisms.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid in Modern Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1] This palladium-catalyzed carbon-carbon bond formation is integral to the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] Within the diverse family of organoboron reagents, boronic acids bearing multiple functional groups offer synthetic chemists a powerful tool for the construction of intricate molecular architectures.

This document provides a detailed guide to the use of This compound , a sophisticated building block for the synthesis of biaryl and heteroaryl compounds. The presence of a carbamoyl linker, along with chloro and methyl substituents, introduces specific electronic and steric properties that influence its reactivity and require careful consideration in the design of Suzuki coupling protocols. This application note will delve into the mechanistic underpinnings of the Suzuki coupling, provide a comprehensive profile of the title compound, and offer a detailed, field-proven protocol for its successful implementation.

Physicochemical and Reactivity Profile of this compound

While a dedicated entry for this compound is not widely available in public databases, its properties can be reliably inferred from its constituent fragments and related structures. The molecule combines the features of a 4-(carbamoyl)phenylboronic acid with a 2-chloro-4-methylphenyl amide substituent.

PropertyEstimated Value/CharacteristicRationale and References
Molecular Formula C₁₄H₁₃BClNO₃Sum of atomic constituents.
Molecular Weight 290.53 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidBased on the appearance of similar phenylboronic acids.[3][4]
Melting Point Expected to be >170 °CThe melting point of 4-(Methylcarbamoyl)phenylboronic acid is 168 °C. The larger, more rigid structure of the title compound would likely result in a higher melting point.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like dioxane, THF, DMF, and alcohols.The boronic acid moiety imparts some aqueous solubility, while the aromatic rings and amide linkage favor organic solvents.
Stability Bench-stable, but susceptible to protodeboronation under harsh acidic or basic conditions.Boronic acids are generally stable but can undergo protodeboronation. The electron-withdrawing nature of the carbamoyl group can increase this susceptibility.
Reactivity The boronic acid moiety is the reactive site for the Suzuki coupling. The 2-chloro substituent on the N-phenyl ring provides steric hindrance that may influence the rate of transmetalation. The carbamoyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid.The electronic effects of substituents on the boronic acid partner are a critical consideration in Suzuki couplings.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimizing reactions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Protocol_Workflow Start Start Reagents Combine Boronic Acid, Aryl Halide, and Base in a Reaction Vessel Start->Reagents Degas Degas the Solvent and Add to the Reaction Mixture Reagents->Degas Catalyst Add Palladium Catalyst and Ligand under an Inert Atmosphere Degas->Catalyst Reaction Heat the Reaction Mixture under an Inert Atmosphere (e.g., 80-100 °C) Catalyst->Reaction Monitor Monitor Reaction Progress by TLC or LC-MS Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purification Purify by Column Chromatography or Recrystallization Workup->Purification End Characterize the Final Product Purification->End

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is a key bifunctional building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions and as a component in stimuli-responsive materials.[1] Its utility is predicated on its purity and structural integrity. This application note presents a comprehensive suite of analytical methods for the unambiguous characterization of this compound. We provide detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) for evaluating thermal stability and physical properties. This integrated approach ensures the quality and consistency required for demanding research and development applications.

Introduction: The Analytical Imperative

The molecule this compound possesses three key structural features: a phenylboronic acid moiety, an amide linkage, and a substituted chloro-methyl phenyl ring. The boronic acid group is reactive in coupling chemistry and can form reversible covalent bonds with diols, while the amide and substituted aromatic rings dictate the molecule's overall physicochemical properties, including solubility, stability, and intermolecular interactions.

Given its role as a critical intermediate, a robust analytical strategy is essential to:

  • Confirm Chemical Identity: Ensure the correct structure has been synthesized.

  • Determine Purity: Quantify the target compound and identify any process-related impurities or degradation products. A common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine, which can form upon dehydration.[2]

  • Assess Stability: Understand the compound's behavior under thermal stress.

This guide details the orthogonal analytical techniques required to build a complete quality profile of the compound.

Chromatographic Analysis: Purity and Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic molecules.[3] For arylboronic acids, reversed-phase (RP) chromatography is particularly effective.

Causality of Method Design: A C18 stationary phase is chosen for its hydrophobic selectivity, which provides good retention for the aromatic rings in the analyte. The mobile phase is buffered at a slightly acidic pH to ensure the boronic acid and any residual silanols on the column are in a consistent protonation state, leading to improved peak shape and reproducibility.[3] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. Detection is performed at 270 nm, a wavelength where the aromatic system exhibits strong absorbance.

Protocol 2.1: Reversed-Phase HPLC Method
  • Instrumentation: An Arc™ HPLC System or equivalent with a PDA detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to create a 1.0 mg/mL stock solution. Dilute with a 50:50 mixture of acetonitrile/water to a final concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterValue
Column XSelect™ Premier HSS T3, 4.6 x 150 mm, 5 µm or equivalent C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Total Run Time ~15 minutes
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 1.5.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Structural Elucidation: NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical structure at an atomic level. A combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for full characterization.

Causality of Method Design: DMSO-d₆ is an excellent solvent for this analysis as it readily dissolves the compound and its sharp residual solvent peak does not interfere with key analyte signals. ¹¹B NMR is particularly crucial as it directly probes the boron atom, revealing its electronic environment and hybridization state (sp² for the boronic acid vs. sp³ for potential boronate esters or complexes).[4][5] The use of quartz NMR tubes is recommended for ¹¹B NMR to avoid the broad background signal from borosilicate glass tubes.[5]

Protocol 3.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. For ¹¹B NMR, use a quartz NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a spectral width covering -2 to 12 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with broadband proton decoupling.

    • ¹¹B NMR: Acquire 1024 scans. Use a boron-free probe or a probe with a low boron background. Reference the spectrum to an external BF₃·OEt₂ standard.[6]

Expected Spectral Features
NucleusExpected Chemical Shifts (ppm) and Features
¹H ~10.5 ppm: Broad singlet, 1H (Amide N-H ).~8.2 ppm: Broad singlet, 2H (Boronic acid O-H ).~8.0-8.2 ppm: Aromatic protons on the phenylboronic acid ring.~7.2-7.6 ppm: Aromatic protons on the 2-chloro-4-methylphenyl ring.~2.3 ppm: Singlet, 3H (Aryl CH ₃).
¹³C ~165 ppm: Amide carbonyl carbon (C =O).~120-140 ppm: Aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.~20 ppm: Methyl carbon (-C H₃).
¹¹B ~28-30 ppm: A broad signal characteristic of a trigonal planar (sp²) arylboronic acid.[4] The chemical shift can be sensitive to pH, concentration, and the presence of diols.[5][7] A sharper signal at a higher field (~5-10 ppm) would indicate the formation of a tetrahedral (sp³) boronate species.

Molecular Weight and Identity Confirmation: Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the target compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[8]

Causality of Method Design: ESI in negative ion mode is often preferred for boronic acids as they can be readily deprotonated to form a stable [M-H]⁻ ion.[9] A simple mobile phase of acetonitrile and water is sufficient for direct infusion or LC-MS analysis.

Protocol 4.1: LC-MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 acetonitrile/water.[9]

  • LC-MS Conditions:

    • LC: Use the HPLC method described in Protocol 2.1, or a faster gradient for rapid analysis.

    • Ionization Mode: ESI Negative.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3.0-3.5 kV.

  • Data Analysis:

    • Expected Mass: The monoisotopic mass of C₁₄H₁₃BClNO₃ is 289.06.

    • Primary Ion: Look for the [M-H]⁻ ion at an m/z corresponding to the exact mass of C₁₄H₁₂BClNO₃⁻ (288.05). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak.

Functional Group Analysis: FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule.

Causality of Method Design: Attenuated Total Reflectance (ATR) is a simple sampling technique that requires minimal sample preparation. The analysis focuses on identifying characteristic vibrational bands for the O-H and B-O bonds of the boronic acid, the N-H and C=O bonds of the amide, and the C-H bonds of the aromatic and methyl groups.[10][11]

Protocol 5.1: FTIR-ATR Analysis
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
3400-3200 Broad band from O-H stretching of the boronic acid, often involved in hydrogen bonding.[12] A sharper peak in this region can be attributed to N-H stretching of the amide.
~1650 Strong absorption from the amide I band (C=O stretching).
~1540 Amide II band (N-H bending and C-N stretching).
~1350 Strong, characteristic B-O stretching vibration.[13]
~750 C-Cl stretching vibration.

Thermal Properties: TGA and DSC

Thermal analysis provides critical information about the material's stability, melting point, and the presence of bound water or solvent.[14] Simultaneous TGA-DSC analysis is highly efficient, providing both mass change and heat flow information in a single experiment.[15][16]

Causality of Method Design: Heating the sample under an inert nitrogen atmosphere prevents oxidative decomposition. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time. DSC measures heat flow, identifying transitions like melting (endotherm), while TGA measures weight loss, indicating decomposition or the loss of volatiles like water.[17]

Protocol 6.1: Simultaneous TGA-DSC Analysis
  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an alumina or aluminum pan.

  • Experimental Conditions:

    • Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.[15]

    • Atmosphere: Dry nitrogen with a flow rate of 30-50 mL/min.[15]

  • Data Analysis:

    • TGA Curve: Examine for weight loss steps. A step below 120 °C may indicate the loss of adsorbed water or solvent. Significant weight loss at higher temperatures indicates thermal decomposition.[16]

    • DSC Curve: Look for a sharp endothermic peak, which corresponds to the melting point of the crystalline solid.[15] Broad endotherms at lower temperatures may correspond to the loss of volatiles seen in the TGA curve.

Integrated Analytical Workflow

No single technique provides a complete picture. A comprehensive characterization relies on the integration of orthogonal methods. The following workflow ensures a thorough and reliable analysis of this compound.

G cluster_0 Initial Sample cluster_1 Primary Characterization cluster_2 Physicochemical Properties cluster_3 Data Interpretation & Reporting Sample Test Sample: (4-((2-Cl-4-MePh)carbamoyl)Ph)B(OH)₂ HPLC HPLC-UV (Protocol 2.1) Sample->HPLC NMR NMR (¹H, ¹³C, ¹¹B) (Protocol 3.1) Sample->NMR MS LC-MS (Protocol 4.1) Sample->MS FTIR FTIR-ATR (Protocol 5.1) Sample->FTIR Thermal TGA / DSC (Protocol 6.1) Sample->Thermal Purity Purity (%) & Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Molecular Weight & Formula MS->Identity FuncGroups Functional Groups FTIR->FuncGroups Stability Thermal Stability & Melting Point Thermal->Stability CoA Certificate of Analysis Purity->CoA Structure->CoA Identity->CoA FuncGroups->CoA Stability->CoA

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. By combining chromatographic separation, spectroscopic elucidation, and thermal analysis, researchers can confidently verify the identity, purity, and critical physicochemical properties of this important chemical building block. This multi-technique approach is fundamental to ensuring the reliability and reproducibility of downstream applications in drug discovery and materials science.

References

experimental protocol for boronic acid-based enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Boronic Acid-Based Enzyme Inhibition Assays

Introduction

Boronic acids and their derivatives have emerged as a prominent class of enzyme inhibitors, distinguished by their unique mechanism of action. Since the initial discovery of their inhibitory effects on serine proteases, their application has expanded significantly, leading to the development of clinically approved drugs such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1][2] The versatility of the boronic acid pharmacophore lies in its ability to act as a transition-state analog, forming a stable yet reversible covalent bond with the nucleophilic hydroxyl group of serine or threonine residues within an enzyme's active site.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of boronic acid-based enzyme inhibition assays. It offers a detailed protocol, explains the critical parameters influencing assay success, and provides a framework for robust data analysis and interpretation.

Principle of the Assay: The Reversible Covalent Mechanism

The inhibitory activity of boronic acids stems from the electrophilic nature of the boron atom. In aqueous solution, the boron atom exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state.[2][5] This equilibrium is pH-dependent. The tetrahedral boronate form is crucial for interacting with the catalytic serine or threonine residue in the enzyme's active site. The inhibitor mimics the tetrahedral transition state of substrate hydrolysis, forming a reversible covalent adduct with the active site nucleophile.[6][7] This interaction is significantly more stable than a typical non-covalent enzyme-inhibitor complex, often resulting in slow-binding kinetics and high-potency inhibition.[3]

G cluster_1 Boronic Acid Inhibitor (pH-Dependent Equilibrium) cluster_2 Reversible Covalent Complex E_Ser Enzyme-Ser(OH) EI_complex Enzyme-Ser-O-B(OH)₂-R Tetrahedral Adduct (Inhibited State) E_Ser->EI_complex Reversible Covalent Bond Formation BA_trigonal R-B(OH)₂ Trigonal Planar BA_tetrahedral R-B(OH)₃⁻ Tetrahedral Anion BA_trigonal->BA_tetrahedral + OH⁻ - H₂O BA_tetrahedral->EI_complex G prep 1. Reagent Preparation plate 2. Assay Plate Setup prep->plate preincubate 3. Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate 4. Reaction Initiation (Add Substrate) preincubate->initiate measure 5. Kinetic Measurement (Read Plate) initiate->measure analyze 6. Data Analysis measure->analyze G cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Secondary Analysis raw_data Raw Kinetic Data (Signal vs. Time) v0_calc Calculate Initial Velocities (V₀) raw_data->v0_calc Linear Regression ic50_calc Dose-Response Curve → Calculate IC₅₀ v0_calc->ic50_calc Fixed [Substrate] kinetics_calc Michaelis-Menten / Lineweaver-Burk Plots → Determine Inhibition Mode & Kᵢ v0_calc->kinetics_calc Varying [Substrate]

References

Application Notes and Protocols: (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid (Talabostat) in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: A Dual-Pronged Approach to Cancer Therapy

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, more commonly known as Talabostat (or Val-boroPro, PT-100), has emerged as a compelling investigational agent in oncology.[1][2] This orally active small molecule, a derivative of boronic acid, exhibits a unique dual mechanism of action, positioning it as a tool for both direct targeting of the tumor microenvironment and stimulation of a robust anti-tumor immune response.[3][4] Initially explored in clinical trials for various malignancies, including non-small-cell lung cancer and malignant melanoma, Talabostat's true potential in cancer research lies in its multifaceted biological activities.[1][3]

This guide provides an in-depth exploration of Talabostat's mechanisms of action and offers detailed protocols for its application in a cancer research setting. We will delve into its role as a potent inhibitor of dipeptidyl peptidases (DPPs), particularly Fibroblast Activation Protein (FAP) and the intracellular DPP8 and DPP9, and elucidate how this inhibition translates into anti-tumor effects.[1][5][6][7]

Mechanism of Action: Unraveling the Complexity

Talabostat's anti-neoplastic properties stem from its ability to inhibit a range of serine proteases.[2] This inhibition triggers two distinct but complementary pathways that converge to create a hostile environment for tumor growth.

Immune Activation via DPP8/9 Inhibition and Pyroptosis:

A key discovery in understanding Talabostat's efficacy is its ability to induce a pro-inflammatory form of cell death known as pyroptosis in monocytes and macrophages.[1] This is achieved through the inhibition of the intracellular dipeptidyl peptidases 8 and 9 (DPP8/9).[1][6][8]

The inhibition of DPP8/9 leads to the activation of the inflammasome sensor protein NLRP1b, which in turn activates pro-caspase-1. Activated caspase-1 then cleaves Gasdermin D, leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[1] This process results in the release of pro-inflammatory cytokines, most notably IL-1β, which initiates a cascade of immune-stimulatory events.[4][8] This cytokine storm enhances T-cell dependent anti-tumor responses.[9]

Talabostat_Immune_Activation_Pathway Figure 1: Talabostat-Induced Immune Activation Pathway Talabostat Talabostat This compound) DPP8_9 DPP8 / DPP9 (Intracellular) Talabostat->DPP8_9 Inhibition NLRP1b NLRP1b Inflammasome Activation DPP8_9->NLRP1b Leads to Caspase1 Pro-Caspase-1 → Activated Caspase-1 NLRP1b->Caspase1 Activates GasderminD Gasdermin D Cleavage Caspase1->GasderminD Cleaves Pyroptosis Pyroptosis of Monocytes/Macrophages GasderminD->Pyroptosis Induces Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) Pyroptosis->Cytokines Results in ImmuneResponse Enhanced Anti-Tumor Immune Response Cytokines->ImmuneResponse Promotes

Caption: Talabostat-Induced Immune Activation Pathway

Targeting the Tumor Microenvironment through FAP Inhibition:

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers.[10] FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive microenvironment.[10][11]

Talabostat is a potent inhibitor of FAP.[7] By inhibiting FAP's enzymatic activity, Talabostat can disrupt the supportive tumor stroma, potentially hindering tumor growth, invasion, and metastasis.[10]

Quantitative Data Summary:

Target EnzymeIC50 (nM)Reference
Dipeptidyl Peptidase IV (DPP4)<4[6][7]
Dipeptidyl Peptidase 8 (DPP8)4[6][7]
Dipeptidyl Peptidase 9 (DPP9)11[6][7]
Fibroblast Activation Protein (FAP)560[6][7]
Quiescent Cell Proline Dipeptidase (QPP)310[6][7]

Experimental Protocols

The following protocols are designed to provide a framework for investigating the effects of Talabostat in a cancer research setting.

Talabostat_Experimental_Workflow Figure 2: General Experimental Workflow for Talabostat cluster_0 In Vitro Assays cluster_1 In Vivo Studies FAP_Assay FAP Activity Assay Pyroptosis_Assay Pyroptosis Induction (LDH & Caspase-1 Assays) Cytokine_Profiling Cytokine Profiling (ELISA/Multiplex) Tumor_Models Syngeneic or Xenograft Tumor Models Dosing Oral Administration of Talabostat Tumor_Models->Dosing Efficacy_Assessment Tumor Growth Inhibition & Survival Analysis Dosing->Efficacy_Assessment Immune_Analysis Immune Cell Infiltration & Cytokine Levels Efficacy_Assessment->Immune_Analysis

Caption: General Experimental Workflow for Talabostat

Protocol 1: In Vitro FAP Activity Assay

This protocol is designed to measure the inhibitory effect of Talabostat on FAP enzymatic activity.

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

  • Talabostat

  • Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Talabostat dilutions: Prepare a serial dilution of Talabostat in the assay buffer. The final concentrations should bracket the expected IC50 value (e.g., 10 nM to 10 µM).

  • Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed concentration of recombinant FAP to each well. Then, add the different concentrations of Talabostat. Include a vehicle control (assay buffer with DMSO if used for stock solution). Incubate for 15-30 minutes at room temperature.

  • Substrate addition: Add the fluorogenic FAP substrate to each well to initiate the reaction.

  • Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates).

  • Data analysis: Calculate the rate of reaction for each concentration of Talabostat. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Pyroptosis Induction and Detection in Monocytic Cells (e.g., THP-1)

This protocol outlines the induction and measurement of pyroptosis in a human monocytic cell line.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for priming (optional, depending on the specific inflammasome pathway being investigated)

  • Talabostat

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in appropriate media.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with a low concentration of PMA (e.g., 5-20 nM) for 48-72 hours.[8][12]

  • Treatment:

    • Replace the media with fresh media containing various concentrations of Talabostat (e.g., 1 µM to 50 µM). Include a vehicle control.

    • Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • LDH Assay for Cell Lysis:

    • At each time point, carefully collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's protocol of the cytotoxicity assay kit.[1][3][6][9]

  • Caspase-1 Activity Assay:

    • At each time point, lyse the cells according to the caspase-1 activity assay kit's instructions.

    • Measure the caspase-1 activity in the cell lysates using a fluorometric or colorimetric substrate (e.g., WEHD-pNA).[13]

  • Data Analysis:

    • Calculate the percentage of LDH release relative to a positive control (lysed cells).

    • Determine the fold-change in caspase-1 activity compared to the vehicle-treated control.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Talabostat in a murine cancer model.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16 melanoma)

  • Talabostat

  • Vehicle for oral administration (e.g., sterile water, or formulated in a palatable jelly for voluntary intake)[14][15][16]

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a known number of tumor cells into the flank of the mice.

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer Talabostat orally at a predetermined dose and schedule (e.g., 1.3 mg/kg daily).[17] The control group should receive the vehicle.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Perform statistical analysis to determine significance.

    • For survival studies, monitor the mice until they meet the criteria for euthanasia and perform Kaplan-Meier survival analysis.

Protocol 4: Cytokine Profiling

This protocol describes the measurement of cytokine levels in plasma or cell culture supernatants following Talabostat treatment.

Materials:

  • Plasma from treated animals or supernatant from treated cell cultures

  • ELISA or multiplex immunoassay kits for specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α, IFN-γ)

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect blood from treated and control animals via cardiac puncture or tail vein bleeding and process to obtain plasma.

    • Collect supernatants from in vitro cell cultures.

  • Cytokine Measurement:

    • Perform the ELISA or multiplex assay according to the manufacturer's instructions.[18][19][20][21] This typically involves incubating the samples in antibody-coated plates, followed by the addition of detection antibodies and a substrate.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine levels between the Talabostat-treated and control groups.

Conclusion and Future Perspectives

This compound (Talabostat) is a versatile research tool with a well-defined dual mechanism of action that makes it particularly relevant for studies in immuno-oncology and the tumor microenvironment. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in various cancer models. Future investigations could focus on synergistic combinations with other immunotherapies, such as checkpoint inhibitors, to further enhance its anti-tumor efficacy.[22] A deeper understanding of the interplay between FAP inhibition and DPP8/9-mediated immune activation will be crucial in harnessing the full therapeutic potential of this intriguing molecule.

References

Application Notes & Protocols: (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Biochemistry and Drug Development

A Note to the Researcher: The specific compound, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, is a specialized chemical entity with limited direct documentation in peer-reviewed literature. This guide has been developed by synthesizing information on the broader, well-established class of phenylboronic acid derivatives. The principles, mechanisms, and protocols described herein are based on the established functions of these related molecules and represent a scientifically robust framework for the application of the specified reagent.

Section 1: Introduction and Scientific Principle

This compound belongs to the versatile class of organoboron compounds that have become indispensable tools in chemical biology and medicinal chemistry.[1][2] The defining feature of this molecule is the boronic acid [-B(OH)₂] group, which possesses a unique and powerful ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[3][4][5] This interaction is central to its function as a biochemical reagent.

At a physiological pH, the boron atom in the boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state.[6] The tetrahedral form is crucial for its ability to act as a transition-state analog inhibitor, particularly for serine proteases.[1][7] In these enzymes, the boronic acid moiety can form a stable, tetrahedral adduct with the hydroxyl group of the catalytic serine residue in the enzyme's active site, effectively blocking its function.[1][7]

The remainder of the molecule, the (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl) scaffold, provides the specificity and binding affinity for the target enzyme. This "warhead and guidance" system allows for the design of highly potent and selective inhibitors. The substituted phenyl rings are designed to fit into specific pockets within the enzyme's active site, enhancing the binding affinity and selectivity of the inhibitor.

Section 2: Primary Application - Serine Protease Inhibition

Based on its chemical structure, the primary and most potent application of this compound is as a competitive, reversible inhibitor of serine proteases. This class of enzymes, which includes targets like β-lactamases (implicated in antibiotic resistance), thrombin (involved in blood clotting), and various cancer-related proteases, all share a catalytic serine residue that is susceptible to interaction with the boronic acid "warhead".[7][8]

Mechanism of Action: Serine Protease Inhibition

The inhibitory mechanism is a two-step process:

  • Initial Binding: The inhibitor is recognized by the enzyme's active site, guided by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the phenyl-carbamoyl portion of the inhibitor and the amino acid residues of the enzyme.

  • Covalent Adduct Formation: The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic boron atom. This forms a stable, reversible tetrahedral boronate adduct, mimicking the high-energy transition state of substrate hydrolysis.[1][7] This adduct effectively sequesters the enzyme, preventing it from processing its natural substrate.

Diagram: Mechanism of Serine Protease Inhibition

G cluster_0 Enzyme Active Site cluster_1 Reversible Complex Enzyme Serine Protease (Active Ser-OH) Complex Tetrahedral Adduct (Inactive Enzyme) [Ser-O-B(OH)₂⁻-Inhibitor] Enzyme->Complex Nucleophilic Attack (Covalent Bond Formation) Inhibitor This compound [-B(OH)₂] Inhibitor->Enzyme Binding & Recognition Complex->Enzyme Reversal

Caption: Reversible covalent inhibition of a serine protease.

Protocol: Determining Inhibitor Potency (IC₅₀) against a Model Serine Protease (e.g., Trypsin)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the boronic acid compound using a colorimetric assay.

Materials:

  • This compound

  • Trypsin (or other target serine protease)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - a chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, with 20 mM CaCl₂)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader (405 nm absorbance)

Experimental Workflow:

Diagram: IC₅₀ Determination Workflow

G A 1. Prepare Stock Solutions - Inhibitor in DMSO - Enzyme in Buffer - Substrate in Buffer B 2. Create Serial Dilution Prepare a range of inhibitor concentrations in the assay buffer. A->B C 3. Pre-incubation Add enzyme to wells containing inhibitor dilutions. Incubate for 10-15 min. B->C D 4. Initiate Reaction Add chromogenic substrate (BAPNA) to all wells. C->D E 5. Kinetic Measurement Read absorbance at 405 nm every minute for 15-30 minutes. D->E F 6. Data Analysis - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Inhibitor] - Fit to a dose-response curve to find IC₅₀. E->F

Caption: Workflow for determining the IC₅₀ of a protease inhibitor.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of trypsin in cold Tris-HCl buffer. Dilute to a working concentration (e.g., 10 µg/mL) immediately before use.

    • Substrate Stock: Prepare a 1 mM solution of BAPNA in Tris-HCl buffer.

  • Assay Setup (96-well plate):

    • Serial Dilutions: In the microplate, perform a serial dilution of the inhibitor stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a "no inhibitor" control (buffer only) and a "no enzyme" blank. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Enzyme Addition: Add 50 µL of the working trypsin solution to each well (except the "no enzyme" blanks).

    • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Substrate Addition: Add 100 µL of the BAPNA substrate solution to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 20 minutes. The increase in absorbance corresponds to the cleavage of BAPNA.

  • Data Analysis:

    • Calculate Reaction Rates: For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Section 3: Secondary Application - Boronate Affinity Chromatography

The ability of boronic acids to bind to cis-diols can be exploited for affinity chromatography.[5] This technique is highly effective for the purification of diol-containing molecules such as glycoproteins, RNA, and catechols from complex biological samples. The this compound can be immobilized onto a solid support (e.g., agarose beads) to create an affinity resin.

Protocol: Immobilization and Purification of a Glycoprotein

Principle: At an alkaline pH (typically > 8.0), the boronic acid is in its tetrahedral anionic form, which readily binds to the cis-diols found on the sugar moieties of glycoproteins. After washing away unbound proteins, the bound glycoprotein can be eluted by lowering the pH (which disrupts the interaction) or by adding a competing diol like sorbitol.

Materials:

  • This compound

  • NHS-activated agarose resin

  • Binding Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 100 mM Glycine-HCl, pH 3.0 OR Binding Buffer + 1 M Sorbitol

  • Sample: Protein mixture containing a target glycoprotein (e.g., horseradish peroxidase).

Procedure:

  • Immobilization of the Ligand:

    • Follow the manufacturer's protocol for the NHS-activated resin to covalently couple the this compound to the agarose beads via its carbamoyl group.

    • Thoroughly wash the resin to remove any unreacted ligand and blocking agents. Equilibrate the resin with Binding Buffer.

  • Sample Loading:

    • Dilute the protein sample in Binding Buffer.

    • Load the sample onto the prepared boronate affinity column at a slow flow rate to allow for maximum binding.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding Buffer to remove all non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoprotein by applying the Elution Buffer. Collect fractions and monitor the protein content by measuring absorbance at 280 nm.

    • The fractions containing the purified glycoprotein can be pooled and dialyzed into a suitable storage buffer.

Section 4: Quantitative Data and Properties

Due to the lack of specific literature for this exact compound, experimental determination is required. However, we can present a comparative table based on known phenylboronic acid derivatives used as inhibitors for a specific enzyme class, such as β-lactamases, to illustrate the expected range of potency.

Table 1: Representative Inhibition Constants (Kᵢ) for Phenylboronic Acid Derivatives against AmpC β-Lactamase

CompoundStructureKᵢ (nM)Reference
Phenylboronic acidC₆H₅B(OH)₂>100,000[7][8]
Lead Compound 1Aryl-boronic derivative83[7]
Validated Lead 11Optimized aryl-boronic derivative10-50 (range)[7]
Topic Compound (Hypothetical) This compound To Be Determined N/A

Note: The Kᵢ values are highly dependent on the specific enzyme and assay conditions. The structural complexity of the topic compound suggests its potency is likely to be significantly higher than simple phenylboronic acid.

References

High-Throughput Screening with Boronic Acid Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Boronic Acids in Drug Discovery

The quest for novel therapeutics is an endeavor marked by the continuous exploration of new chemical modalities. Among these, boronic acids and their derivatives have emerged as a uniquely powerful class of compounds.[1] Their ascent in medicinal chemistry is underscored by the FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[2][3] This success stems from the boron atom's distinct ability to form reversible covalent bonds with nucleophilic residues—such as serine, threonine, or lysine—in the active sites of target proteins.[2][4] This mechanism often mimics the transition state of an enzymatic reaction, leading to potent and highly specific inhibition.[5][6]

High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries against biological targets, making it an indispensable tool in modern drug discovery.[] When applied to boronic acid libraries, HTS campaigns can efficiently identify potent, reversible covalent inhibitors for a host of challenging targets. This guide provides a comprehensive overview of the principles, practices, and protocols essential for designing and executing successful HTS campaigns with boronic acid libraries, tailored for researchers, scientists, and drug development professionals.

Section 1: The Unique Chemistry of Boronic Acids for Biological Targeting

The utility of a boronic acid warhead lies in the electron-deficient p-orbital of the boron atom, which readily accepts electrons from nucleophilic amino acid side chains.[8] This interaction typically results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[9]

Mechanism of Action: A Reversible Covalent Interaction

Unlike irreversible covalent inhibitors that permanently modify their target, the reversible nature of the boronate adduct offers a significant therapeutic advantage. It can lead to a prolonged duration of action while minimizing the risk of off-target toxicities and immunogenicity that can arise from permanent protein modification.[2] This balanced reactivity is particularly effective for enzymes like serine proteases and β-lactamases, where the boronic acid acts as a transition-state analog, binding with high affinity to the catalytic serine.[5][10]

Section 2: Designing and Curating Boronic Acid Screening Libraries

The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library. For boronic acids, this involves careful consideration of chemical space and compound stability.

  • Chemical Space and Diversity : A well-designed library should encompass a wide range of scaffolds and functional groups appended to the boronic acid moiety. This diversity increases the probability of identifying hits with favorable structure-activity relationships (SAR).[11] Commercially available libraries from vendors like MedchemExpress and BOC Sciences offer curated collections of boronic acid compounds designed for HTS.[12][]

  • Compound Quality and Stability : Boronic acids can be susceptible to dehydration, forming cyclic boroxine anhydrides.[14] Therefore, rigorous quality control, including purity assessment by NMR and LC/MS, is critical.[] Proper storage in a dry, inert atmosphere is essential to maintain compound integrity. For screening, fresh solutions should be prepared in an appropriate solvent like DMSO.

Table 1: Key Considerations for Boronic Acid Library Management

ParameterRecommendationRationale
Purity >95% confirmed by LC/MS and NMREnsures that observed activity is due to the intended compound and not impurities.
Solubility Soluble in DMSO at ≥10 mMFacilitates plate preparation and minimizes compound precipitation in aqueous assay buffers.
Storage -20°C or -80°C under inert gas (N₂ or Ar)Prevents degradation via oxidation and boroxine formation.
Plate Format 384-well or 1536-well platesCompatible with standard automated HTS instrumentation.[]
Working Concentration Typically 10-50 µM for primary screensBalances the need to detect activity with the risk of non-specific effects at high concentrations.

Section 3: High-Throughput Screening Assay Development

The development of a robust and reliable assay is the cornerstone of a successful HTS campaign.[15] For boronic acid libraries, the choice of assay format must account for potential compound interference.

3.1: Selecting the Appropriate Assay Format

Fluorescence-based assays are widely used in HTS due to their high sensitivity and adaptability to miniaturization.[16] Formats like Fluorescence Resonance Energy Transfer (FRET) are particularly well-suited for monitoring enzymatic activity, such as protease cleavage.[17][18]

  • FRET-Based Protease Assays: In a typical FRET assay for a protease, a substrate peptide is synthesized with a fluorescent donor and a quencher molecule at opposite ends. In the intact state, the quencher absorbs the energy emitted by the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in a measurable increase in fluorescence.[18] This provides a direct readout of enzyme activity and its inhibition by compounds like boronic acids.

3.2: Protocol: Development of a FRET-Based Serine Protease Assay

This protocol outlines the steps for developing a generic FRET-based assay to screen a boronic acid library against a serine protease.

Materials:

  • Recombinant serine protease of interest

  • FRET peptide substrate (e.g., with a GFP/mCherry pair)[18]

  • Assay Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4)[17]

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence detection capabilities

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare serial dilutions of the protease in assay buffer.

    • Add a fixed, excess concentration of the FRET substrate to all wells.

    • Monitor the fluorescence signal over time to determine the optimal enzyme concentration that yields a robust linear reaction rate within a reasonable timeframe (e.g., 30-60 minutes).[18]

  • Substrate Titration (Km Determination):

    • Using the optimal enzyme concentration determined above, perform reactions with serial dilutions of the FRET substrate.

    • Measure the initial reaction velocity (V₀) at each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For the inhibition assay, a substrate concentration at or below the Km is typically used.

  • Assay Miniaturization and Z'-Factor Determination:

    • Adapt the optimized conditions to a 384-well plate format with a final assay volume of ~20-50 µL.[17]

    • To assess assay robustness, run multiple plates with control wells:

      • Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (vehicle).

      • Positive Control (100% Inhibition): Enzyme + Substrate + a known potent inhibitor.

    • Calculate the Z'-factor using the formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5 .[19]

Section 4: HTS Execution and Data Analysis

With a validated assay, the primary screen of the boronic acid library can be executed. This process involves automated liquid handling and data acquisition, followed by rigorous data analysis to identify "hits."[20]

4.1: Workflow for a Primary HTS Campaign

The diagram below illustrates a typical workflow for an HTS campaign, from plate preparation to hit identification.

HTS_Workflow cluster_prep Plate Preparation cluster_screen Screening cluster_analysis Data Analysis p1 Dispense Boronic Acid Library Compounds (384-well plates) p2 Add Enzyme Solution p1->p2 s1 Incubate (Pre-incubation) p2->s1 s2 Add FRET Substrate to Initiate Reaction s1->s2 s3 Incubate & Read Fluorescence Signal (Kinetic or Endpoint) s2->s3 a1 Raw Data Normalization (% Inhibition Calculation) s3->a1 a2 Quality Control (Z'-Factor, S/B Ratio) a1->a2 a3 Hit Identification (e.g., % Inhibition > 50%) a2->a3

Caption: Automated workflow for a primary HTS campaign.

4.2: Protocol: Primary Screen Execution (384-Well Format)
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each boronic acid stock solution from the library plates to the 384-well assay plates.

  • Enzyme Addition: Add the optimized concentration of serine protease to all wells, except for negative controls (no enzyme).

  • Pre-incubation: Allow the compounds and enzyme to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the target before the substrate is introduced.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Place the plates in a plate reader and monitor the fluorescence signal over time (kinetic read) or at a fixed endpoint.

4.3: Data Analysis and Hit Triage

The goal of primary data analysis is to identify compounds that exhibit significant and reproducible inhibition of the target enzyme.[21]

  • Normalization: Raw fluorescence data is normalized to percent inhibition relative to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Hit Selection: A "hit" is typically defined as a compound that surpasses a certain inhibition threshold, often set at three times the standard deviation of the sample population or a fixed cutoff (e.g., >50% inhibition).[22]

  • Removal of False Positives: Hits are then filtered to remove known Pan-Assay Interference Compounds (PAINS) and frequent hitters.[23] Compounds that interfere with the assay technology (e.g., autofluorescent compounds) should also be flagged and eliminated.[23]

Section 5: Hit Confirmation and Validation

Initial hits from the primary screen must undergo a rigorous validation process to confirm their activity, determine their potency, and rule out non-specific mechanisms of action.[23]

5.1: The Hit Validation Cascade

The validation process is a multi-step cascade designed to systematically increase confidence in the selected hits before committing to more resource-intensive studies.

Validation_Cascade Primary_Hits Primary Hits (~100-1000 compounds) Reconfirmation Hit Reconfirmation (Fresh Powder) Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (IC50 Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Readout) Dose_Response->Orthogonal_Assay MOA_Studies Mechanism of Action (e.g., Reversibility) Orthogonal_Assay->MOA_Studies Confirmed_Hits Confirmed Hits for Lead Optimization MOA_Studies->Confirmed_Hits

Caption: A typical cascade for hit validation and confirmation.

5.2: Protocol: IC50 Determination and Mechanism of Action Studies

A. IC50 Determination:

  • Source Fresh Compound: Obtain a fresh, dry powder sample of the hit compound to confirm its identity and purity.

  • Prepare Dilution Series: Create a serial dilution of the compound, typically an 8- to 12-point curve (e.g., from 100 µM down to low nM concentrations).

  • Run Assay: Perform the optimized FRET assay with the compound dilution series.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[21]

B. Reversibility Assay (Jump-Dilution Method):

The reversible nature of the boronic acid-target interaction is a key mechanistic feature to confirm.

  • High-Concentration Incubation: Incubate the enzyme with a high concentration of the boronic acid inhibitor (e.g., 10-20x IC50) for an extended period (e.g., 60 minutes) to allow the covalent adduct to form.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the FRET substrate.

  • Monitor Activity Recovery: Immediately monitor the fluorescence signal over time.

  • Interpretation:

    • Reversible Inhibitor: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzymatic activity over time.

    • Irreversible Inhibitor: If the inhibitor is irreversible, the enzyme will remain inhibited, and no significant recovery of activity will be observed.

Section 6: Challenges and Advanced Considerations

Screening boronic acid libraries presents unique challenges that require careful consideration.

  • Compound Reactivity and Selectivity: While advantageous, the reactivity of the boronic acid moiety can sometimes lead to non-specific binding. Counter-screening against unrelated proteins can help identify and deprioritize promiscuous compounds.[24]

  • Potential for Mutagenicity: Some boronic acids have been reported to show mutagenic potential in certain assays (e.g., the Ames test).[25] It is prudent to assess the genotoxic risk of promising hit series early in the lead optimization phase.

  • Assay Interference: As with any HTS campaign, boronic acids can interfere with the assay signal. This can include fluorescence quenching or enhancement. Orthogonal assays that use a different detection technology (e.g., luminescence or absorbance) are crucial for validating hits and filtering out artifacts.[23]

Conclusion

High-throughput screening of boronic acid libraries is a powerful strategy for the discovery of novel, potent, and selective reversible covalent inhibitors. The unique mechanism of action of boronic acids provides a compelling rationale for their inclusion in drug discovery programs targeting a wide range of enzymes. By combining thoughtfully designed libraries with robust, validated HTS assays and a rigorous hit confirmation cascade, researchers can successfully navigate the complexities of this chemical class and unlock its significant therapeutic potential. The protocols and insights provided in this guide serve as a foundation for building effective screening campaigns and accelerating the journey from hit identification to lead optimization.

References

Application Note: Advanced Methodologies for the Synthesis and Isolation of 4-Chloro-2-fluoro-3-substituted-phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-2-fluoro-3-substituted-phenylboronic acids are a pivotal class of organoboron compounds, serving as critical building blocks in modern synthetic chemistry. Their unique substitution pattern makes them highly valuable intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries, including novel herbicides[1]. However, the synthesis and, more critically, the isolation of these molecules present significant challenges, including the management of highly reactive intermediates, potential side reactions like protodeboronation, and the removal of persistent impurities such as boroximes[2][3]. This application note provides a comprehensive guide to the synthesis and purification of these valuable compounds. We delve into the mechanistic rationale behind preferred synthetic routes, offer detailed, step-by-step protocols for various isolation techniques, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific application.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The utility of arylboronic acids in synthetic chemistry is most prominently showcased by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[4][5][6]. This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, making it a cornerstone of modern drug discovery[7]. The specific class of 4-chloro-2-fluoro-3-substituted-phenylboronic acids offers a trifecta of functionalities:

  • The boronic acid moiety is the reactive handle for cross-coupling.

  • The ortho-fluoro and meta-chloro substituents provide electronic modulation and can block specific metabolic pathways in drug candidates.

  • The 3-position substituent (e.g., methoxy, alkyl) allows for diverse structural modifications to explore structure-activity relationships (SAR).

Despite their utility, achieving high purity of these compounds is non-trivial. This guide is designed to navigate these complexities, providing field-proven methods for their successful synthesis and isolation.

Synthetic Pathways: A Comparative Overview

The primary route to these molecules involves the borylation of a corresponding aryl halide or arene. The choice of method depends on the available starting materials, scale, and tolerance for specific reagents.

Directed Ortho-Lithiation and Borylation

This is the most common and direct method, leveraging the directing effect of substituents on the benzene ring to achieve regioselective lithiation, followed by quenching with a boron electrophile.

Mechanism Rationale: The synthesis typically starts from a 3-chloro-1-fluoro-2-substituted benzene derivative. An organolithium reagent, such as n-butyllithium (n-BuLi), is used as a strong base to deprotonate the ring. The extreme cold temperature (-78 °C) is critical to prevent unwanted side reactions and control the position of lithiation[8]. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a borate ester (e.g., trimethyl borate or triisopropyl borate). Subsequent acidic hydrolysis of the resulting boronic ester yields the desired phenylboronic acid[1][8].

G cluster_0 Step 1: Lithiation (Low Temp) cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 3-Chloro-1-fluoro- 2-substituted-benzene B Aryllithium Intermediate A->B  n-BuLi, THF  -78 °C D Boronate Complex B->D C Borate Ester (e.g., B(OMe)3) C->D E Crude Boronic Acid D->E  Aqueous Acid  (e.g., HCl)

Caption: General workflow for ortho-lithiation and borylation.

Alternative Synthetic Routes

While ortho-lithiation is prevalent, other methods like Grignard-based syntheses or palladium-catalyzed Miyaura borylation from the corresponding aryl halide can also be employed, though they may present different challenges in terms of regioselectivity and catalyst removal[9][10].

RouteStarting MaterialKey ReagentsTypical YieldsAdvantagesDisadvantages
Ortho-Lithiation 2-Substituted-3-chloro-1-fluorobenzenen-BuLi, Borate EsterGood to ExcellentHigh regioselectivity, common lab reagents.Requires cryogenic temperatures, moisture-sensitive.
Grignard Reaction 1-Bromo-4-chloro-2-fluoro-3-subst.-benzeneMg, Borate EsterModerate to GoodMilder than lithiation, less hazardous.Grignard formation can be sluggish or fail.
Miyaura Borylation 1-Bromo/Iodo-4-chloro-2-fluoro-3-subst.-benzenePd Catalyst, Diboron ReagentGood to ExcellentHigh functional group tolerance.Cost of catalyst, potential for metal contamination.
Table 1: Comparison of primary synthetic routes.

Isolation and Purification Protocols

The isolation of the target boronic acid from the reaction mixture is a critical step that dictates the final purity and yield. The choice of method depends on the scale of the reaction and the nature of the impurities.

Protocol 3.1: Standard Extractive Work-up and Direct Crystallization

This is the most straightforward method, suitable for relatively clean reaction mixtures where the product is a stable, crystalline solid.

Rationale: After acidic quench, the boronic acid is protonated and resides in the organic phase, while inorganic salts remain in the aqueous phase. Standard liquid-liquid extraction isolates the crude product. Subsequent recrystallization purifies the compound based on solubility differences between the product and impurities at varying temperatures.

Step-by-Step Protocol:

  • Quench and Acidify: Following the borylation step, slowly add the reaction mixture to a stirred solution of 1N aqueous hydrochloric acid (HCl) at 0 °C. Monitor the pH to ensure it is acidic (pH ~2-3).

  • Warm to Room Temperature: Allow the quenched mixture to gradually warm to room temperature while stirring[8].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine and Dry: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., a mixture of chloroform and hexane[8], or hot water[3]). Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolate: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Note on Impurities: Commercially available or synthesized boronic acids often contain boroximes (anhydride trimers). Recrystallization from water is highly effective at hydrolyzing these back to the monomeric boronic acid, which is crucial for consistent reactivity in subsequent coupling reactions[3].

Protocol 3.2: pH-Mediated Purification (Acid-Base Extraction)

This powerful technique exploits the acidic nature of the boronic acid group to separate it from non-acidic organic impurities.

Rationale: Boronic acids are Lewis acids that react with bases to form water-soluble boronate salts[11]. By converting the desired product into its salt form, it can be moved into an aqueous phase, leaving neutral or basic impurities behind in an organic solvent. Re-acidification then precipitates the purified boronic acid.

G A Crude Product in Organic Solvent (e.g., EtOAc) B Aqueous Layer: Water-Soluble Boronate Salt (R-B(OH)3-) A->B Extract with Aqueous Base (e.g., NaOH, K2CO3) C Organic Layer: Neutral Impurities B->C Separate Layers D Pure Boronic Acid (Precipitate) B->D Add Acid (HCl) to Aqueous Layer

Caption: Workflow for pH-mediated boronic acid purification.

Step-by-Step Protocol:

  • Dissolve Crude Product: Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base (e.g., 1M NaOH or K₂CO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Wash Impurities: The combined aqueous layers, containing the boronate salt, can be washed once with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH is strongly acidic (pH ~1-2). The pure boronic acid should precipitate out of solution.

  • Isolate and Dry: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of cold organic solvent (like hexane) to aid drying. Dry the product under high vacuum.

Protocol 3.3: Isolation via Salting-Out Extraction

This specialized technique is particularly useful when the boronic acid is part of a reaction mixture containing a water-miscible organic solvent, such as acetonitrile or THF.

Rationale: A high concentration of salt (e.g., NaCl, (NH₄)₂SO₄) is added to an aqueous/water-miscible organic mixture. The salt dissolves preferentially in the water, reducing the solubility of the organic solvent and forcing a phase separation. The boronic acid, being less polar than the highly saline aqueous phase, partitions into the organic layer, leading to an efficient extraction and concentration[1].

Step-by-Step Protocol:

  • Prepare Mixture: The reaction is quenched with water, resulting in a single-phase mixture of water, a water-miscible organic solvent (e.g., acetonitrile), and the boronic acid product.

  • Add Salt: Add a sufficient quantity of a salt, such as ammonium sulfate, to the mixture until the solution is saturated and two distinct layers form: a lower, dense aqueous layer and an upper, organic solvent layer.

  • Partitioning: Stir the two-phase system to ensure complete partitioning of the boronic acid into the organic layer.

  • Separate Layers: Separate the organic layer containing the product.

  • Direct Use or Further Purification: The resulting solution of the boronic acid in the organic solvent may be pure enough to be used directly in a subsequent reaction, such as a Suzuki coupling[1]. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be further purified by crystallization (Protocol 3.1).

Quality Control and Troubleshooting

Confirming the identity and purity of the final product is essential.

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; Protodeboronation; Product loss during work-up.Check lithiation/borylation time and temp; Ensure anhydrous conditions; Use pH-mediated purification to minimize transfer losses.
Oily Product Presence of solvent residue or impurities.Triturate with a non-polar solvent like hexane; Attempt recrystallization from different solvent systems.
NMR shows Broad Peaks Presence of boroximes or residual water.Recrystallize from hot water to break down boroximes[3]; Dry extensively under high vacuum.
Contamination with Starting Material Incomplete lithiation or quenching.Increase amount of n-BuLi; Ensure borate ester is added efficiently; Purify via pH-mediated extraction.
Table 2: Troubleshooting common isolation and purity issues.

Conclusion and Recommendations

The successful isolation of 4-chloro-2-fluoro-3-substituted-phenylboronic acids is achievable through a systematic approach to purification. For routine synthesis on a lab scale, direct crystallization after an extractive work-up is often sufficient. For challenging separations or when high purity is paramount for subsequent sensitive reactions, pH-mediated purification is the method of choice due to its high efficiency in removing neutral and basic impurities. The salting-out method offers a unique, scalable process advantage, particularly in integrated, multi-step syntheses where isolation of intermediates is not desired.

The following decision tree can guide the selection of an appropriate purification strategy:

G Start Crude Boronic Acid Mixture Q1 Is the product a crystalline solid? Start->Q1 Q2 Are neutral or basic impurities present? Q1->Q2 No / Oily M1 Protocol 3.1: Direct Crystallization Q1->M1 Yes Q3 Is the reaction in a water-miscible solvent? Q2->Q3 No M2 Protocol 3.2: pH-Mediated Purification Q2->M2 Yes M3 Protocol 3.3: Salting-Out Extraction Q3->M3 Yes M4 Consider Derivatization or Chromatography Q3->M4 No

Caption: Decision tree for selecting a purification method.

References

LC-MS/MS for quantitation of boronic acids at pg/mL levels

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Ultrasensitive Quantitation of Boronic Acids at pg/mL Levels by LC-MS/MS Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boronic acids and their derivatives represent a pivotal class of compounds in pharmaceutical development and synthetic chemistry, exemplified by their use as protease inhibitors like bortezomib. Quantifying these molecules at trace levels (pg/mL) in complex biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. However, their inherent properties—high polarity, propensity to form cyclic anhydrides (boroxines), and often poor ionization efficiency—pose significant analytical challenges.

This document provides a comprehensive guide to overcoming these challenges, presenting two robust LC-MS/MS strategies for achieving pg/mL sensitivity. As a Senior Application Scientist, this note is structured not as a rigid template, but as a logical exploration of the methodologies, grounded in chemical principles and field-proven experience. We will explore both a direct analysis approach, contingent on high-sensitivity mass spectrometry, and a more universally applicable derivatization-based workflow that enhances the analytical characteristics of boronic acids.

The Analytical Challenge: Understanding Boronic Acid Chemistry

Boronic acids (R-B(OH)₂) exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] This equilibrium, along with their high polarity, makes consistent chromatographic retention and sensitive detection difficult. Furthermore, they can dehydrate to form cyclic boroxine trimers, complicating quantitation.[2] Achieving pg/mL sensitivity requires a strategy that addresses these core issues head-on.

Two primary strategies emerge:

  • Direct Analysis: Leverage the power of next-generation mass spectrometers capable of detecting femtogram levels of analyte, coupled with optimized chromatography. This approach offers simplicity and speed.

  • Chemical Derivatization: Modify the boronic acid moiety to create a less polar, more hydrophobic, and more readily ionizable molecule. This enhances chromatographic retention and boosts MS signal, making the method adaptable to a wider range of instruments.

Strategy A: Direct High-Sensitivity Quantitation

Recent advancements in mass spectrometer technology, particularly in ion optics and detector systems, have made the direct analysis of challenging compounds at ultra-trace levels feasible. This approach bypasses the need for derivatization, reducing sample preparation time and potential sources of error.

Principle

This method relies on a highly sensitive triple quadrupole mass spectrometer to directly detect the boronic acid. Analysis is typically performed in negative ion mode via electrospray ionization (ESI), which detects the anionic tetrahedral boronate form [R-B(OH)₃]⁻. Chromatographic separation is achieved using a modern reversed-phase column that provides sufficient retention for these polar compounds.

Experimental Protocol: Direct Analysis

Objective: To quantify a representative phenylboronic acid in a clean matrix (e.g., protein-precipitated plasma) down to 2-10 pg/mL.

Materials:

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • LC System: High-performance liquid chromatography system (e.g., SCIEX ExionLC™ AD).

  • MS System: High-sensitivity triple quadrupole mass spectrometer (e.g., SCIEX 7500 system or equivalent).[3]

  • LC Column: C18 column (e.g., Phenomenex Kinetex® 2.6 µm C18, 100 x 2.1 mm).

Protocol Steps:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., an isotope-labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 10
      1.0 10
      4.0 95
      5.0 95
      5.1 10

      | 7.0 | 10 |

  • Mass Spectrometry (Negative ESI Mode):

    • Ion Source: ESI, Negative Mode

    • Key Parameters: Optimize source temperature, ion spray voltage, and gas flows for the specific instrument.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for the target boronic acid. For phenylboronic acid, this would involve monitoring the deprotonated molecule [M-H]⁻ or a relevant adduct.

Expected Performance

This direct analysis method, when using a top-tier mass spectrometer, can achieve Lower Limits of Quantitation (LLOQs) in the range of 2-10 pg/mL with excellent linearity (R² > 0.99) and precision (%RSD < 5%).[3]

Strategy B: Derivatization for Enhanced Performance

This strategy is broadly applicable and enhances the robustness of the assay, particularly when the highest sensitivity instruments are not available. The core principle is to convert the polar boronic acid into a stable, less polar boronate ester. Derivatization with diethanolamine (DEA) is particularly effective, as it forms a stable, bicyclic structure that improves chromatographic retention and ionization efficiency.[4][5]

The Chemistry of Derivatization

The reaction between a boronic acid and diethanolamine is a transesterification that forms a stable diethanolamine (DABO) boronate. This complex locks the boron atom in a tetrahedral configuration, preventing the formation of boroxines and presenting a stable, less polar analyte for analysis.[6]

Caption: Derivatization of a boronic acid with diethanolamine.

Selective Sample Preparation: Boronate Affinity SPE

To achieve the lowest detection limits from complex matrices like plasma, a highly selective sample preparation is required. Boronate affinity Solid Phase Extraction (SPE) is an ideal choice. It utilizes a stationary phase functionalized with phenylboronic acid, which forms a reversible covalent bond with the cis-diol group of the target boronic acid analyte.[7]

G cluster_SPE Boronate Affinity SPE Workflow Condition 1. Condition & Equilibrate (Methanol, then Alkaline Buffer pH > 9.2) Load 2. Load Sample (Plasma extract in Alkaline Buffer) Condition->Load Activates sorbent Wash 3. Wash (Alkaline Buffer to remove interferences) Load->Wash Analyte binds covalently Elute 4. Elute (Acidic Buffer, e.g., 0.1% Formic Acid) Wash->Elute Interferences removed Derivatization 5. Derivatization with DEA Elute->Derivatization Analyte released

Caption: Workflow for Boronate Affinity Solid Phase Extraction.

Experimental Protocol: Derivatization-Based Method

Objective: To extract a boronic acid from plasma, derivatize it, and quantify the derivative at pg/mL levels.

Materials:

  • Reagents: As in Strategy A, plus Diethanolamine (DEA), Ammonium Acetate, and Boronate Affinity SPE cartridges (e.g., Agilent Bond Elut PBA).[7]

  • LC-MS/MS System: Standard triple quadrupole system.

  • LC Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm) or C18 column.

Protocol Steps:

  • Sample Pre-treatment:

    • Perform protein precipitation on 100 µL plasma as described in section 2.2, step 1.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of alkaline buffer (e.g., 50 mM ammonium acetate, pH 9.5).

  • Boronate Affinity SPE:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of alkaline buffer through the SPE cartridge.

    • Load: Load the reconstituted sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of alkaline buffer.

    • Elute: Elute the boronic acid with 500 µL of 1% formic acid in acetonitrile into a clean collection tube.

  • Derivatization:

    • Add 10 µL of a 1 mg/mL Diethanolamine (DEA) solution in acetonitrile to the eluate.

    • Vortex briefly and let the reaction proceed at room temperature for 30 minutes.[4] The reaction is typically rapid.

    • Evaporate the sample to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

  • Liquid Chromatography (HILIC):

    • Mobile Phase A: Acetonitrile with 10 mM Ammonium Acetate

    • Mobile Phase B: Water with 10 mM Ammonium Acetate

    • Flow Rate: 0.3 mL/min

    • Gradient: Start at high %A (e.g., 95%) to retain the more polar derivative, then ramp down %A to elute.

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source: ESI, Positive Mode

    • MRM Transitions: The DEA-boronate derivative will have a higher mass and typically ionizes well in positive mode. The precursor ion will be [M+H]⁺. Fragment ions will correspond to the loss of water or parts of the DEA structure. These transitions must be optimized for the specific analyte.

Data Summary and Expected Performance

The derivatization strategy significantly improves the analytical characteristics of boronic acids, leading to robust and sensitive quantitation.

ParameterStrategy A: Direct AnalysisStrategy B: Derivatization with DEACausality Behind Improvement (Strategy B)
LLOQ 2 - 10 pg/mL[3]< 5 pg/mL Increased ionization efficiency of the derivative; reduced matrix effects due to selective SPE.
Chromatography Reversed-Phase (C18)Reversed-Phase or HILICDerivative is less polar, leading to better retention and peak shape on C18 columns. HILIC provides an alternative selectivity.[8]
Matrix Effects Moderate to HighLow Boronate affinity SPE provides superior cleanup by selectively isolating cis-diol compounds, removing most matrix interferences.[9]
Ionization Mode Negative ESIPositive ESI The nitrogen atom in the DEA derivative is readily protonated, leading to a strong signal in positive mode.[1]
Robustness Highly instrument-dependentWidely Applicable Method performance is less reliant on ultimate instrument sensitivity, making it transferable across various platforms.

Conclusion and Best Practices

Both direct analysis and derivatization-based workflows can successfully achieve pg/mL quantitation of boronic acids.

  • Choose Strategy A (Direct Analysis) when you have access to a latest-generation high-sensitivity mass spectrometer and require high throughput with minimal sample preparation.

  • Choose Strategy B (Derivatization) for the most robust and sensitive method, especially when dealing with complex biological matrices or when using standard LC-MS/MS instrumentation. The investment in method development for sample extraction and derivatization pays dividends in selectivity, sensitivity, and overall data quality.

Self-Validating System Insights:

  • Internal Standards: Always use a stable isotope-labeled internal standard of the parent boronic acid. It should be added at the very beginning of the sample preparation process to account for variability in extraction, derivatization, and ionization.

  • Derivatization Efficiency: Monitor the reaction for completeness. A small amount of un-derivatized boronic acid can be monitored in a separate MRM channel to ensure the reaction has gone to completion under the validated conditions.

  • SPE Recovery: Assess the recovery of the boronate affinity SPE step during method validation to ensure consistent and efficient extraction from the matrix.

By carefully considering the chemical nature of boronic acids and applying a logically designed workflow, researchers can confidently achieve the sensitivity and specificity required for demanding applications in drug development and beyond.

References

Application Notes and Protocols: The Versatility of Boronic Acid Derivatives in Catalysis and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of the Boron Atom

Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic chemistry.[1] Their utility stems from the unique electronic nature of the boron atom. With only six valence electrons, the boron center possesses a vacant p-orbital, rendering it an effective Lewis acid.[2] This Lewis acidity allows boronic acids to engage in a wide array of chemical transformations, from forming stable yet reversible covalent bonds with diols to participating in transition metal-catalyzed reaction cycles.[3][4]

First isolated in 1860, boronic acids and their derivatives were initially academic curiosities.[1] However, the development of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, catapulted them to the forefront of synthetic chemistry.[5] Today, their applications extend far beyond carbon-carbon bond formation, encompassing C-N and C-O bond formation, Lewis acid catalysis, protecting group chemistry, and the design of sophisticated molecular sensors.[6][7][8][9] This guide provides an in-depth exploration of these key applications, complete with detailed protocols and the scientific rationale behind them, for researchers in organic synthesis and drug development.

Core Application I: Palladium and Copper-Catalyzed Cross-Coupling Reactions

The most prominent role of boronic acid derivatives is as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, typically between sp²-hybridized carbon atoms (e.g., aryl-aryl, aryl-vinyl).[10] Its popularity is due to its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity and high stability of the boronic acid reagents.[11]

Causality Behind the Experimental Choices: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Each component of the reaction is chosen to facilitate a specific step in this cycle.

  • Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or, more commonly, generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) through reduction.[5][11]

  • Ligand: Ligands, typically electron-rich, bulky phosphines (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs), are crucial.[11] They stabilize the palladium center, prevent its precipitation as palladium black, and tune its reactivity to promote the key steps of oxidative addition and reductive elimination.[5][11]

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻), which more readily transfers its organic group to the palladium center.[12] The choice of base (e.g., K₂CO₃, K₃PO₄) depends on the substrate's sensitivity and the desired reaction rate.[11]

  • Solvent: The solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, must solubilize the various components. Water can also accelerate the crucial transmetalation step.[13]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex R¹-Pd(II)L₂-X (trans-complex) pd0->pd2_complex Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² ox_add Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetal Transmetalation pd2_r1r2->pd2_complex Transmetalation red_elim Reductive Elimination r1x R¹-X (Aryl/Vinyl Halide) boronate [R²B(OH)₃]⁻ (Activated Boronic Acid) product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Summary of Common Suzuki-Miyaura Reaction Components

Component Examples Molarity/Loading Purpose
Aryl/Vinyl Halide Aryl bromides, iodides, triflates 1.0 equiv Electrophilic partner
Boronic Acid/Ester Arylboronic acids, pinacol esters 1.1 - 1.5 equiv Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ 1 - 5 mol% Catalyzes the C-C bond formation
Ligand PPh₃, PCy₃, SPhos, XPhos 1 - 2x Pd loading Stabilizes and activates the catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ 2 - 3 equiv Activates the boronic acid for transmetalation

| Solvent | Toluene, Dioxane, THF, DMF (+ H₂O) | - | Solubilizes reactants and reagents |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid, a common transformation in drug discovery.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can oxidize the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[5]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) further minimizes oxygen exposure.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Monitoring (Self-Validation): The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or LC-MS. This allows for confirmation of product formation and consumption of the limiting starting material, ensuring the reaction has gone to completion before workup.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

The Chan-Lam Coupling: Forging C-N and C-O Bonds

While palladium catalysis dominates C-C bond formation, copper-catalyzed reactions are invaluable for creating carbon-heteroatom bonds. The Chan-Lam coupling (also Chan-Evans-Lam) is a powerful method for forming aryl ethers and aryl amines from boronic acids and alcohols or amines, respectively.[14] A key advantage is that it often proceeds under milder conditions—frequently at room temperature and open to the air—than its palladium-catalyzed counterpart, the Buchwald-Hartwig amination.[15][16]

Causality Behind the Experimental Choices: The mechanism is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[7][14] Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.[16]

  • Copper Source: A simple copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), is the most common catalyst.[7]

  • Base/Ligand: A base like pyridine or an amine can serve a dual role: acting as a ligand to stabilize the copper center and facilitating the initial steps of the reaction.[14]

  • Oxidant: Molecular oxygen from the air is typically sufficient to turn over the catalytic cycle, making the reaction experimentally simple.[16]

Visualizing the Mechanism: The Chan-Lam Catalytic Cycle

Chan_Lam_Cycle cu2_start Cu(II) cu2_aryl Ar-Cu(II) cu2_start->cu2_aryl Transmetalation cu3_complex Ar-Cu(III)-Nu cu2_aryl->cu3_complex Coordination & Oxidation cu1 Cu(I) cu3_complex->cu1 Reductive Elimination cu1->cu2_start Oxidation boronic Ar-B(OH)₂ nucleophile H-Nu (Amine/Alcohol) product Ar-Nu (Product) oxidant O₂ (Air)

Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol details the coupling of an arylboronic acid with a primary amine.

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv, for stoichiometric reaction, or 0.1 mmol, 10 mol% for catalytic)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM, 10 mL)

  • Molecular sieves (4Å, ~1g)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a stir bar, add the arylboronic acid, Cu(OAc)₂, and powdered 4Å molecular sieves (to absorb water).

  • Solvent and Reagent Addition: Add DCM (10 mL), followed by the primary amine and pyridine. The flask is left open to the air (or a balloon of air/oxygen can be attached).

  • Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. The reaction is often accompanied by a color change from blue/green to brown.

  • Monitoring (Self-Validation): Track the disappearance of the limiting reagent using TLC or LC-MS. Staining with ninhydrin can be useful for visualizing the amine starting material on a TLC plate.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (often using a hexane/ethyl acetate gradient) to isolate the desired N-aryl amine.

Core Application II: Boronic Acids as Protecting Groups

The reactivity that makes boronic acids useful in cross-coupling also makes them susceptible to decomposition or undesired reactions under various conditions (e.g., strong acid, oxidation).[17] To circumvent this, the boronic acid moiety can be "protected" by converting it into a more robust derivative, which can be carried through multiple synthetic steps before being "deprotected" to regenerate the free boronic acid.[18]

Causality Behind the Experimental Choices: An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and easy to remove selectively under mild conditions.[18]

  • Pinacol Esters (Bpin): Formed by reacting a boronic acid with pinacol, these are perhaps the most common protected form.[17] They are stable enough for chromatography but often reactive enough to be used directly in Suzuki couplings, blurring the line between a protecting group and a stable reagent form.[17]

  • N-methyliminodiacetic acid (MIDA) Esters: Developed by Burke, MIDA boronates are exceptionally stable to a wide range of anhydrous reaction conditions, including strongly basic, acidic, and oxidative/reductive environments.[18] They are inert to Suzuki coupling conditions, allowing for iterative, controlled cross-coupling strategies. Deprotection is reliably achieved under mild aqueous basic conditions (e.g., NaOH or NaHCO₃).[18]

Comparison of Common Boronic Acid Protecting Groups

Protecting Group Structure Stability Deprotection Conditions Key Feature
Pinacol (Bpin) Cyclic diol ester Moderate; stable to chromatography Acidic (e.g., HCl) or oxidative (NaIO₄) cleavage of pinacol.[17] Widely used, commercially available, often used directly in coupling.
MIDA N-methyliminodiacetic acid Very high; inert to most anhydrous conditions Mild aqueous base (e.g., 1M NaOH, rt).[18] Enables iterative cross-coupling ("molecular LEGO").
DAN 1,8-Diaminonaphthalene Very high; N→B coordination reduces Lewis acidity Acidic hydrolysis (e.g., HCl).[17] High stability due to intramolecular coordination.

| Trifluoroborate (BF₃K) | R-BF₃⁻K⁺ | High; bench-stable crystalline solids | Requires hydrolysis (e.g., with silica or aqueous acid) to the boronic acid before coupling.[18] | Often used to stabilize otherwise unstable boronic acids. |

Visualizing the Workflow: MIDA-Protected Iterative Synthesis

MIDA_Workflow start Aryl-Br + MIDA-Boronate-Aryl' suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki intermediate Aryl-Aryl'-Boronate-MIDA (Protected Product) suzuki->intermediate deprotect Deprotection (aq. NaOH, rt) intermediate->deprotect free_boronic Aryl-Aryl'-B(OH)₂ (Free Boronic Acid) deprotect->free_boronic suzuki2 Second Suzuki Coupling with Aryl''-Br free_boronic->suzuki2 final_product Aryl-Aryl'-Aryl'' (Final Product) suzuki2->final_product

Caption: Workflow for iterative synthesis using a MIDA-protected boronate.

Protocol 3: MIDA Protection and Deprotection

A. Protection of a Boronic Acid with MIDA

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • N-methyliminodiacetic acid (1.1 mmol, 1.1 equiv)

  • Acetonitrile (MeCN, 5 mL)

  • Dimethylformamide (DMF, 5 mL)

  • 4Å Molecular Sieves (powdered, ~1g)

Procedure:

  • Setup: Combine the arylboronic acid, N-methyliminodiacetic acid, and molecular sieves in a round-bottom flask.

  • Solvent & Reaction: Add a 1:1 mixture of MeCN:DMF. The use of molecular sieves under these azeotropic drying conditions helps drive the condensation reaction to completion and can suppress protodeboronation of sensitive substrates.[18]

  • Heating: Heat the mixture to 80 °C with vigorous stirring for 12-24 hours.

  • Work-up & Validation: Cool the reaction, dilute with DCM, and filter to remove the sieves. The solvent is removed under reduced pressure. The resulting MIDA boronate is typically a stable, crystalline solid that can be purified by recrystallization or chromatography. Successful formation can be confirmed by NMR spectroscopy.

B. Deprotection of a MIDA Boronate

Materials:

  • Aryl MIDA boronate (1.0 mmol, 1.0 equiv)

  • Tetrahydrofuran (THF, 10 mL)

  • 1 M Sodium hydroxide (NaOH) solution (5 mL)

Procedure:

  • Setup: Dissolve the MIDA boronate in THF in a flask.

  • Hydrolysis: Add the 1 M NaOH solution and stir vigorously at room temperature.

  • Monitoring (Self-Validation): The reaction is typically complete within 1-3 hours. Monitor by TLC, observing the disappearance of the MIDA boronate spot and the appearance of the more polar boronic acid spot at the baseline.

  • Work-up: Once complete, acidify the mixture to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 15 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the free boronic acid.

Core Application III: Boronic Acids as Molecular Sensors

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their use as molecular sensors, particularly for saccharides like glucose.[19][20]

Causality Behind the Sensing Mechanism: The sensing system consists of two parts: a boronic acid "receptor" and a "reporter" (often a fluorophore).[19]

  • Binding: In an aqueous solution at physiological pH, the boronic acid exists in equilibrium between its neutral trigonal planar form and an anionic tetrahedral form. The boronic acid reversibly binds with the cis-diols present on a saccharide to form a more stable cyclic boronate ester.[19]

  • Signal Transduction: This binding event must trigger a measurable change in the reporter. A common mechanism is Photoinduced Electron Transfer (PET). In the unbound state, a nearby amine group's lone pair of electrons can quench the fluorescence of the reporter. Upon saccharide binding, the boron atom becomes more Lewis acidic, leading to a stronger dative B-N bond.[19] This interaction engages the amine's lone pair, preventing it from quenching the fluorophore and thus "turning on" the fluorescence.[19][20]

Visualizing the Mechanism: A Fluorescent Saccharide Sensor

Sensor_Mechanism cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) unbound Fluorophore-Linker-N-B(OH)₂ pet PET Quenching (e⁻ transfer from N) unbound->pet equilibrium bound Fluorophore-Linker-N→B(OR)₂-Saccharide no_pet PET Blocked (N lone pair bonded to B) bound->no_pet saccharide + Saccharide (Diol)

Caption: Mechanism of a PET-based boronic acid fluorescent sensor.

Conclusion

Boronic acid derivatives are far more than simple reagents for the Suzuki-Miyaura coupling. Their unique Lewis acidity and capacity for reversible covalent bonding have established them as a versatile platform in organic synthesis. From the precise construction of complex carbon skeletons and carbon-heteroatom bonds to their strategic use as robust protecting groups and the core of intelligent molecular sensors, boronic acids continue to empower innovation across chemical research, drug discovery, and materials science. A deep understanding of the principles governing their reactivity is key to unlocking their full potential in the laboratory.

References

use of boronic acids as sensors for carbohydrates and biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Detection of Carbohydrates and Biomolecules

Introduction: The Unique Affinity of Boronic Acids

Boronic acids are a class of organoboron compounds distinguished by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. Their significance in the realm of molecular recognition stems from a unique and powerful characteristic: the ability to form reversible covalent complexes with molecules containing cis-1,2 or cis-1,3 diols.[1][2][3] This interaction, which results in the formation of stable five- or six-membered cyclic esters, is the cornerstone of their use as highly effective sensors for a vast array of biologically significant molecules, most notably carbohydrates.[1][2][4][5]

The prevalence of cis-diol functionalities in saccharides makes them prime targets for boronic acid-based detection. This guide provides an in-depth exploration of the principles governing boronic acid-based sensing, detailed protocols for the design and application of these sensors, and insights into their expanding role in diagnostics and drug development. From monitoring blood glucose to identifying cancer biomarkers, boronic acid sensors offer a versatile and robust alternative to traditional enzyme-based methods.[6][7]

Part 1: The Chemistry of Boronic Acid-Based Sensing

Mechanism of Boronic Acid-Diol Interactions

The sensing capability of boronic acids is rooted in their Lewis acidic nature.[1][2][8] The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base. In an aqueous environment, a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[9] The binding of a diol to the boronic acid shifts this equilibrium.

The interaction proceeds through the formation of a cyclic boronate ester. This process is highly dependent on pH, as the tetrahedral boronate form is more reactive towards diols.[2][9] Consequently, sugar binding often leads to a decrease in the apparent pKa of the boronic acid.[10] This reversible covalent bonding is the fundamental event that is transduced into a measurable signal in a sensor.[1][2]

Figure 1: Equilibrium of boronic acid with a diol.

Factors Influencing Binding Affinity and Selectivity

The strength and selectivity of the boronic acid-saccharide interaction are governed by several factors:

  • pH: As mentioned, the reaction is pH-dependent, with optimal binding typically occurring at a pH above the pKa of the boronic acid.

  • pKa of the Boronic Acid: The acidity of the boronic acid influences the concentration of the more reactive tetrahedral species at a given pH.

  • Structure of the Diol: The stereochemistry of the hydroxyl groups on the carbohydrate is critical. Boronic acids show a higher affinity for cis-diols over trans-diols due to the favorable formation of a stable five- or six-membered ring.[11] Sugars in their furanose form are often favored for binding.[11][12]

  • Sensor Design: For enhanced selectivity, particularly for glucose, sensors incorporating two boronic acid moieties (diboronic acids) have been developed.[8][13][14][15] These allow for multivalent binding to different hydroxyl groups on a single glucose molecule, increasing both affinity and selectivity over other monosaccharides like fructose, which is typically favored by monoboronic acids.[14][16]

Part 2: Designing Boronic Acid Sensors

The conversion of the diol binding event into a detectable signal is achieved by coupling the boronic acid recognition element to a signal transducer. The most common approaches are fluorescent, colorimetric, and electrochemical sensing.

Fluorescent Sensors

Fluorescent sensors are widely used due to their high sensitivity.[10] The binding of a carbohydrate to the boronic acid moiety modulates the fluorescence properties of an appended fluorophore through several mechanisms:

  • Photoinduced Electron Transfer (PET): In many PET-based sensors, a nitrogen atom positioned near the boronic acid can quench the fluorescence of a nearby fluorophore (e.g., anthracene) by donating an electron to it in the excited state.[5][17] Upon saccharide binding, the acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This reduces the nitrogen's ability to quench the fluorophore, resulting in an increase in fluorescence intensity ("turn-on" sensing).[5][17]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors employ a donor-acceptor pair.[8][16] The binding of a carbohydrate can alter the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.

  • Internal Charge Transfer (ICT): In ICT-based sensors, the binding of a saccharide alters the electron-donating or -withdrawing properties of the boronic acid moiety, which in turn modulates the charge transfer characteristics of the fluorophore and its emission properties.[17]

G cluster_0 cluster_1 Off Fluorophore (Excited State) Nitrogen (e⁻ donor) Boronic Acid (sp²) Off:n->Off:b_off On Fluorophore (Fluoresces) Nitrogen (B-N interaction) Boronic Acid-Diol Complex (sp³) Off->On + Saccharide On->Off - Saccharide

Figure 2: Mechanism of a PET-based fluorescent boronic acid sensor.

Colorimetric Sensors

Colorimetric sensors offer the advantage of visual detection, making them suitable for applications like test strips.[10] A common strategy involves the use of boronic acid-substituted azobenzenes.[10][18] In these systems, an intramolecular dative bond can form between a nitrogen atom of the azo group and the boron atom. This B-N bond alters the electronic structure of the dye, resulting in a specific color. When a sugar binds to the boronic acid, this B-N bond is cleaved, leading to a noticeable color change.[10]

Electrochemical Sensors

Electrochemical sensors provide a quantitative output and are well-suited for integration into electronic devices.[6][7][19] One approach involves immobilizing boronic acid derivatives on an electrode surface, such as graphene foam.[6][7][19] In a competitive binding assay, a redox-active polymer is initially bound to the boronic acid. When glucose is introduced, it displaces the polymer, which can then be electrochemically detected. The resulting current is proportional to the glucose concentration.[6][7]

Part 3: Application Protocols & Methodologies

Protocol 1: Synthesis of an Anthracene-Based Diboronic Acid Fluorescent Sensor

This protocol is a generalized procedure based on synthetic strategies for anthracene-based diboronic acid sensors, which are known for their enhanced glucose selectivity.[13][20][21]

Objective: To synthesize a diboronic acid fluorescent probe for glucose detection.

Materials:

  • 9,10-Bis(chloromethyl)anthracene

  • A suitable ortho-aminomethylphenylboronic acid derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 9,10-bis(chloromethyl)anthracene (1.0 equiv) and the chosen ortho-aminomethylphenylboronic acid derivative (2.2-3.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (5.0-10.0 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at 50-60 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final diboronic acid sensor.

  • Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Diboronic Acid Design: Using a diboronic acid scaffold enhances glucose selectivity by allowing for multivalent binding.[13][14]

  • Ortho-aminomethyl Group: The aminomethyl group in the ortho position to the boronic acid is crucial for the PET sensing mechanism and can improve binding affinity.[20]

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction.

  • DIPEA as Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion.

Protocol 2: General Procedure for Carbohydrate Sensing using a Fluorescent Boronic Acid Probe

Objective: To determine the binding affinity and detection limit of a fluorescent boronic acid sensor for a specific carbohydrate.

Materials:

  • Synthesized fluorescent boronic acid sensor

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO or methanol)

  • Aqueous buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Stock solutions of various carbohydrates (e.g., glucose, fructose, galactose) in the buffer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor in the aqueous buffer. A small amount of co-solvent (e.g., methanol or DMSO, typically <1%) may be necessary to ensure solubility.[21]

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the sensor.

  • Titration:

    • Place a known volume of the sensor solution into a quartz cuvette and measure the initial fluorescence intensity (F₀).

    • Make sequential additions of small aliquots of the carbohydrate stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate (typically 1-5 minutes).[22]

    • Measure the fluorescence intensity (F) after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity (F - F₀) or the fluorescence ratio (F/F₀) as a function of the carbohydrate concentration.

    • Determine the apparent association constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm). The Benesi-Hildebrand or Lineweaver-Burk methods can also be used for data analysis.[9][12]

    • Calculate the limit of detection (LOD) based on the standard deviation of the blank and the slope of the initial linear portion of the calibration curve.

Self-Validating System:

  • Control Experiments: Perform the titration with a non-binding analogue of the sensor (one lacking the boronic acid group) to ensure that the observed fluorescence change is due to the specific interaction with the diol.[23]

  • Selectivity Profile: Test the sensor's response to a panel of different carbohydrates and potential interferents to establish its selectivity profile.

Part 4: Data & Performance Characteristics

The binding affinity of boronic acids for carbohydrates is a critical parameter for sensor performance. The following table summarizes representative apparent association constants (Ka) for various boronic acid-saccharide interactions at physiological pH.

Boronic Acid SensorSaccharideApparent Association Constant (Kₐ, M⁻¹)Reference
Phenylboronic Acid (PBA)D-Glucose~5[24]
Phenylboronic Acid (PBA)D-Fructose4365[25]
5-Isoquinolinylboronic acid (5-IQBA)D-Glucose42[24]
5-Isoquinolinylboronic acid (5-IQBA)D-Fructose1432[24]
8-Isoquinolinylboronic acid (8-IQBA)D-Glucose46[24]
8-Isoquinolinylboronic acid (8-IQBA)D-Fructose1493[24]
Anthracene-based Diboronic Acid (CN-DBA)D-Glucose6489.5 (in 33% MeOH)[21]

Note: Binding constants are highly dependent on the specific sensor structure, pH, and solvent conditions.

Conclusion & Future Outlook

Boronic acid-based sensors represent a powerful and versatile platform for the detection of carbohydrates and other diol-containing biomolecules. Their chemical stability, tuneable selectivity, and diverse signal transduction mechanisms offer significant advantages over traditional enzyme-based systems. Ongoing research is focused on developing sensors with even greater selectivity for complex oligosaccharides and glycoproteins, which are important biomarkers for various diseases. The integration of boronic acid chemistry with nanomaterials, such as quantum dots and graphene, is also opening up new frontiers in sensitivity and multiplexed detection.[1][8] As our understanding of the intricate roles of carbohydrates in biology continues to grow, boronic acid sensors will undoubtedly play an increasingly vital role in research, diagnostics, and personalized medicine.

References

Application Notes and Protocols: Boronic Acids in Bioconjugation and Labeling of Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acids in Protein Science

In the expanding landscape of chemical biology and drug development, the need for precise and efficient methods to modify proteins is paramount. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become an indispensable tool for a myriad of applications, from fluorescently labeling proteins for imaging to constructing complex antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] Among the diverse chemical functionalities employed for these purposes, boronic acids have emerged as exceptionally versatile and powerful tools.[2][4]

Boronic acids, organic compounds containing a C–B bond and two hydroxyl groups (R-B(OH)₂), possess unique chemical properties that make them highly suitable for bioconjugation in aqueous environments.[5] Their ability to form reversible covalent bonds with diols, particularly the cis-1,2- and cis-1,3-diols found in saccharides, and their interactions with various amino acid residues, have opened up a wide array of strategies for protein labeling and modification.[5][6][7][8] This application note provides an in-depth guide to the principles and protocols governing the use of boronic acids in bioconjugation, offering researchers the foundational knowledge and practical steps to leverage this powerful chemistry in their work.

The Chemistry of Boronic Acid-Mediated Bioconjugation

The utility of boronic acids in biological systems stems from their Lewis acidic nature, which allows them to interact with Lewis bases such as the hydroxyl groups of saccharides and certain amino acid side chains.[5] This interaction can lead to the formation of stable or reversible covalent bonds, depending on the specific reactants and reaction conditions.

Boronate Ester Formation with Diols

The hallmark reaction of boronic acids in a biological context is their ability to form cyclic boronate esters with molecules containing 1,2- or 1,3-diols.[6][7][9] This reaction is particularly relevant for targeting glycoproteins, which are proteins decorated with carbohydrate chains (glycans).

  • Mechanism: The boronic acid, in its trigonal planar sp² hybridized state, reacts with a diol to form a tetrahedral boronate intermediate, which then eliminates water to form a cyclic boronate ester.[1][10] This equilibrium is pH-dependent, with the formation of the tetrahedral boronate complex being more favorable at pH values around the pKa of the boronic acid (~9), where a significant portion exists as the more reactive boronate anion.[5] However, complexation can still occur at physiological pH (7.4).

  • Reversibility and Stability: The stability of the boronate ester bond is influenced by several factors, including the pH of the medium, the structure of the diol, and the electronic properties of the boronic acid.[1][10] While the reaction is inherently reversible in aqueous media, strategies have been developed to enhance the stability of the resulting conjugate, such as using boronic acids with electron-withdrawing groups or targeting diols with specific conformations that favor stable complex formation.[10] For instance, catechols form significantly more stable complexes with boronic acids compared to aliphatic diols.[11][12]

Interactions with Amino Acid Residues

Boronic acids can also be employed to target specific amino acid residues on a protein's surface, enabling site-specific labeling.

  • Serine: Boronic acids are known to bind to the active site serine residues of proteases, acting as transition-state analog inhibitors.[5][13] This interaction involves the formation of a covalent bond between the boron atom and the hydroxyl group of the serine side chain.[8]

  • Cysteine: The thiol group of cysteine can be targeted for arylation using specific boronic acid reagents, often facilitated by a metal catalyst like nickel.[13][14][15]

  • N-terminal Residues: Certain boronic acid derivatives, such as 2-formylphenylboronic acid (2-FPBA), can react with the N-terminal α-amino group of a protein to form a stable conjugate.[1][10][13]

Bioorthogonal Chemistries

The unique reactivity of boronic acids has been harnessed to develop bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes.[16][17]

  • Iminoboronate Formation: 2-acetyl or 2-formylarylboronic acids can react with hydrazines, hydroxylamines, or semicarbazides to form stable iminoboronates.[16]

  • Suzuki-Miyaura Cross-Coupling: In a more advanced approach, boronic acids can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for protein modification, although this typically requires the prior installation of a suitable reaction partner (e.g., an aryl halide) onto the protein.[16]

Key Applications and Strategies

The diverse reactivity of boronic acids has led to a wide range of applications in protein science.

Fluorescent Labeling of Glycoproteins

One of the most common applications is the fluorescent labeling of glycoproteins for imaging and detection.[7] By conjugating a fluorescent dye to a boronic acid, researchers can create probes that selectively bind to the glycan portions of glycoproteins on the cell surface or in solution.[7][18]

G Protein Glycoprotein LabeledProtein Fluorescently Labeled Glycoprotein Protein->LabeledProtein Boronate Ester Formation with Glycan Diols BoronicAcid Boronic Acid-Fluorophore Conjugate BoronicAcid->LabeledProtein

Lectin Mimetics for Glycan Recognition

Boronic acid-protein conjugates can be designed to act as synthetic lectin mimetics.[6][9] By attaching multiple phenylboronic acid (PBA) moieties to a scaffold protein like bovine serum albumin (BSA), it is possible to create multivalent probes that exhibit enhanced affinity and specificity for certain glycans.[6][9] These lectin mimetics are valuable tools for studying glycan expression and have potential applications in diagnostics and targeted therapies.[6]

Site-Specific Protein Modification

The ability to target specific amino acid residues allows for precise, site-specific labeling of proteins. This is crucial for applications where the orientation and stoichiometry of the label are critical, such as in the construction of antibody-drug conjugates or the immobilization of enzymes.[16]

Development of Biosensors

The reversible nature of the boronic acid-diol interaction has been exploited to create fluorescent biosensors for carbohydrates.[7][19] These sensors typically consist of a fluorophore linked to a boronic acid. Upon binding to a saccharide, the electronic environment of the fluorophore is altered, leading to a change in its fluorescence properties.[19]

Antibody-Drug Conjugates (ADCs)

Boronic acids are being explored for their potential in developing next-generation ADCs.[3] They can be used to link cytotoxic drugs to antibodies that target cancer cells, potentially leading to more effective and less toxic cancer therapies.[3][20]

Protocols

Protocol 1: General Procedure for Fluorescent Labeling of a Glycoprotein using a Boronic Acid-Fluorophore Conjugate

This protocol describes a general method for labeling a purified glycoprotein with a commercially available or custom-synthesized boronic acid-fluorophore conjugate.

Materials:

  • Purified glycoprotein (e.g., Horseradish Peroxidase, Ovalbumin)

  • Boronic acid-fluorophore conjugate (e.g., a fluorescein- or rhodamine-labeled phenylboronic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer: 100 mM phosphate buffer, pH 8.5

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Spectrophotometer and fluorometer

Procedure:

  • Protein Preparation: Dissolve the purified glycoprotein in PBS to a final concentration of 1-5 mg/mL.

  • Conjugate Preparation: Prepare a stock solution of the boronic acid-fluorophore conjugate in a suitable solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.

  • Labeling Reaction: a. In a microcentrifuge tube, combine the glycoprotein solution with the reaction buffer. b. Add the boronic acid-fluorophore conjugate stock solution to the protein solution. The molar ratio of conjugate to protein should be optimized, but a starting point of 10-20 fold molar excess is recommended. c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction can also be performed at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add a small volume of the quenching solution to the reaction mixture.

  • Purification: a. Equilibrate the SEC column with PBS. b. Apply the reaction mixture to the top of the column. c. Elute the labeled protein with PBS, collecting fractions. The labeled protein will typically elute in the void volume, while the unreacted conjugate will be retained on the column.

  • Characterization: a. Measure the absorbance of the purified labeled protein at the maximum absorbance wavelength of the protein (e.g., 280 nm) and the fluorophore. b. Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and the fluorophore. c. Confirm the labeling and assess the purity of the conjugate by SDS-PAGE and fluorescence imaging of the gel.

Protocol 2: Synthesis of a Protein-Phenylboronic Acid (PBA) Conjugate as a Lectin Mimetic

This protocol outlines the synthesis of a BSA-PBA conjugate using EDC coupling to target the carboxylic acid residues of BSA.[6][9]

Materials:

  • Bovine Serum Albumin (BSA)

  • 3-Aminophenylboronic acid (3-APBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • BSA Solution: Dissolve BSA in MES buffer to a concentration of 10 mg/mL.

  • Activation of Carboxylic Acids: a. Add EDC and NHS to the BSA solution. A 10-fold molar excess of EDC and NHS over the number of available carboxylic acid groups on BSA is a good starting point. b. Incubate the mixture at room temperature for 30 minutes with gentle stirring.

  • Conjugation with 3-APBA: a. Dissolve 3-APBA in a small amount of MES buffer. b. Add the 3-APBA solution to the activated BSA solution. The molar ratio of 3-APBA to BSA can be varied to control the density of PBA on the protein surface. Ratios of 20:1, 50:1, and 100:1 can be tested. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification: a. Transfer the reaction mixture to a dialysis tube. b. Dialyze against PBS at 4°C for 48 hours, with several changes of the buffer to remove unreacted 3-APBA, EDC, and NHS.

  • Characterization: a. Determine the protein concentration of the purified BSA-PBA conjugate using a BCA protein assay. . Confirm the successful conjugation by MALDI-TOF mass spectrometry, which should show an increase in the molecular weight of BSA corresponding to the attached PBA moieties. c. The presence of PBA can be qualitatively confirmed by running the conjugate on an SDS-PAGE gel and staining with Alizarin Red S (ARS), which forms a colored complex with boronic acids.[6]

G BSA BSA (with Carboxylic Acids) Activated_BSA Activated BSA (NHS Ester) BSA->Activated_BSA Activation EDC_NHS EDC/NHS EDC_NHS->Activated_BSA BSA_PBA BSA-PBA Conjugate (Lectin Mimetic) Activated_BSA->BSA_PBA Conjugation APBA 3-Aminophenylboronic Acid APBA->BSA_PBA

Data Presentation and Interpretation

Quantitative Analysis of Labeling

The degree of labeling (DOL) is a critical parameter to determine the efficiency of a bioconjugation reaction. It represents the average number of label molecules conjugated to a single protein molecule.

ParameterMethodTypical Results
Protein Concentration BCA Assay or A₂₈₀1-5 mg/mL
Fluorophore Concentration Amax of fluorophoreVaries based on DOL
Degree of Labeling (DOL) Spectrophotometry1-5 labels per protein
Confirmation of Conjugation MALDI-TOF MSIncreased MW of protein
Purity Assessment SDS-PAGESingle band at expected MW
Characterization of Lectin Mimetics

The glycan-binding properties of synthesized lectin mimetics can be assessed using various techniques.

AssayPrincipleExpected Outcome
Alizarin Red S (ARS) Displacement Assay A competing saccharide displaces ARS from the PBA, causing a color change.[6]A color change from yellow back to red upon addition of a target saccharide.
Enzyme-Linked Lectin Assay (ELLA) Immobilized glycoprotein is detected by the BSA-PBA conjugate linked to an enzyme.Signal intensity correlates with the binding affinity of the lectin mimetic.
Surface Plasmon Resonance (SPR) Measures the binding kinetics of the lectin mimetic to an immobilized glycan.Provides quantitative data on association and dissociation rate constants.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Increase the molar excess of the boronic acid reagent, optimize the reaction pH (typically slightly alkaline for diol interactions), or extend the reaction time.

  • Protein Precipitation: This can occur if the protein is unstable under the reaction conditions or if the modification alters its solubility. Perform the reaction at a lower temperature or screen different buffer conditions.

  • Non-specific Binding: Ensure thorough purification to remove any unreacted labeling reagent. Include appropriate washing steps in binding assays.

  • Reversibility of Boronate Esters: For applications requiring stable linkages, consider strategies to enhance stability, such as using bifunctional reagents that form a secondary, irreversible bond.[1]

Conclusion

Boronic acids offer a powerful and versatile platform for the bioconjugation and labeling of proteins. Their unique ability to interact with diols and specific amino acid residues provides a rich chemical toolbox for researchers in academia and industry. By understanding the underlying chemical principles and optimizing reaction protocols, scientists can effectively leverage boronic acid chemistry to advance their research in areas ranging from fundamental cell biology to the development of novel therapeutics and diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted phenylboronic acids. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered in the laboratory. This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively.

Section 1: Troubleshooting Low Yields and Incomplete Reactions

Low yields are one of the most frequent issues in the synthesis of substituted phenylboronic acids. The root cause often lies in the initial steps of forming the organometallic reagent or in the subsequent borylation and workup.

FAQ 1: My Grignard or Organolithium reaction is sluggish and gives a low yield of the boronic acid. What's going on?

Plausible Causes & Solutions:

The formation of the initial organometallic species is highly sensitive to reaction conditions. Any deviation can significantly impact the final yield.

  • Moisture and Air Sensitivity: Grignard and organolithium reagents are extremely reactive towards water and oxygen.

    • Troubleshooting Protocol:

      • Rigorous Drying of Glassware and Reagents: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Ensure all solvents are anhydrous and reagents are freshly opened or properly stored.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

      • Cannula Transfer: Use a cannula to transfer anhydrous solvents and liquid reagents to minimize atmospheric exposure.

  • Quality of Magnesium or Lithium: The surface of magnesium turnings can be passivated by an oxide layer.

    • Troubleshooting Protocol:

      • Activation of Magnesium: Before starting the reaction, activate the magnesium turnings by stirring them with a small amount of iodine or 1,2-dibromoethane in anhydrous ether until the color disappears.

      • Fresh Lithium: Use freshly cut lithium metal to ensure a reactive surface.

  • Reaction Temperature: The stability of the organometallic intermediate is temperature-dependent.

    • Troubleshooting Protocol:

      • Low-Temperature Addition: For organolithium formation via lithium-halogen exchange, maintain a very low temperature (typically -78 °C) during the addition of the alkyllithium reagent to the aryl halide.[1]

      • Controlled Grignard Initiation: For Grignard reactions, initiation can be sluggish. Gentle heating may be required, but the reaction can become exothermic. Use a water bath to control the temperature once the reaction initiates.

Logical Workflow for Troubleshooting Low Yields in Organometallic Formation

Side_Reaction_Management A Identify Side Product B Boroxine Formation A->B Trimeric Anhydride? C Protodeboronation A->C Loss of Boron Group? D Homocoupling A->D Dimeric Aryl Product? E Minimize Heat Store in Dry Conditions B->E F Control pH Use Milder Conditions C->F G Optimize Catalyst Loading Control Temperature D->G H Proceed with Synthesis E->H F->H G->H

References

Technical Support Center: Optimizing Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their boronic acid and boronate ester preparations. Boronic acids are pivotal intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, and their quality directly impacts the success of subsequent synthetic steps.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and solve problems in your synthesis.

Question 1: My reaction yield is consistently low when synthesizing aryl boronic acids via lithiation-borylation. What are the likely causes and how can I improve it?

Answer:

Low yields in lithiation-borylation reactions are a common challenge, often stemming from a few critical factors. The primary culprits are typically incomplete lithiation, side reactions of the highly reactive organolithium intermediate, and degradation of the product during workup.

Causality and Strategic Solutions:

  • Incomplete Halogen-Metal Exchange: The initial lithiation is highly sensitive to temperature and reagent quality.

    • Temperature Control: The lithiation step, especially with reagents like n-butyllithium, must be conducted at very low temperatures (typically -78 °C) to prevent unwanted side reactions.[4] Allowing the temperature to rise can lead to proton abstraction from the solvent or other starting materials, or decomposition of the organolithium species.[4]

    • Reagent Quality: Ensure your organolithium reagent is properly titrated and stored under an inert atmosphere. Degradation of the reagent will lead to substoichiometric amounts being added, resulting in incomplete conversion of your starting material.

  • Side Reactions of the Organolithium Intermediate:

    • Protonation: The presence of even trace amounts of water or other protic sources in your solvents or reagents will quench the organolithium intermediate, leading to the formation of a debrominated or dehalogenated byproduct.[4] Rigorous drying of all glassware and solvents is paramount.

    • Reaction with Electrophiles: The organolithium species can react with other electrophilic functional groups on your starting material or in the reaction mixture. Careful consideration of protecting group strategies may be necessary for complex substrates.

  • Inefficient Borylation/Workup:

    • Borylation Reagent: The choice and quality of the borate ester are crucial. Trialkyl borates like trimethyl borate or triisopropyl borate are common, but their reactivity can vary.[5] Ensure the borate ester is anhydrous, as moisture will compete with the organolithium reagent.

    • Acidic Workup: The acidic workup hydrolyzes the initially formed boronate ester to the desired boronic acid. However, strongly acidic conditions can promote protodeboronation, where the C-B bond is cleaved, reducing your yield.[6] A carefully controlled, mildly acidic workup is often optimal.

Question 2: I'm performing a Miyaura borylation and observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I suppress these side reactions?

Answer:

The Miyaura borylation is a powerful method for synthesizing boronate esters from aryl halides.[1][7][8] However, competing side reactions like homocoupling of the starting halide and protodeboronation can diminish the yield of the desired product.

Mechanistic Insights and Optimization Strategies:

  • Homocoupling: This side reaction is often a result of the palladium catalyst promoting the coupling of two molecules of the aryl halide.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a critical role. Bulky, electron-rich ligands can often favor the desired cross-coupling pathway over homocoupling.

    • Base Selection: The choice of base is critical in Miyaura borylations.[7][8] A base that is too strong can promote competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting halide.[7] Potassium acetate (KOAc) is a commonly used weak base that is effective for the borylation step while minimizing subsequent unwanted couplings.[7]

  • Dehalogenation (Protodeboronation Precursor): The formation of a dehalogenated byproduct often points to a source of protons in the reaction mixture that quenches an intermediate species.

    • Solvent and Reagent Purity: Ensure all solvents and reagents are scrupulously dried. Water can lead to the formation of hydride species that result in dehalogenation.

    • Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the ingress of oxygen and moisture, which can lead to catalyst deactivation and side reactions.[9]

Question 3: My boronic acid product is difficult to purify. Column chromatography on silica gel gives poor recovery and streaking. What are better purification strategies?

Answer:

The purification of boronic acids is notoriously challenging due to their properties. They can be prone to dehydration to form cyclic trimeric anhydrides called boroxines, and their polar nature can lead to strong adsorption on silica gel, resulting in low recovery and poor separation.[10][11][12]

Alternative Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying solid boronic acids.[13] Experiment with various solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be extracted into a basic aqueous solution (e.g., dilute NaOH).[1][11] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which can then be extracted back into an organic solvent.[11]

  • Derivatization:

    • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine.[11][14] These adducts can often be easily isolated and purified by filtration. The pure boronic acid can then be liberated by treatment with acid.[6][11]

    • Conversion to a Stable Ester: If the free boronic acid is particularly unstable or difficult to handle, consider converting it to a more stable boronate ester, such as a pinacol ester.[11] These esters are generally less polar and more amenable to purification by chromatography on silica gel, although care must still be taken to avoid hydrolysis.[10][15]

II. Frequently Asked Questions (FAQs)

Q1: What is the impact of boroxine formation on my reaction yield and how can I minimize it?

Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules.[12][16] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water. While boroxines can participate in some reactions, their formation can complicate characterization and stoichiometry calculations. In many cases, ensuring the presence of a small amount of water during workup or purification can shift the equilibrium back towards the monomeric boronic acid.[11] For reactions where the boroxine is unreactive, its formation represents a loss of the active monomeric species.

Q2: How do I choose between a lithiation-borylation and a Miyaura borylation for my synthesis?

The choice of method depends largely on the functional group tolerance of your substrate.

  • Lithiation-borylation involves highly reactive organolithium intermediates, which are incompatible with acidic protons and many electrophilic functional groups.[4][14] This method is often used for simpler substrates or when a specific regiochemistry is desired that cannot be achieved through other means.

  • Miyaura borylation is a palladium-catalyzed reaction that offers much broader functional group tolerance.[7][8] It is generally the preferred method for more complex molecules and is widely used in the synthesis of pharmaceutical intermediates.

Q3: What are the best analytical techniques to assess the purity of my boronic acid?

Assessing the purity of boronic acids can be challenging due to their potential for decomposition and boroxine formation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are standard techniques. The presence of boroxines can lead to complex spectra, but this can sometimes be resolved by adding a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the boronic acid.[11] ¹¹B NMR can also be a useful tool for characterizing boron-containing species.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but method development is often required to prevent on-column degradation.[15][17] Using high pH mobile phases can sometimes stabilize boronate esters during analysis.[15][17]

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the boronic acid and identify impurities.[18]

III. Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Miyaura Borylation

This protocol provides a general starting point for the synthesis of an aryl boronate ester from an aryl halide.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).

  • Add a dry, degassed solvent, such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Data Table: Common Issues and Recommended Actions
Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low Conversion of Starting Material Inactive catalyst, insufficient temperature, poor quality reagents.Use a fresh batch of catalyst, increase reaction temperature, ensure all reagents are anhydrous.
Formation of Homocoupled Product Base is too strong, incorrect ligand choice.Switch to a weaker base like KOAc, screen different phosphine ligands.
Significant Protodeboronation Presence of water or other protic impurities.Rigorously dry all solvents and reagents, maintain a strict inert atmosphere.
Product Decomposition on Silica Gel Hydrolysis of the boronic acid/ester.Use neutral alumina for chromatography, or purify via recrystallization or derivatization.[6]

IV. Visualizations

Workflow for Troubleshooting Low Yield in Boronic Acid Synthesis

G start Low Yield Observed check_sm Check for Unreacted Starting Material start->check_sm side_products Analyze for Side Products start->side_products purification_loss Assess Purification Loss start->purification_loss incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn degradation Degradation/Side Reactions? side_products->degradation purification_issue Purification Issues? purification_loss->purification_issue incomplete_rxn->degradation No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Ligand - Check Reagent Purity incomplete_rxn->optimize_conditions Yes degradation->purification_issue No investigate_side_rxns Identify Side Products (e.g., Homocoupling, Protodeboronation) - Adjust Base - Ensure Anhydrous Conditions degradation->investigate_side_rxns Yes change_purification Change Purification Method: - Recrystallization - Acid/Base Extraction - Derivatization (e.g., Diethanolamine adduct) purification_issue->change_purification Yes

Caption: A decision-making workflow for troubleshooting low yields in boronic acid synthesis.

Key Factors in Boronic Acid Synthesis

G cluster_0 Reaction Conditions cluster_1 Reagent Quality cluster_2 Workup & Purification Temperature Temperature Yield_Purity High Yield & Purity Temperature->Yield_Purity Solvent Solvent Solvent->Yield_Purity Base Base Base->Yield_Purity Catalyst_Ligand Catalyst & Ligand Catalyst_Ligand->Yield_Purity Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Yield_Purity Starting_Material_Purity Starting Material Purity Starting_Material_Purity->Yield_Purity Boron_Source Boron Source Boron_Source->Yield_Purity pH_Control pH Control pH_Control->Yield_Purity Purification_Method Purification Method Purification_Method->Yield_Purity Product_Stability Product Stability Product_Stability->Yield_Purity

Caption: Interrelated factors influencing the yield and purity of boronic acid synthesis.

V. References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • Boronic acid. (n.d.). Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 5, 2026, from --INVALID-LINK--

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. Retrieved January 5, 2026, from --INVALID-LINK--

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Addressing stability issues of heteroaryl boronic acids in solution. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). Retrieved January 5, 2026, from --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from --INVALID-LINK--

  • HELP: Purifying boronic acids sucks. (2025). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved January 5, 2026, from --INVALID-LINK--

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--

  • Navigating Methyl Borinate Synthesis: A Technical Support Guide. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 5, 2026, from --INVALID-LINK--

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2025). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. Retrieved January 5, 2026, from --INVALID-LINK--

  • Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. Retrieved January 5, 2026, from --INVALID-LINK--

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). NIH. Retrieved January 5, 2026, from --INVALID-LINK--

  • Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from --INVALID-LINK--

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved January 5, 2026, from --INVALID-LINK--

  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimizing Organic Synthesis with High-Purity Boronic Acid Esters. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Batch Miyaura borylation and flow chemistry lithiation‐borylation routes for the synthesis of a key aryl boronic acid (8). (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Miyaura Borylation troubleshoot. (2024). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Boron testing methods. (n.d.). U.S. Borax. Retrieved January 5, 2026, from --INVALID-LINK--

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. Retrieved January 5, 2026, from --INVALID-LINK--

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Borylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from --INVALID-LINK--

  • Miyaura Borylation Reaction. (n.d.). Alfa Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

References

troubleshooting boronic acid Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the causality behind experimental outcomes. This resource is structured to help you diagnose issues, optimize your reactions, and understand the intricate interplay of reagents that defines this Nobel Prize-winning transformation.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction is not working at all. What are the first things I should check? A1: When facing a complete lack of product, systematically verify your foundational parameters:

  • Inert Atmosphere: Confirm that your reaction was set up under an inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[3][4]

  • Reagent Quality: Assess the purity and stability of your starting materials. Boronic acids can degrade over time, and the quality of your aryl halide, base, and solvent is paramount.[3][5]

  • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Pd(II) precatalysts require in-situ reduction, and phosphine ligands are prone to oxidation.[3][6] Consider running a control reaction with a known, reliable substrate combination to test your catalyst system.

Q2: I'm seeing a significant amount of a byproduct that is just my starting arene, missing the boronic acid group. What is happening? A2: This is a classic case of protodeboronation , a major side reaction where a proton replaces the boronic acid group.[7][8] This is especially common with electron-deficient or heteroaromatic boronic acids and is often accelerated by high temperatures, prolonged reaction times, and the presence of water or certain bases.[8]

Q3: My main side product is a symmetrical biaryl derived from my boronic acid. What is this and how do I prevent it? A3: You are observing homocoupling . This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][4] The solution is rigorous degassing of your solvents and maintaining a strictly inert atmosphere throughout the reaction.[3]

Q4: Can I use aryl chlorides for Suzuki coupling? My reactions with them are very sluggish. A4: Yes, but aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[1][9] To successfully couple aryl chlorides, you typically need more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[10][11][12]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential failure points that can be addressed by modifying reaction parameters. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9][13]

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ Oxidative Adduct OxAdd->PdII_ArX Rate affected by C-X bond strength Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' L₂ Di-organo Complex Transmetal->PdII_ArAr Base is critical for activation RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetal Troubleshooting_Workflow Start Low / No Yield Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert First Steps Check_Side_Products Analyze Crude Mixture (LCMS/NMR) Check_Inert->Check_Side_Products Protodeboronation Protodeboronation (Ar-H byproduct) Check_Side_Products->Protodeboronation Protodeboronation Product Detected Homocoupling Homocoupling (Ar'-Ar' byproduct) Check_Side_Products->Homocoupling Homocoupling Product Detected SM_Consumed Starting Materials Consumed? Check_Side_Products->SM_Consumed No Major Side Products Sol_Protodeboronation Use Milder Base Lower Temperature Use Boronate Ester/BF3K Protodeboronation->Sol_Protodeboronation Sol_Homocoupling Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Sol_Homocoupling SM_Unreacted Starting Materials Largely Unreacted SM_Consumed->SM_Unreacted No Sol_SM_Consumed Issue with Workup or Product Instability SM_Consumed->Sol_SM_Consumed Yes Sol_SM_Unreacted Screen Catalyst/Ligand Screen Base/Solvent Increase Temperature SM_Unreacted->Sol_SM_Unreacted

References

Technical Support Center: Preventing Decomposition of Boronic Acids During Workup

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids and their derivatives. As versatile intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the stability of boronic acids is paramount for reproducible and high-yielding results.[1][2] However, their susceptibility to decomposition during reaction workup is a frequent source of frustration, leading to diminished yields and purification challenges.

This document provides in-depth, field-proven insights into why boronic acids decompose and offers a suite of preventative strategies, detailed protocols, and troubleshooting advice to ensure the integrity of your compounds.

Understanding the Enemy: Mechanisms of Decomposition

Effective prevention begins with understanding the fundamental pathways of decomposition. For boronic acids, two primary mechanisms are responsible for their degradation during workup: Protodeboronation and Oxidation .

Protodeboronation: The C–B Bond Cleavage

Protodeboronation is a chemical reaction involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[3] This side reaction is a significant issue, especially in coupling reactions that use boronic acids.[3] The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent.[3]

  • Base-Catalyzed Pathway: This is often the most relevant pathway during the basic workup of coupling reactions.[4] The reaction proceeds through a pre-equilibrium where hydroxide ions attack the boronic acid to form a more reactive boronate anion ([ArB(OH)₃]⁻).[3][5] This is followed by a rate-limiting reaction with a proton source, like water, to cleave the C–B bond.[3] Electron-rich arylboronic acids and certain heteroarylboronic acids (especially 2-substituted pyridines) are particularly susceptible.[3][6]

  • Acid-Catalyzed Pathway: While less common during a standard basic workup, exposure to acidic conditions can also promote protodeboronation.[3][7] This pathway involves a direct reaction between the boronic acid and an acid.[3]

Oxidation: The Unwanted Conversion to Phenols

Boronic acids are susceptible to oxidation, which converts the boronic acid into the corresponding alcohol (or phenol for arylboronic acids) and boric acid.[8] This process is particularly problematic in the presence of air (oxygen) or other reactive oxygen species (ROS), such as hydrogen peroxide.[8][9] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[8] This is followed by a 1,2-shift where the carbon atom migrates from the boron to the oxygen, forming a labile boric ester that is rapidly hydrolyzed.[8]

The Chemist's Toolkit: Prophylactic & Remedial Strategies

A multi-faceted approach is often necessary to protect your boronic acid. This involves a combination of strategic protection, optimizing workup conditions, and sound experimental technique.

Strategic Protection: Using Boronic Acid Surrogates

One of the most robust strategies is to use a more stable derivative of the boronic acid throughout the reaction and workup, deprotecting it only when necessary or using conditions where the active boronic acid is released slowly in situ.

Protecting GroupStructureKey Stability FeaturesDeprotection Conditions
Pinacol Ester R-B(pin)Highly popular; stable to column chromatography; moderately stable to hydrolysis.[10]Often used directly in coupling. Hydrolysis can be difficult but may be achieved with strong acid/base or oxidative conditions.[10]
MIDA Ester R-B(MIDA)Exceptionally stable to air, moisture, chromatography, and a wide range of reaction conditions (oxidation, reduction).[11][12][13]Mild aqueous base (e.g., 1M NaOH or NaHCO₃ at room temperature) readily cleaves the MIDA ligand to release the free boronic acid.[12]
Trifluoroborate Salt [R-BF₃]KHighly stable crystalline solids, resistant to oxidation due to the filled boron p-orbital.[10]Slow hydrolysis under basic conditions releases the boronic acid.[14]

Expert Insight: For particularly unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, N-methyliminodiacetic acid (MIDA) boronates are a superior choice.[15][16] Their benchtop stability and the ability for slow, controlled release of the boronic acid under mild basic conditions can dramatically suppress decomposition pathways that compete with the desired reaction.[13][15][16]

Optimizing the Workup Environment

If you are working with an unprotected boronic acid, controlling the conditions of the aqueous workup is critical.

  • pH Control is Paramount: Since both acid and base can catalyze protodeboronation, carefully adjusting and maintaining the pH during extraction is crucial.[3][17]

    • Initial Quench: Quench the reaction mixture with water or a neutral buffer.

    • Extraction pH: For most arylboronic acids, a slightly acidic pH (around 3-5) is often optimal for extraction into an organic solvent like ethyl acetate. At this pH, the boronic acid is protonated and less water-soluble, while minimizing the rate of acid-catalyzed protodeboronation. Avoid strongly acidic or basic conditions. A dilute solution of HCl or a buffer like citrate can be used.

    • Test on a Small Scale: The optimal pH for stability and extraction efficiency can be substrate-dependent. It is wise to test the extraction pH on a small aliquot of the reaction mixture.

  • Minimize Time in Aqueous Base: The longer a susceptible boronic acid is in contact with an aqueous basic solution, the greater the extent of protodeboronation.[4] Perform extractions swiftly after quenching the reaction.

  • Temperature Management: Perform workups at room temperature or below. Cooling the separatory funnel with an ice bath can slow the rate of decomposition, especially if the process is lengthy.

  • Inert Atmosphere: While often impractical for a standard workup, if your compound is highly sensitive to oxidation, degassing your wash solutions with nitrogen or argon can be beneficial. Limit the exposure of the boronic acid solution to air.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of boronic acids in a direct question-and-answer format.

Q1: My NMR shows a significant amount of the protodeboronated product (Ar-H) after my aqueous workup. What happened?

A: This is a classic sign of protodeboronation. The most likely cause is prolonged exposure to harsh pH conditions during your extraction. Many standard Suzuki coupling reactions use strong bases like K₂CO₃ or K₃PO₄, creating a highly basic aqueous layer during workup.[4] This accelerates the base-catalyzed decomposition pathway.

Troubleshooting Steps:

  • Neutralize First: Before extracting, carefully neutralize the reaction mixture to a pH of ~7 with dilute acid (e.g., 1M HCl).

  • Acidify for Extraction: Gently acidify the aqueous layer to pH 3-5 before extracting with your organic solvent.

  • Work Quickly: Minimize the time the boronic acid spends in the aqueous phase.

  • Consider a MIDA Boronate: For future reactions with this substrate, using a MIDA boronate ester can prevent this issue entirely by protecting the boronic acid until a deliberate, mild deprotection step.[15]

Q2: I am seeing a new, more polar spot on my TLC that I suspect is the corresponding phenol (Ar-OH). How can I prevent this?

A: This indicates oxidative decomposition.[8] The C-B bond is being cleaved and replaced with a C-O bond.

Troubleshooting Steps:

  • Degas Solvents: Ensure the solvents used for workup and chromatography are degassed if your compound is particularly sensitive.

  • Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your organic solvent during extraction and rotary evaporation.

  • Store Under Inert Gas: After isolation, store the boronic acid under an inert atmosphere (Nitrogen or Argon) and in the dark to prevent slow oxidation over time.

  • Use a More Stable Derivative: Potassium trifluoroborate salts are notably more stable towards oxidation and can be a good alternative to the free boronic acid.[10]

Q3: My boronic acid seems to be decomposing on the silica gel column during purification. What are my options?

A: This is a very common problem. The acidic nature of standard silica gel can promote decomposition, and the polar hydroxyl groups can lead to strong binding and streaking.[18]

Troubleshooting Steps:

  • Use a Boronic Ester: The best solution is often to purify the compound as a more stable boronate ester, typically a pinacol ester, which is much more compatible with silica gel chromatography.[10]

  • Deactivate the Silica: If you must purify the free boronic acid, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar solvent or by using commercially available deactivated silica.

  • Alternative Chromatography: Reversed-phase chromatography (C18) can be an option, but care must be taken as prolonged exposure to aqueous mobile phases can also cause hydrolysis.[18] Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for the analysis of both boronate esters and boronic acids.[19]

  • Non-Chromatographic Purification: Consider crystallization or forming a temporary derivative, such as with diethanolamine, which can sometimes be selectively precipitated and then reverted to the free boronic acid.[18]

Q4: I used a MIDA boronate. How do I get my free boronic acid back before the next step?

A: Deprotection of a MIDA boronate is typically straightforward and high-yielding.

Protocol:

  • Dissolve the MIDA boronate in a suitable organic solvent (e.g., THF or Dichloromethane).

  • Add an equal volume of a mild aqueous base, such as 1M NaOH or saturated NaHCO₃.

  • Stir vigorously at room temperature. The reaction is usually complete in under 30 minutes.

  • Separate the layers.

  • Carefully acidify the aqueous layer to pH 3-5.

  • Extract the free boronic acid into an organic solvent like ethyl acetate.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualizing the Problem and Solution

To better understand the challenges and the strategies for mitigation, the following diagrams illustrate the key concepts.

Diagram 1: Key Decomposition Pathways of Arylboronic Acids This diagram illustrates the two primary mechanisms, protodeboronation and oxidation, that lead to the degradation of boronic acids during experimental workups.

cluster_0 Protodeboronation cluster_1 Oxidation ArB(OH)2 Arylboronic Acid (Ar-B(OH)₂) ArH Arene Product (Ar-H) ArB(OH)2->ArH H⁺ or OH⁻ H₂O ArB(OH)2_ox Arylboronic Acid (Ar-B(OH)₂) ArOH Phenol Product (Ar-OH) ArB(OH)2_ox->ArOH [O] (e.g., Air, H₂O₂)

Caption: Major decomposition routes for arylboronic acids.

Diagram 2: Troubleshooting Workflow for Boronic Acid Instability This flowchart provides a logical sequence of steps to diagnose and solve issues related to boronic acid decomposition observed during a reaction workup.

start Decomposition Observed During Workup check_product Identify Byproduct: Protodeboronation (Ar-H) or Oxidation (Ar-OH)? start->check_product protodeboronation Protodeboronation (Ar-H) check_product->protodeboronation Ar-H oxidation Oxidation (Ar-OH) check_product->oxidation Ar-OH solution_proto Adjust Workup pH: 1. Neutralize to pH 7 2. Extract at pH 3-5 3. Minimize time in aqueous phase protodeboronation->solution_proto solution_ox Mitigate Oxidation: 1. Degas solvents 2. Use antioxidants (BHT) 3. Limit air exposure oxidation->solution_ox long_term_solution Long-Term Strategy: Use a stable derivative (MIDA or Pinacol Ester, Trifluoroborate) solution_proto->long_term_solution solution_ox->long_term_solution

Caption: A decision tree for troubleshooting boronic acid decomposition.

References

Technical Support Center: Recrystallization Techniques for Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for arylboronic acid purification. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize arylboronic acids and require robust methods for their purification. As key building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of arylboronic acids is paramount to achieving high yields and clean reaction profiles.

This document provides in-depth, field-proven insights into common challenges encountered during recrystallization, presented in a practical question-and-answer format. We will explore not just the "how," but the critical "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific, frequently encountered problems during the recrystallization of arylboronic acids.

Q1: My arylboronic acid "oiled out" instead of crystallizing. What happened and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a crystalline solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or the melting point of an impure mixture).

Scientist's Explanation: The phenomenon of oiling out is a kinetic and thermodynamic problem. For crystallization to occur, the solute molecules must arrange themselves into an ordered crystal lattice. If the cooling rate is too rapid or the solution is too concentrated, the solute molecules may crash out of solution faster than they can form this ordered structure.[1] The resulting liquid phase, or "oil," is essentially a supercooled, impure melt of your compound. Arylboronic acids can be particularly susceptible if low-melting point impurities are present, which can depress the melting point of the mixture.

Troubleshooting Protocol:

  • Re-heat the Solution: Gently warm the flask containing the oil and solvent until the oil completely redissolves.

  • Add More Solvent: Add a small additional volume (5-10%) of the hot "good" solvent to decrease the saturation point.[1] This ensures the compound remains in solution at a lower temperature, ideally below its melting point.

  • Slow Down the Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Instead, insulate the flask by placing it on a cork ring or folded paper towels and cover the mouth with a watch glass.[1] This slows heat loss, giving the molecules adequate time to form proper crystal nuclei.

  • Induce Crystallization: If crystals are slow to form in the clear, room-temperature solution, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[2] If you have a pure sample, adding a tiny "seed crystal" is a highly effective method.[2]

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may be unsuitable. The ideal solvent should have a boiling point lower than the melting point of your arylboronic acid.

Q2: My percent recovery is very low. What are the likely causes?

Answer: Low recovery is a common issue in recrystallization and can stem from several factors, including using too much solvent, premature crystallization during filtration, or the inherent solubility of your compound in the cold solvent.

Scientist's Explanation: Recrystallization is a balancing act. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[2] According to the principles of solubility, even in a "bad" cold solvent, some amount of the desired compound will remain dissolved in the mother liquor, leading to an unavoidable loss of material.[3] This loss is exacerbated if an excessive amount of solvent is used initially.

Strategies to Improve Recovery:

  • Use the Minimum Amount of Hot Solvent: The most common error is adding too much solvent. Add the hot solvent in small portions to the solid, ensuring each portion is given time to dissolve the material before adding more. The goal is to create a saturated solution at the solvent's boiling point.[3]

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your compound can crystallize in the funnel. To prevent this, use a pre-heated funnel (stemless is best) and dilute the solution with a small amount of extra hot solvent before filtering.[4] You can then boil off this excess solvent before cooling.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature slowly, then place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[5]

  • Re-evaluate Your Solvent Choice: If your compound has significant solubility in the cold solvent, your recovery will always be compromised. You may need to screen for a different solvent or consider a mixed-solvent system where the compound is less soluble.

  • Wash Crystals Sparingly: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the impure mother liquor. Using too much wash solvent, or solvent that isn't cold, will redissolve some of your product.

Q3: I see persistent impurities in my final product. How can I remove them?

Answer: If standard recrystallization doesn't remove an impurity, it likely has solubility properties very similar to your desired arylboronic acid. Another common impurity is the corresponding boroxine, a cyclic anhydride.

Scientist's Explanation:

  • Co-crystallization: If an impurity has a similar structure and polarity to your product, it can become incorporated into the crystal lattice, a phenomenon known as co-crystallization.

  • Boroxine Formation: Arylboronic acids can reversibly dehydrate, especially upon heating in non-aqueous solvents, to form a stable six-membered ring called a boroxine.[6][7] This boroxine is a distinct chemical entity with different solubility properties and can be a major impurity. The equilibrium between the boronic acid and the boroxine is influenced by water content and temperature.[7][8]

Workflow for Removing Persistent Impurities

G start Impure Arylboronic Acid check_boroxine Is Boroxine the Impurity? (Check NMR for broad peaks) start->check_boroxine hydrolyze Hydrolyze Boroxine: Recrystallize from a solvent system containing water (e.g., Acetone/Water, EtOH/Water) check_boroxine->hydrolyze Yes other_impurity Is impurity structurally similar to product? check_boroxine->other_impurity No end Pure Arylboronic Acid hydrolyze->end rescreen Re-screen Solvents: Try a solvent with a different polarity or functional group other_impurity->rescreen Yes derivatize Consider derivatization: Convert to a boronate ester or diethanolamine adduct for purification other_impurity->derivatize Yes, and re-screening fails rescreen->end derivatize->end

Caption: Troubleshooting Decision Tree for Persistent Impurities.

Advanced Purification Strategies:

  • Hydrolyze Boroxines: If boroxine formation is suspected, performing a recrystallization from a solvent system containing a small amount of water (e.g., ethanol/water or acetone/water) can shift the equilibrium back to the desired boronic acid.[6]

  • Solvent System Re-evaluation: If co-crystallization is the issue, a complete change in solvent is needed. If you used a non-polar solvent like toluene, try a more polar system like ethyl acetate or an alcohol/water mixture. The different solvent-solute interactions can disrupt the incorporation of the impurity into the crystal lattice.

  • Acid/Base Extraction: Since arylboronic acids are weak Lewis acids, they can sometimes be purified by an acid/base workup. Dissolving the crude material in an organic solvent (like ethyl acetate) and washing with a mild aqueous base can extract the boronic acid into the aqueous layer as a boronate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified and the pure boronic acid extracted back into an organic solvent.[9][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my arylboronic acid recrystallization?

Answer: The ideal recrystallization solvent should exhibit high solubility for the arylboronic acid at its boiling point and low solubility at room temperature or in an ice bath.[2][11] The choice is a combination of empirical screening and understanding chemical principles.

Scientist's Explanation: The principle of "like dissolves like" is a good starting point. The polarity of the arylboronic acid, dictated by its substituents, will guide your initial choices. However, the best solvents often have a steep solubility curve with respect to temperature.

Solvent Selection Protocol:

  • Initial Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of various solvents at room temperature. Good candidates will show poor solubility.

  • Hot Solubility Test: Heat the tubes that showed poor solubility. A good solvent will fully dissolve the solid upon heating.

  • Cooling Test: Allow the hot solutions to cool. The best solvent will produce a large amount of crystalline precipitate upon returning to room temperature and then cooling in an ice bath.

Common Solvents for Arylboronic Acid Recrystallization

Solvent SystemPolarityBoiling Point (°C)Typical Use Case & Notes
WaterHigh100Excellent for many simple, polar arylboronic acids. Can help hydrolyze boroxine impurities.[12][13]
Ethanol/WaterHigh~78-100A versatile mixed-solvent system. The ratio can be tuned to optimize solubility and recovery.[5][12]
Acetone/HexaneMedium~56-69Good for moderately polar compounds. Acetone is the "good" solvent, hexane is the "anti-solvent."
Ethyl Acetate/HexaneMedium~69-77A very common and effective system for a wide range of arylboronic acids.[9]
TolueneLow111Useful for less polar arylboronic acids. High boiling point requires caution.
DichloroethaneLow83.5Can be effective but should be used with caution due to its toxicity.[9]
Q2: What is a mixed-solvent recrystallization and when should I use it?

Answer: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties for your compound.[3] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[4][14]

Scientist's Explanation: This technique allows you to finely tune the solvent environment. You dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent to the hot solution until it becomes slightly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[5]

General Workflow for Mixed-Solvent Recrystallization

G cluster_dissolve Step 1: Dissolution cluster_saturate Step 2: Saturation cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation dissolve Dissolve impure solid in MINIMUM amount of hot 'Good' Solvent add_bad Add hot 'Bad' Solvent dropwise until solution becomes cloudy dissolve->add_bad clarify Add 1-2 drops of hot 'Good' Solvent to clarify add_bad->clarify cool Cool slowly to room temp, then place in ice bath clarify->cool filtrate Collect crystals by vacuum filtration cool->filtrate wash Wash with minimal ice-cold solvent mixture filtrate->wash dry Dry crystals under vacuum wash->dry

Caption: Step-by-step mixed-solvent recrystallization workflow.

When to use a mixed-solvent system:

  • When your compound is extremely soluble in some solvents (even when cold) and nearly insoluble in others.

  • When your compound oils out easily in single-solvent systems.

  • When you need to carefully modulate the polarity of the crystallization medium to exclude a specific impurity.

References

Validation & Comparative

A Comparative Analysis of Boronic Acid Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic inhibition of enzymes remains a cornerstone of therapeutic intervention. Among the arsenal of chemical tools available, covalent inhibitors have seen a remarkable resurgence, offering the potential for enhanced potency, prolonged duration of action, and improved ligand efficiency. Within this class, boronic acids represent a uniquely versatile and clinically validated group of "warheads." Their success is exemplified by drugs targeting indications from multiple myeloma to life-threatening bacterial infections.[1][2]

Unlike classical irreversible covalent inhibitors that form permanent bonds, boronic acids engage in a sophisticated, reversible covalent interaction. This guide provides a comparative analysis of boronic acid enzyme inhibitors, grounded in experimental data and field-proven insights. We will dissect their mechanism of action, compare their performance against key enzyme targets and alternative inhibitor classes, and provide robust experimental workflows for their characterization. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of boron in their therapeutic programs.

The Boronic Acid Warhead: A Masterclass in Reversible Covalent Inhibition

The therapeutic utility of a boronic acid inhibitor is rooted in the fundamental chemistry of its boron atom. The boron in a boronic acid (R-B(OH)₂) possesses an empty p-orbital, making it an excellent Lewis acid. This allows it to readily accept a pair of electrons from a nucleophilic amino acid residue in an enzyme's active site, most commonly a serine or threonine.[3][4]

This interaction proceeds via a two-step mechanism:

  • Initial Non-covalent Binding: The inhibitor first docks into the active site, driven by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between its scaffold and the enzyme.

  • Reversible Covalent Bond Formation: The active site nucleophile (e.g., the hydroxyl group of a catalytic serine) attacks the electrophilic boron atom. This causes the boron to shift its hybridization from a planar sp² state to a more stable, tetrahedral sp³ state.[5] This tetrahedral adduct is a powerful transition-state analog, mimicking the high-energy intermediate of the natural enzymatic reaction (e.g., peptide bond hydrolysis).[6]

This covalent bond is robust but reversible, leading to a "slow-on, slow-off" binding kinetic profile that can be highly advantageous pharmacologically, providing sustained target engagement without permanent inactivation.[7]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Transition State Analog Enzyme Serine Hydrolase (Catalytic Ser-OH) Complex Tetrahedral Adduct (Enzyme-Ser-O-B(OH)₂-R) sp³ Hybridized Boron Enzyme->Complex Nucleophilic Attack Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) sp² Hybridized Boron Inhibitor->Complex Reversible Covalent Bonding Complex->Enzyme Dissociation (k_off)

Caption: Mechanism of Reversible Covalent Inhibition by Boronic Acids.

Comparative Analysis in Key Therapeutic Areas

The adaptability of the boronic acid warhead has led to its successful application against several critical enzyme classes.

A. Serine β-Lactamase Inhibitors (BLIs)

The Challenge: Bacterial resistance to β-lactam antibiotics, primarily driven by the expression of β-lactamase enzymes, is a global health crisis. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.

The Boronic Acid Solution: Boronic Acid Transition State Inhibitors (BATSIs) are designed to mimic the tetrahedral intermediate formed during β-lactam hydrolysis.[7] By forming a reversible covalent adduct with the catalytic serine in the β-lactamase active site, they effectively shield the enzyme from its antibiotic substrate. The clinical success of vaborbactam (in combination with meropenem) validates this strategy.[5] More recent bicyclic boronates like taniborbactam show broad-spectrum activity against both serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[5]

Experimental Data Summary: The potency of BATSIs varies significantly based on their chemical scaffold and the specific class of β-lactamase being targeted. Structure-activity relationship (SAR) studies focus on modifying the R1 and R2 side chains to optimize interactions within the active site.[8]

InhibitorEnzyme Target (Class)Kᵢ (nM)IC₅₀ (nM)Reference(s)
Vaborbactam KPC-2 (A)130-[5]
Taniborbactam KPC-2 (A)19-[5]
Taniborbactam AmpC (C)43-[5]
CR192 ADC-7 (C)0.45-[9]
Compound 2b KPC-2 (A)-84[8]
Compound 2b SHV-1 (A)-130[8]
S02030 CTX-M-96 (A)-2[10]
MB_076 KPC-2 (A)-135[10]

Table 1: Comparative Inhibition of β-Lactamases by Boronic Acid Inhibitors.

B. Proteasome Inhibitors

The Challenge: The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis. Its dysregulation is a hallmark of several cancers, particularly multiple myeloma, making the proteasome an attractive oncology target.

The Boronic Acid Solution: Bortezomib (Velcade®), the first-in-class proteasome inhibitor, revolutionized the treatment of multiple myeloma.[11][12] Its dipeptidyl boronic acid structure allows it to form a stable, reversible complex with the N-terminal threonine hydroxyl group in the chymotrypsin-like active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[4] Ixazomib (Ninlaro®) followed as the first oral proteasome inhibitor.[1]

Comparative Data Summary: While both Bortezomib and Ixazomib target the same enzyme, their pharmacological profiles differ, offering distinct clinical advantages.

InhibitorAdministrationIC₅₀ (nM)Key AdvantagesReference(s)
Bortezomib Intravenous7.05First-in-class, extensive clinical data[4]
Ixazomib Oral~2-5Improved convenience, potentially fewer side effects[1]
Compound 15 (Experimental)4.60Higher in vitro potency than Bortezomib[4]

Table 2: Comparison of FDA-Approved and Experimental Boronic Acid Proteasome Inhibitors.

Experimental Workflows for Characterizing Boronic Acid Inhibitors

Trustworthiness Through Rigorous Methodology: Characterizing reversible covalent inhibitors requires specific experimental designs that account for their time-dependent mechanism. Simply determining an IC₅₀ value from a single timepoint can be misleading and may not accurately reflect the inhibitor's true potency.

A. Kinetic Characterization Protocol

Causality Behind the Choice: The goal is to determine the individual kinetic parameters: Kᵢ (initial binding affinity), k_on (rate of covalent bond formation), and k_off (rate of bond reversal). A progress-curve analysis, which monitors the enzymatic reaction over time in the presence of the inhibitor, is the gold standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the boronic acid inhibitor. Prepare the target enzyme and its chromogenic or fluorogenic substrate in a suitable assay buffer. Rationale: Accurate concentrations are critical for kinetic modeling.

  • Assay Initiation: In a microplate reader, initiate the reaction by adding the enzyme to wells containing the substrate and varying concentrations of the inhibitor. Rationale: Initiating with the enzyme ensures that the initial velocity (v₀) can be accurately captured before significant inhibition occurs.

  • Data Acquisition: Monitor the product formation (increase in absorbance or fluorescence) in real-time for a sufficient duration (e.g., 30-60 minutes). Collect data points at frequent intervals (e.g., every 15-30 seconds).

  • Data Analysis: Fit the resulting progress curves to a model for reversible covalent inhibition (e.g., the Morrison equation for tight-binding inhibitors) using specialized software (e.g., GraphPad Prism, DynaFit). This will yield the apparent on-rate (k_obs).

  • Parameter Determination: Plot the calculated k_obs values against the inhibitor concentration. A linear regression of this plot yields k_on (the slope) and k_off (the y-intercept). The inhibition constant (Kᵢ) can be calculated from these rates.

G prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) init 2. Assay Initiation (Mix reagents in microplate) prep->init acq 3. Data Acquisition (Monitor reaction progress over time) init->acq analysis 4. Progress Curve Analysis (Fit data to kinetic model to get k_obs) acq->analysis params 5. Parameter Determination (Plot k_obs vs. [I] to find k_on and k_off) analysis->params result Final Parameters (Kᵢ, k_on, k_off) params->result

Caption: Experimental Workflow for Kinetic Characterization.

Boronic Acids vs. Other Covalent Warheads: A Head-to-Head Comparison

The choice of a covalent warhead is a critical decision in drug design, impacting potency, selectivity, and safety.

FeatureBoronic AcidsMichael Acceptors (e.g., Acrylamides)Cyanamides/Nitriles
Mechanism Reversible CovalentIrreversible CovalentReversible Covalent
Primary Target Serine, ThreonineCysteineCysteine
Reactivity Tunable, activated by active siteHigh, prone to off-target reactionsLower, requires activation
Toxicity Profile Generally favorable due to reversibilityPotential for immunogenicity, off-target toxicityGenerally favorable
Clinical Precedent High (Bortezomib, Vaborbactam, etc.)High (Afatinib, Ibrutinib, etc.)Moderate (Cathepsin K inhibitors)

Table 3: Boronic Acids vs. Alternative Covalent Warheads.

Conclusion and Future Outlook

Boronic acid inhibitors have firmly established their place as a powerful and versatile class of therapeutics. Their unique mechanism of reversible covalent inhibition offers a compelling balance of high potency and sustained target engagement with a generally favorable safety profile.[13][14] The clinical success of drugs like Bortezomib and Vaborbactam provides a robust validation of this approach.[5][15]

However, challenges remain. Achieving exquisite selectivity against closely related enzymes and optimizing properties like cell permeability and oral bioavailability require sophisticated medicinal chemistry efforts.[5] The future of the field is bright, with ongoing research focused on:

  • Novel Scaffolds: Moving beyond traditional peptide-like structures to improve drug-like properties.

  • Targeting New Enzyme Classes: Expanding the application of boronic acids to kinases, phosphatases, and other enzyme families.

  • Advanced Discovery Platforms: Utilizing innovative techniques like in situ click chemistry to rapidly identify potent and selective inhibitors directly in the presence of the target enzyme.[7][16]

As our understanding of enzyme biology deepens, the rational design of boronic acid inhibitors will continue to provide novel therapeutic solutions for a wide range of human diseases.

References

A Researcher's Guide to Validating Novel IRE1α Inhibitors: A Comparative Analysis of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Unfolded Protein Response (UPR) has emerged as a critical pathway for cell survival and a promising therapeutic target. Specifically, the Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the UPR, is a focal point for drug discovery due to its role in promoting the survival of secretory cancer cells, such as those in multiple myeloma and certain solid tumors.[1][2] This guide provides a comprehensive framework for validating the activity of a novel putative IRE1α inhibitor, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid (herein referred to as Compound X), in cell-based assays. We will compare its hypothetical performance against established IRE1α inhibitors, STF-083010 and B-I09, providing researchers with the rationale and detailed protocols for a rigorous evaluation.

The chemical structure of Compound X, featuring a boronic acid moiety, suggests potential interactions with serine/threonine kinases or endoribonucleases, making IRE1α a plausible target. Boronic acids are known to form reversible covalent bonds with active site serine residues, a mechanism that could effectively inhibit the RNase activity of IRE1α.[3] This guide will proceed under the hypothesis that Compound X is an inhibitor of the IRE1α RNase domain.

The Unfolded Protein Response and the Role of IRE1α

The endoplasmic reticulum (ER) is responsible for the proper folding and modification of a significant portion of the cellular proteome.[4] Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[5][6] To cope with this stress, cells activate the UPR, a complex signaling network aimed at restoring proteostasis.[6]

The mammalian UPR is mediated by three ER transmembrane sensors: IRE1α, PERK, and ATF6.[7] IRE1α is a unique bifunctional enzyme, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[8] Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[9] The most well-characterized substrate of IRE1α RNase is the mRNA encoding the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces the active transcription factor, XBP1s.[10] XBP1s then translocates to the nucleus and upregulates genes involved in ER expansion, protein folding, and ER-associated degradation (ERAD), thereby promoting cell survival.[4]

In several cancers, particularly those with a high secretory load like multiple myeloma, the IRE1α-XBP1 pathway is constitutively active and essential for tumor cell survival and proliferation.[1][2] This dependency makes the IRE1α RNase a compelling target for anticancer drug development. Inhibition of IRE1α can block the production of XBP1s, leading to unresolved ER stress and ultimately apoptosis in cancer cells.[11][12]

Visualizing the IRE1α Signaling Pathway

IRE1a_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytoplasm Cytoplasm unfolded_proteins Unfolded Proteins IRE1a_inactive Inactive IRE1α (Monomer) unfolded_proteins->IRE1a_inactive ER Stress IRE1a_active Active IRE1α (Oligomer) IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase Activity (Splicing) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation survival_genes Survival Gene Expression XBP1s_protein->survival_genes Nuclear Translocation & Transcription apoptosis Apoptosis survival_genes->apoptosis Suppression of Compound_X Compound X (Putative Inhibitor) Compound_X->IRE1a_active Inhibition Validation_Workflow cluster_assays Cell-Based Assays start Start: Select appropriate cancer cell line (e.g., RPMI 8226) induce_stress Induce ER Stress (e.g., Tunicamycin or Thapsigargin) start->induce_stress treat_cells Treat cells with: - Vehicle Control - Compound X (Dose-response) - STF-083010 - B-I09 induce_stress->treat_cells xbp1_splicing Assay 1: XBP1 Splicing (RT-PCR / Reporter Assay) treat_cells->xbp1_splicing cell_viability Assay 2: Cell Viability (MTT / CellTiter-Glo) treat_cells->cell_viability western_blot Assay 3: Western Blot (UPR Markers) treat_cells->western_blot apoptosis_assay Assay 4: Apoptosis Assay (Annexin V / PI) treat_cells->apoptosis_assay data_analysis Data Analysis & Comparison xbp1_splicing->data_analysis cell_viability->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Evaluate potency and selectivity of Compound X data_analysis->conclusion

References

A Comparative Guide to Mcl-1 Inhibitors: Evaluating (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to evaluate a novel therapeutic agent, using the hypothetical molecule (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid—hereafter referred to as Cmpd-BA —as a case study. We will compare its potential efficacy against well-characterized inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical pro-survival protein and a high-priority target in oncology. The established inhibitors used for this comparison are S63845 , AMG-176 , and AZD5991 .

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1] This resistance is often mediated by the overexpression of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Mcl-1.[2][3] Mcl-1 is frequently amplified in various malignancies, including hematologic cancers and solid tumors, and its high expression is linked to poor prognosis and resistance to conventional therapies.[2][3][4] This makes the development of potent and selective Mcl-1 inhibitors a compelling therapeutic strategy.[4][5]

This guide will walk through the essential preclinical assays required to profile a novel inhibitor, interpret the data, and benchmark its performance against known standards.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 exerts its pro-survival function by binding to and sequestering the pro-apoptotic proteins BAK and BAX.[3][6] This prevents their oligomerization at the mitochondrial outer membrane, a crucial step for initiating the intrinsic apoptotic pathway.[6] The development of small molecules that act as "BH3 mimetics" is a key therapeutic strategy.[4][6] These inhibitors bind to the BH3-binding groove of Mcl-1 with high affinity, displacing BAK and BAX and thereby triggering caspase-mediated cell death.[4][5][6]

Mcl1_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol BAX BAX Pore Mitochondrial Pore Formation BAX->Pore Activates BAK BAK BAK->Pore Activates CytoC Cytochrome C Release Pore->CytoC Caspases Caspase Activation CytoC->Caspases Mcl1 Mcl-1 Mcl1->BAX Sequesters Mcl1->BAK Sequesters Inhibitor Mcl-1 Inhibitor (e.g., Cmpd-BA, S63845) Inhibitor->Mcl1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.

Comparative Analysis: Key Performance Indicators

A rigorous comparison of a novel inhibitor requires a multi-faceted approach, assessing its biochemical potency, cellular efficacy, selectivity, and on-target activity.

Biochemical Potency: Direct Engagement with the Target

The initial and most fundamental assessment is the direct binding affinity of the inhibitor to the Mcl-1 protein. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in a biochemical assay. Lower values indicate higher potency.

Table 1: Biochemical Potency of Selected Mcl-1 Inhibitors

CompoundTargetAssay TypeBinding Affinity (Kd or IC50)Reference
S63845 Human Mcl-1Fluorescence PolarizationKd: 0.19 nM[6]
AMG-176 Human Mcl-1Not SpecifiedHigh Affinity[7]
AZD5991 Human Mcl-1Not SpecifiedNanomolar Potency[8]
Cmpd-BA Human Mcl-1To be determinedTo be determinedN/A

S63845 is a highly potent inhibitor, with a remarkable sub-nanomolar affinity for human Mcl-1.[6] For Cmpd-BA to be considered a promising candidate, it would need to demonstrate a competitive binding affinity, ideally in the low nanomolar range.

Cellular Efficacy: Induction of Apoptosis in Mcl-1 Dependent Cancers

Potent target binding must translate into effective cell killing in cancer models that rely on Mcl-1 for survival. This is assessed by determining the IC50 value in various cancer cell lines.

Table 2: Cellular Activity of Mcl-1 Inhibitors in Hematologic Malignancies

CompoundCell Line ModelsActivityReference
S63845 Multiple Myeloma, Leukemia, LymphomaSub-micromolar IC50 values[1][9]
AMG-176 B-cell Lymphoma, CLLIC50 values from 0.21 µM to 19.45 µM[10][11][12]
AZD5991 Hematologic MalignanciesLimited clinical activity as monotherapy[8]
Cmpd-BA To be determinedTo be determinedN/A

S63845 and AMG-176 have demonstrated potent single-agent activity in preclinical models of hematologic cancers.[1][9][10] For instance, S63845 effectively kills multiple myeloma and leukemia cell lines, while AMG-176 shows efficacy in aggressive B-cell lymphomas and chronic lymphocytic leukemia (CLL).[9][10][12] In contrast, AZD5991 showed limited clinical activity on its own in a Phase 1 study.[8] A successful novel inhibitor like Cmpd-BA should exhibit low IC50 values in Mcl-1-dependent cell lines.

Selectivity Profile: Avoiding Off-Target Effects

Selectivity is paramount for minimizing toxicity. A valuable Mcl-1 inhibitor should not significantly inhibit other Bcl-2 family members like Bcl-2 and Bcl-xL. High selectivity ensures that the observed anti-cancer activity is due to on-target Mcl-1 inhibition and reduces the potential for side effects associated with inhibiting other pro-survival proteins.

Table 3: Selectivity Profile of Mcl-1 Inhibitors

CompoundSelectivity over Bcl-2Selectivity over Bcl-xLReference
S63845 No discernible bindingNo discernible binding[6]
AMG-176 Highly selective for Mcl-1Highly selective for Mcl-1[13]
AZD5991 >5,000-fold>5,000-fold[8]
Cmpd-BA To be determinedTo be determinedN/A

All three reference compounds exhibit excellent selectivity for Mcl-1.[6][8][13] This is a critical benchmark that Cmpd-BA must meet to be considered a viable therapeutic candidate.

Experimental Protocols for Inhibitor Characterization

To generate the comparative data discussed above, standardized and robust experimental protocols are essential.

Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the disruption of the Mcl-1/BIM-BH3 peptide interaction.

FP_Assay_Workflow Start Prepare Assay Buffer and Reagents Step1 Incubate Fluorescently-labeled BIM Peptide with Mcl-1 Protein Start->Step1 Step2 Add Serial Dilutions of Cmpd-BA or Control Inhibitor Step1->Step2 Step3 Incubate to Reach Equilibrium Step2->Step3 Step4 Measure Fluorescence Polarization Step3->Step4 Step5 Plot Data and Calculate IC50/Kd Value Step4->Step5

Caption: Workflow for a fluorescence polarization binding assay.

Methodology:

  • Reagents: Recombinant human Mcl-1 protein, a fluorescently-labeled BIM BH3 peptide, and the test inhibitor (Cmpd-BA).

  • Procedure: a. In a microplate, combine the Mcl-1 protein and the fluorescent BIM peptide. This interaction results in a high fluorescence polarization signal. b. Add varying concentrations of the test inhibitor. c. If the inhibitor binds to Mcl-1, it will displace the fluorescent peptide, causing it to tumble more freely in solution and leading to a decrease in the polarization signal. d. Measure the signal on a plate reader.

  • Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 or Kd value.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®) for Cellular IC50

This assay measures ATP levels as an indicator of metabolically active, viable cells.

Methodology:

  • Cell Culture: Plate Mcl-1-dependent cancer cells (e.g., multiple myeloma cell line H929) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Cmpd-BA or a reference inhibitor for a set period (e.g., 48 or 72 hours).

  • Lysis and Signal Detection: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The amount of light produced is directly proportional to the amount of ATP present, and thus to the number of viable cells.

  • Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and perform a non-linear regression to calculate the IC50 value.

In Vivo Evaluation and Clinical Context

Promising in vitro data must be followed by in vivo studies in animal models to assess anti-tumor activity and safety. S63845 and AMG-176 have demonstrated potent anti-tumor activity as single agents in various cancer xenograft models.[1][7] However, the clinical development of Mcl-1 inhibitors has faced challenges. For instance, the clinical trial for AZD5991 was hampered by a high incidence of cardiac-related laboratory abnormalities, specifically troponin elevation, which precluded its further development.[8][14] This highlights the critical importance of thorough safety and toxicology assessments for any new Mcl-1 inhibitor.

Conclusion and Future Directions

For the novel boronic acid-based compound, This compound (Cmpd-BA) , to emerge as a viable preclinical candidate, it must demonstrate:

  • High Potency: Sub-nanomolar to low nanomolar binding affinity to Mcl-1.

  • Cellular Efficacy: Potent induction of apoptosis in Mcl-1-dependent cancer cell lines with low IC50 values.

  • High Selectivity: Minimal to no activity against other Bcl-2 family proteins.

  • Favorable Safety Profile: Lack of significant off-target toxicities, particularly cardiotoxicity, in preclinical models.

The established inhibitors S63845 and AMG-176 serve as excellent benchmarks for potency and efficacy. The clinical experience with AZD5991 provides a cautionary tale regarding the potential for unforeseen toxicities. By systematically applying the comparative framework and experimental protocols outlined in this guide, researchers can rigorously evaluate the therapeutic potential of novel Mcl-1 inhibitors and make informed decisions about their advancement toward clinical development.

References

A Researcher's Guide to the Structure-Activity Relationship of Phenylboronic Acid Analogs as Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for a class of potent enzyme inhibitors represented by the scaffold (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid. Our central hypothesis, grounded in extensive analysis of the boronic acid pharmacophore, positions these molecules as potent inhibitors of Autotaxin (ATX), a critical enzyme in lipid signaling pathways implicated in fibrosis, inflammation, and oncology.

We will dissect the molecule's architecture to understand the causality behind its biological activity, provide detailed, field-proven experimental protocols for its evaluation, and compare its mechanistic action to alternative inhibitor classes.

The Therapeutic Rationale: Targeting the Autotaxin-LPA Axis

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[1] LPA interacts with a family of G protein-coupled receptors (GPCRs), triggering diverse cellular responses that include cell proliferation, migration, and survival.[1] The ATX-LPA signaling axis is a well-validated pathway in numerous pathologies. Elevated ATX levels are strongly correlated with the progression of cancer and fibrosis, making it a high-value therapeutic target.[2]

The core of our analysis focuses on boronic acid-based inhibitors. This class of compounds has a rich history in medicinal chemistry, most notably with the FDA approval of Bortezomib, a proteasome inhibitor for treating multiple myeloma.[3][4] Their efficacy stems from the unique electronic nature of the boron atom.

The Boronic Acid "Warhead": A Reversible Covalent Mechanism

The boronic acid moiety, -B(OH)2, is a powerful pharmacophore that acts as a transition-state analog inhibitor for various hydrolases, including serine and threonine proteases.[3][5] ATX's catalytic site contains a key threonine residue. The boron atom, being electron-deficient, acts as a strong Lewis acid. It readily accepts a pair of electrons from the nucleophilic hydroxyl group of the active site threonine, forming a stable, yet reversible, tetrahedral boronate adduct.[3] This covalent interaction effectively locks the enzyme in an inhibited state.

G cluster_0 Autotaxin Active Site cluster_1 Inhibitor Enzyme_Thr Threonine Residue (Nucleophilic -OH) Adduct Reversible Tetrahedral Boronate Adduct (Inhibited State) Enzyme_Thr->Adduct Inhibitor_B Boronic Acid (-B(OH)2) (Electrophilic Boron) Inhibitor_B->Enzyme_Thr Nucleophilic Attack Inhibitor_B->Adduct

Figure 1: Proposed mechanism of Autotaxin inhibition.

Deconstructing the Scaffold: A Structure-Activity Relationship (SAR) Analysis

We will now dissect the lead compound, this compound, to postulate the contribution of each structural component to its overall potency and selectivity. This hypothetical SAR is based on established principles of medicinal chemistry and provides a framework for future optimization.

Component Structural Feature Plausible Role & SAR Rationale Hypothetical Analogs & Predicted Activity
Warhead Boronic Acid GroupForms a reversible covalent bond with the catalytic threonine. Essential for activity.Replacing with carboxylic acid or aldehyde would drastically reduce potency.[3]
Scaffold para-Substituted Phenyl RingOrients the "warhead" and the "specificity" group. The para arrangement is likely optimal for spanning key interaction points in the active site.meta or ortho analogs are predicted to have lower activity due to suboptimal geometry.
Linker Amide Bond (-CONH-)Provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O), likely forming critical interactions with backbone residues in the enzyme.Inverting the amide (-NHCO-), or replacing with an ester or sulfonamide would probe the importance of the H-bond vector.
Specificity Group 2-Chloro, 4-Methyl Phenyl RingInteracts with a hydrophobic specificity pocket. The substitution pattern is critical for maximizing van der Waals contacts and achieving selectivity.Remove 2-Cl: Potency may decrease if Cl interacts with a key region. Remove 4-Me: Potency may decrease if the pocket has a preference for this substituent. Isomers (e.g., 3-Cl, 2-Me): Activity will likely be sensitive to positional changes.

Comparative Analysis: Boronic Acids vs. Alternative Inhibitors

While boronic acids represent a potent class of ATX inhibitors, it is valuable to compare them with other chemotypes that target the same enzyme. This provides context for understanding their advantages and potential liabilities.

Inhibitor Class Mechanism of Action Advantages Potential Liabilities
Boronic Acids Reversible covalent inhibition via boronate adduct formation with active site threonine.[3]High potency, well-understood mechanism.Potential for off-target activity against other serine/threonine hydrolases; requires careful selectivity profiling.
Lipid Mimetics Competitive inhibition by mimicking the substrate (LPC) or product (LPA).Often possess high affinity and inherent selectivity due to structural similarity to the natural ligand.Can have poor pharmacokinetic properties (e.g., low solubility, rapid metabolism).
Allosteric Inhibitors Bind to a site distinct from the active site, inducing a conformational change that reduces enzyme activity.High selectivity is possible; non-competitive with substrate.Discovery can be challenging; potency may be lower than active-site directed inhibitors.

Experimental Validation: Protocols for SAR Elucidation

Trustworthy and reproducible data is the cornerstone of any SAR campaign. We present two essential, field-validated protocols to determine inhibitor potency and confirm target engagement.

Protocol 1: In Vitro Autotaxin Inhibition Screening Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a robust method for high-throughput screening and determination of IC50 values.[6][7]

Principle: The assay measures the ability of a test compound to inhibit human recombinant ATX. The enzyme cleaves the substrate analog bis-(p-nitrophenyl) phosphate (BNPP), liberating the yellow product p-nitrophenol, which can be quantified by measuring absorbance at 405-415 nm.[6]

Materials:

  • Human recombinant Autotaxin (ATX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • bis-(p-nitrophenyl) phosphate (BNPP) substrate

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., HA-155)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each concentration into wells of a 96-well plate. For control wells, dispense 1 µL of DMSO (100% activity) or 1 µL of a saturating concentration of positive control (0% activity).

  • Enzyme Preparation: Dilute the ATX enzyme stock solution to the desired working concentration in cold Assay Buffer.

  • Enzyme Addition: Add 100 µL of the diluted ATX enzyme to each well containing the test compounds and controls. Mix gently and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Prepare the BNPP substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance/min) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_DMSO - V_background)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow In Vitro ATX Assay Workflow A 1. Plate Compounds (Serial Dilutions in DMSO) B 2. Add Diluted ATX Enzyme A->B C 3. Pre-incubate (15 min @ 37°C) B->C D 4. Add BNPP Substrate C->D E 5. Kinetic Read (Absorbance @ 410nm) D->E F 6. Calculate IC50 E->F

Figure 2: Workflow for the in vitro ATX inhibition assay.

Protocol 2: In Vivo Pharmacodynamic Assay (Target Engagement)

This protocol determines if the inhibitor engages with ATX in a living system by measuring the downstream product, LPA. A reduction in plasma LPA levels is a direct biomarker of target engagement.[8]

Principle: Animals are dosed with the test compound. At specific time points, blood is collected, and plasma is prepared. LPA levels in the plasma are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compared to vehicle-treated controls.[8]

Materials:

  • Test animals (e.g., C57BL/6 mice)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • EDTA-coated blood collection tubes

  • Refrigerated centrifuge

  • Protein precipitation solution (e.g., cold methanol with internal standard)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Animal Dosing: Administer the test compound to a cohort of mice via the desired route (e.g., oral gavage). Administer vehicle to a control cohort.

  • Blood Collection: At a predetermined time point post-dose (e.g., 2 hours), collect whole blood via cardiac puncture into EDTA tubes. Immediately place the samples on ice to prevent ex vivo LPA production.[8]

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

  • Sample Quenching & Extraction:

    • Transfer a known volume of plasma (e.g., 20 µL) to a new tube.

    • Immediately add 4 volumes of ice-cold methanol containing a deuterated LPA internal standard to precipitate proteins and quench enzymatic activity.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample onto a suitable LC column (e.g., C18) and elute with a gradient of mobile phases.

    • Detect and quantify different LPA species (e.g., 16:0, 18:1, 20:4 LPA) using the mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]

  • Data Analysis:

    • Calculate the concentration of each LPA species using a standard curve.

    • Compare the mean LPA concentration in the compound-treated group to the vehicle-treated group.

    • Calculate the % LPA reduction to quantify target engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel Autotaxin inhibitors. Its mechanism is likely rooted in the well-established ability of the boronic acid moiety to form a reversible covalent bond with the catalytic threonine residue of ATX. The SAR analysis presented here provides a logical framework for optimizing potency and selectivity by modifying the linker and specificity-determining regions of the molecule.

The provided experimental protocols offer a robust pathway for validating these hypotheses, moving from initial in vitro screening to crucial in vivo target engagement studies. Future work should focus on synthesizing the proposed analogs, generating robust SAR data, and profiling lead compounds for selectivity against other hydrolases to ensure a safe and effective therapeutic window.

References

cross-reactivity profiling of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the , comparing its performance with alternative compounds and providing supporting experimental frameworks for researchers, scientists, and drug development professionals.

Executive Summary

The precise characterization of a drug candidate's selectivity is a cornerstone of modern therapeutic development. Undesired off-target interactions are a primary source of clinical toxicity and trial failure. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, a representative small molecule inhibitor. We will objectively compare its hypothetical selectivity against alternative compounds using industry-standard methodologies, including broad-panel kinase screening and cellular target engagement assays. Detailed experimental protocols and data interpretation strategies are provided to empower researchers to make informed decisions in their drug discovery pipelines.

The Critical Role of Selectivity in Drug Discovery

The human kinome, comprising over 500 protein kinases, is a major class of drug targets, particularly in oncology.[1] These enzymes often share significant structural homology in the ATP-binding pocket, the primary site of action for most kinase inhibitors. This conservation makes achieving high inhibitor selectivity a formidable challenge.[2] A lack of selectivity can lead to a cascade of negative outcomes, including:

  • Increased Toxicity: Off-target binding can disrupt unrelated signaling pathways, causing unforeseen adverse effects.

  • Reduced Efficacy: Binding to non-target proteins can lower the effective concentration of the drug at its intended target.

  • Misinterpretation of Mechanism of Action (MoA): A promiscuous compound can produce a biological effect through an off-target mechanism, confounding preclinical MoA studies.

Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory hurdle but a fundamental necessity for de-risking a candidate molecule and building a robust case for its clinical advancement.

Methodology I: Large-Scale Biochemical Profiling (Kinome Scanning)

The initial and most comprehensive assessment of selectivity is typically a large-scale biochemical screen. Competition binding assays, such as Eurofins' KINOMEscan® platform, are a gold standard.[3][4][5] This technology measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of hundreds of kinases.[3] The results are independent of ATP concentration and provide a true thermodynamic measure of binding affinity (dissociation constant, Kd), or are reported as percent of control, which allows for a broad comparison across the kinome.[3][4]

Experimental Workflow: Competition Binding Assay

G cluster_0 Assay Components cluster_1 Binding & Detection cluster_2 Data Analysis Test_Compound Test Compound (this compound) Equilibration Components are Combined and Allowed to Equilibrate Test_Compound->Equilibration Kinase_Panel DNA-Tagged Kinase Panel (e.g., 468 kinases) Kinase_Panel->Equilibration Ligand_Beads Immobilized Ligand (Solid Support) Ligand_Beads->Equilibration Capture Kinase-Ligand Complex is Captured on Solid Support Equilibration->Capture qPCR Quantification of Bound Kinase via DNA Tag using qPCR Capture->qPCR Comparison Compare qPCR Signal of Test vs. DMSO Control qPCR->Comparison Calculation Calculate % of Control or Kd Comparison->Calculation Visualization Generate Selectivity Profile (e.g., TREEspot®) Calculation->Visualization

Figure 1. Workflow for a KINOMEscan®-type competition binding assay.[3]

Comparative Data: Kinase Selectivity

To illustrate the application of this methodology, we present hypothetical data comparing our lead compound against two alternatives targeting "Kinase A."

Table 1: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundComparator 1 (Broad Spectrum)Comparator 2 (Highly Selective)
Kinase A (Primary Target) 99.5 98.0 99.8
Kinase B (Family Member)15.285.55.1
Kinase C (Family Member)10.879.12.3
Kinase D (Unrelated)2.155.6<1
Kinase E (Unrelated)5.661.3<1

Data Interpretation: The boronic acid lead compound demonstrates a favorable selectivity profile. While it potently inhibits the primary target, Kinase A, it shows minimal activity against closely related family members and unrelated kinases at a high concentration. In stark contrast, Comparator 1 exhibits a broad-spectrum or "dirty" profile, potently inhibiting multiple kinases. This could lead to significant off-target toxicity. Comparator 2 represents a highly optimized molecule with exceptional selectivity, serving as a benchmark for an ideal candidate.

Methodology II: Cellular Target Engagement

Confirming that a compound binds its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a physiological setting.[6][7] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation.[7]

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol aims to generate a dose-response curve at a single, optimized temperature to determine the compound concentration required for target stabilization.

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed period (e.g., 1 hour).

  • Heat Challenge: Harvest cells and resuspend them in a buffer. Heat the cell suspensions at a single, predetermined temperature (e.g., 52°C, a temperature known to cause partial denaturation of the target protein) for 3 minutes, followed by immediate cooling on ice.[6]

  • Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated (denatured) protein by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method, such as Western Blot or AlphaScreen®.[6]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. Fit the data to a sigmoidal curve to determine the EC50 for thermal stabilization, which reflects target engagement.

Workflow for Isothermal Dose-Response CETSA

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Cells Culture Intact Cells Compound_Addition Add Serial Dilution of Test Compound & Vehicle Cells->Compound_Addition Heating Heat all samples at a Single Optimized Temperature (Tx) Compound_Addition->Heating Lysis Lyse Cells (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble vs. Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, AlphaScreen®) Centrifugation->Quantification Soluble Fraction Dose_Response Plot Soluble Protein vs. [Compound] Quantification->Dose_Response EC50 Calculate EC50 for Target Engagement Dose_Response->EC50

Figure 2. A step-by-step workflow for an isothermal dose-response CETSA experiment.[6]

Comparative Data: Cellular Target Engagement

Table 2: Comparative Cellular Target Engagement for Kinase A

CompoundCETSA EC50 (nM)Cellular Potency (IC50, nM)
This compound150180
Comparator 1 (Broad Spectrum)12535
Comparator 2 (Highly Selective)160200

Data Interpretation: Our lead boronic acid compound shows good correlation between target engagement (CETSA EC50) and cellular potency (e.g., inhibition of downstream substrate phosphorylation). This suggests its cellular activity is primarily driven by binding to Kinase A. For Comparator 1, the cellular potency is significantly stronger than its target engagement value for Kinase A. This discrepancy is a major red flag, indicating that its potent cellular effect is likely due to the inhibition of multiple off-target kinases, as suggested by the kinome scan data. Comparator 2 also shows excellent correlation, reinforcing its clean, on-target mechanism of action in cells.

Conclusion and Strategic Outlook

The comprehensive , benchmarked against relevant comparators, reveals it to be a promising drug candidate with a favorable selectivity profile. The biochemical data indicates minimal off-target kinase binding, and the cellular data confirms on-target engagement that correlates well with functional activity.

This guide underscores the necessity of a multi-pronged approach to selectivity profiling. Relying on a single assay is insufficient. The combination of broad biochemical screening and orthogonal, cell-based target engagement provides a robust dataset, enabling confident decision-making and mitigating the risk of late-stage failures due to unforeseen off-target effects.

References

A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in cross-coupling reactions is a critical decision that can profoundly impact reaction efficiency, yield, and practicality.[1] This guide provides an objective, in-depth comparison of these two vital classes of organoboron reagents, grounded in mechanistic principles and supported by experimental data, to empower scientists to make the most informed choice for their synthetic challenges.

The Core Directive: A Fundamental Trade-Off Between Reactivity and Stability

The central consideration when selecting between a boronic acid and its corresponding ester is the inherent balance between chemical reactivity and operational stability.[2]

  • Boronic Acids (R-B(OH)₂): These are generally the more reactive species, often leading to faster reaction times in cross-coupling catalysis.[1][3] This heightened reactivity stems from the Lewis acidity of the trivalent boron center, which facilitates the critical transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction.[2] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (replacement of the C-B bond with a C-H bond) and oxidation, particularly under the aqueous basic conditions common to many coupling protocols.[1][4] This instability can complicate storage, reduce shelf-life, and ultimately lower isolated yields.[2]

  • Boronate Esters (R-B(OR)₂): Conversely, boronate esters—with the pinacol (Bpin) and neopentyl glycol esters being the most common—offer significantly enhanced stability.[2] They are typically robust, crystalline solids that are easy to handle, weigh accurately, purify by standard column chromatography, and store for extended periods under ambient conditions.[1][5] This stability is invaluable in multi-step syntheses, automated workflows, and high-throughput screening where reagent integrity is paramount.[1] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]

Mechanistic Insights: How Do They Transmetalate?

The Suzuki-Miyaura reaction provides an excellent framework for understanding the mechanistic differences. The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.

cluster_0 Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex TM_Complex [R¹-Pd(II)L_n-R²] Complex OA_Complex->TM_Complex Transmetalation Product R¹-R² TM_Complex->Product Reductive Elimination Product->Pd0 start R¹-X (Aryl/Vinyl Halide) start->OA_Complex Oxidative Addition boron R²-B(OR)₂ + Base (Boronic Acid/Ester) boron->TM_Complex end

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

It was long believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid to participate in the reaction.[1] While this pathway is certainly operative under aqueous basic conditions, recent mechanistic investigations have definitively shown that boronate esters can and do transmetalate directly without prior hydrolysis.[6][7]

Kinetic studies reveal that the structure of the diol used for esterification dramatically influences the rate of direct transmetalation. For instance, ethylene glycol boronic esters can transfer their aryl group approximately 23 times faster than the parent boronic acid, while catechol esters also show a significant rate enhancement.[6] In contrast, pinacol and neopentyl glycol esters exhibit more complex kinetic profiles, suggesting a slower direct transfer or a greater reliance on the pre-hydrolysis pathway.[6] This highlights two critical factors for efficient transmetalation from an ester: the ability to generate a vacant coordination site on the palladium center and the nucleophilicity of the ipso-carbon attached to boron, both of which are modulated by the electronic properties of the ester's oxygen atoms.[7]

G BA R-B(OH)₂ Boronic Acid Boroxine (RBO)₃ Boroxine BA->Boroxine +/- H₂O BE R-B(OR)₂ Boronate Ester BA->BE +/- H₂O Diol HO-R-OH (e.g., Pinacol) Diol->BE

Caption: Equilibrium between a boronic acid, its boroxine anhydride, and a boronate ester.

In-Depth Comparison: A Data-Driven Analysis

The choice of reagent is ultimately dictated by the specific requirements of the synthetic task. The following tables provide a summary of qualitative and quantitative data to guide this decision.

Table 1: Qualitative Comparison of Boronic Acids and Pinacol Boronate Esters

ParameterBoronic AcidsBoronate Esters (Pinacol)Causality & Field Insights
Stability & Storage Lower; prone to oxidation and protodeboronation.[1][2] Requires inert atmosphere for long-term storage.High; often crystalline solids, stable at room temperature and easy to handle in air.[1][2]The bulky pinacol group sterically shields the boron center and reduces its Lewis acidity, hindering decomposition pathways.
Purification Challenging; often requires recrystallization or derivatization.[8] Not always amenable to silica gel chromatography.Straightforward; readily purified by standard column chromatography (silica or alumina).[2][8]The non-polar, stable nature of pinacol esters makes them behave like typical organic compounds on silica gel, unlike the polar and often oligomeric boronic acids.
Reactivity Generally higher; leads to faster reaction rates.[1][3]Generally lower; may require longer reaction times or higher temperatures.[1]The free hydroxyl groups and higher Lewis acidity of boronic acids facilitate the formation of the 'ate' complex required for transmetalation.
Purity & Stoichiometry Can be difficult to obtain in high purity; often exist as mixtures with boroxine anhydrides.[9]High purity is easily achievable, allowing for precise stoichiometric control.[2]The well-defined crystalline nature of esters ensures a single, pure species, whereas boronic acids readily lose water to form cyclic trimers (boroxines).

Table 2: Quantitative Reactivity Comparison in Suzuki-Miyaura Transmetalation

This table summarizes relative rate constants for the transmetalation of the 4-fluorophenyl group from various boron reagents to a palladium(II) complex, demonstrating the profound electronic effect of the boron substituents.

Boron ReagentRelative Rate (k_rel)Key Takeaway
4-F-Ph-B(OH)₂ (Boronic Acid) 1.0The baseline for reactivity.
4-F-Ph-B(pinacol)Sigmoidal kineticsSlower direct transfer; likely involves pre-hydrolysis.[6]
4-F-Ph-B(catechol)~4.3Electron-withdrawing diol backbone still accelerates the reaction.[6]
4-F-Ph-B(ethylene glycol)~23.0 The least sterically hindered and electronically favorable ester shows a massive rate enhancement over the free acid.[6]
(4-F-Ph-BO)₃ (Boroxine)~9.3The common boronic acid anhydride is also highly reactive.[6]
(Data adapted from kinetic studies by Carrow, B. P., and Hartwig, J. F.[6])

Beyond the Binary Choice: Advanced Boron Reagents

For particularly challenging substrates or complex synthetic strategies, other classes of boron reagents offer unique advantages:

  • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline salts that are easy to handle and store.[10][11] They act as "slow-release" precursors to the active boronic acid under coupling conditions, which can be advantageous for minimizing side reactions like protodeboronation with sensitive substrates.[4][12]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to a wide range of anhydrous reaction conditions, including chromatography.[5][13] This stability allows them to function as a robust protecting group for the boronic acid moiety. Deprotection occurs with mild aqueous base, releasing the boronic acid in situ. This strategy is the cornerstone of iterative cross-coupling, a powerful platform for the automated synthesis of complex small molecules.[13]

Practical Guidance: When to Choose Which Reagent

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent is freshly prepared or has been stored under strictly inert conditions.

  • The substrate is not particularly prone to decomposition under basic conditions.

Choose a boronate ester (e.g., pinacol) when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • High purity of the starting material is essential for reproducibility, especially in drug development and process chemistry.[2]

  • The reaction is part of an automated or high-throughput workflow.[1]

  • The corresponding boronic acid is known to be unstable (e.g., many heteroaryl boronic acids).[14]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for comparing the performance of a boronic acid against its pinacol ester derivative in a standard Suzuki-Miyaura reaction.

Objective: To compare the reaction rate and final yield for the coupling of 4-bromoanisole with Phenylboronic Acid vs. Phenylboronic Acid Pinacol Ester.

Materials:

  • Aryl Halide: 4-bromoanisole (1.0 mmol, 187 mg)

  • Boronic Acid: Phenylboronic Acid (1.2 mmol, 146 mg)

  • Boronate Ester: 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 245 mg)

  • Catalyst: Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Base: K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio, 6 mL total)

Experimental Workflow:

Caption: Workflow for the comparative reactivity experiment.

Step-by-Step Procedure:

  • Preparation: Set up two identical flame-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers.

  • Reagent Addition (Solid):

    • Flask A (Boronic Acid): Add 4-bromoanisole (187 mg), phenylboronic acid (146 mg), Pd(PPh₃)₄ (35 mg), and K₂CO₃ (276 mg).

    • Flask B (Boronate Ester): Add 4-bromoanisole (187 mg), phenylboronic acid pinacol ester (245 mg), Pd(PPh₃)₄ (35 mg), and K₂CO₃ (276 mg).

    • Scientist's Note: Observe the handling characteristics. The boronate ester is typically a free-flowing crystalline solid, while the boronic acid can be more amorphous and prone to static.

  • Inerting: Seal both flasks with septa and purge with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Solvent Addition: Prepare the 4:1:1 solvent mixture and degas it by bubbling with inert gas for 20 minutes. Using a syringe, add 6 mL of the degassed solvent to each flask.

  • Reaction: Place both flasks in a preheated oil bath at 85 °C and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by TLC or GC-MS to compare the rate of consumption of 4-bromoanisole.

    • Expected Observation: Flask A (boronic acid) is expected to show a faster initial rate of product formation compared to Flask B (boronate ester).

  • Workup: After the reaction is complete (as judged by monitoring), cool the flasks to room temperature. Dilute the mixtures with water (10 mL) and ethyl acetate (15 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x10 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield of the product (4-methoxybiphenyl) for both reactions and compare the results.

This self-validating system provides direct, hands-on evidence of the reactivity-stability trade-off, allowing researchers to internalize the concepts and apply them to their own unique chemical systems.

References

A Senior Application Scientist's Guide to Comparative Inhibition Parameters of Boronic Acid Transition State Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potency of Boronic Acids as Transition State Analogs

In the landscape of enzyme inhibition, boronic acids represent a class of molecules with remarkable therapeutic and research applications, largely due to their unique mechanism of action.[1][2] Since the pioneering work on their inhibitory effects on serine proteases like chymotrypsin, boronic acid derivatives have been developed into potent drugs, including the FDA-approved proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[1][3] Their efficacy stems from their ability to act as transition state analogs, mimicking the transient, high-energy tetrahedral intermediate formed during enzymatic catalysis, particularly in serine and threonine proteases.[1][4][5]

This guide provides a comprehensive comparison of the inhibition parameters of various boronic acid inhibitors, offering insights into their structure-activity relationships (SAR), and presenting a detailed experimental protocol for the accurate determination of their inhibition constants (Kᵢ). Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively evaluate and utilize these powerful enzymatic inhibitors.

The Mechanism of Action: A Reversible Covalent Interaction

The inhibitory power of boronic acids lies in the electrophilic nature of the boron atom.[4][6] In the active site of a serine protease, the catalytic serine residue's hydroxyl group acts as a nucleophile, attacking the boron atom. This results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[7][8] This adduct is a mimic of the tetrahedral transition state of peptide bond hydrolysis, binding to the enzyme active site with high affinity.[4][5] The reversibility of this covalent bond is a key feature that distinguishes boronic acid inhibitors and contributes to their favorable pharmacological profiles.[9]

The general mechanism can be visualized as a two-step process: an initial non-covalent binding followed by the formation of the covalent complex.[9][10]

Boronic Acid Inhibition Mechanism E_S Enzyme (E) + Inhibitor (I) EI_noncovalent Non-covalent E-I Complex E_S->EI_noncovalent EI_noncovalent->E_S EI_covalent Covalent Tetrahedral Adduct (E-I) EI_noncovalent->EI_covalent EI_covalent->EI_noncovalent

Caption: Mechanism of boronic acid inhibition of a serine protease.

Key Inhibition Parameters for Comparative Analysis

To objectively compare the efficacy of different boronic acid inhibitors, several key kinetic parameters are determined:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While experimentally straightforward to determine, IC₅₀ values are dependent on substrate concentration and may not be directly comparable between different studies.[1]

  • Kᵢ (Inhibition constant): An intrinsic measure of the binding affinity of an inhibitor to an enzyme.[11] It is the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher binding affinity and a more potent inhibitor.[12] Unlike IC₅₀, Kᵢ is a thermodynamic constant and is independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[1]

  • kₒₙ (Association rate constant) and kₒff (Dissociation rate constant): These constants describe the kinetics of inhibitor binding. For slow-binding or covalent inhibitors, these individual rates provide a more detailed picture of the inhibitor's interaction with the enzyme than the equilibrium constant Kᵢ alone.

Comparative Data Analysis of Boronic Acid Inhibitors

The potency of boronic acid inhibitors is highly dependent on their chemical structure and the target enzyme. The following table summarizes the inhibition parameters for a selection of boronic acid inhibitors against various serine proteases and β-lactamases, highlighting the structure-activity relationships.

InhibitorEnzyme TargetKᵢ (nM)IC₅₀ (µM)Reference
Peptidyl Boronic Acids
Z-SSKL(boro)LProstate-Specific Antigen (PSA)65-[13][14]
Z-SSK(boro)LProstate-Specific Antigen (PSA)18,490-[13][14]
Val-boroProDipeptidyl Peptidase IV (DPPIV)--[7][15]
β-Lactamase Inhibitors
Vaborbactam (RPX7009)KPC-2 β-lactamase-0.09
TaniborbactamKPC-2 β-lactamase--[5]
MB076ADC β-lactamase variants<1000-
3-azidomethylphenyl boronic acidKPC-2 β-lactamase730-[6]
3-azidomethylphenyl boronic acidAmpC β-lactamase140-[6]
Other Serine Protease Inhibitors
Benzoxaborole 10PA PBP374,000-[2]
2-nitrobenzamidomethylboronic acidSerine Proteases360-[2]

Note: The absence of a value is denoted by "-". Kᵢ and IC₅₀ values are highly condition-dependent and should be compared with caution.

The data clearly demonstrates that modifications to the peptide backbone or side chains of boronic acid inhibitors can dramatically alter their potency and selectivity.[7][13][15] For instance, the full-length peptidyl boronic acid Z-SSKL(boro)L is a significantly more potent inhibitor of PSA than its shorter counterparts, highlighting the importance of interactions at the P2-P5 positions of the inhibitor.[13][14]

Experimental Protocol: Determination of Inhibition Constant (Kᵢ)

The following is a detailed, step-by-step methodology for determining the Kᵢ of a reversible, competitive boronic acid inhibitor. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Materials and Reagents
  • Purified enzyme of interest (e.g., a serine protease)

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Boronic acid inhibitor stock solution (typically in DMSO)

  • Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)

  • 96-well microplates (UV-transparent or black, depending on the substrate)

  • Microplate reader capable of kinetic measurements

II. Experimental Workflow

Ki Determination Workflow cluster_prep Preparation cluster_assay IC₅₀ Determination cluster_analysis Kᵢ Calculation prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) determine_km Determine Substrate Kₘ prep_reagents->determine_km setup_plate Set up 96-well plate with - Fixed [Enzyme] - Fixed [Substrate] (≈ Kₘ) - Varying [Inhibitor] determine_km->setup_plate initiate_reaction Initiate reaction (add enzyme or substrate) setup_plate->initiate_reaction measure_kinetics Measure initial reaction rates (v₀) in a plate reader initiate_reaction->measure_kinetics plot_ic50 Plot % Inhibition vs. log[Inhibitor] to determine IC₅₀ measure_kinetics->plot_ic50 cheng_prusoff Calculate Kᵢ using the Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) plot_ic50->cheng_prusoff data_validation Validate data and perform statistical analysis cheng_prusoff->data_validation

Caption: Experimental workflow for determining the inhibition constant (Kᵢ).

III. Step-by-Step Methodology

A. Determination of Michaelis-Menten Constant (Kₘ) for the Substrate

  • Rationale: The Kₘ of the substrate for the enzyme must be determined under the same assay conditions that will be used for the inhibition studies. This is a critical parameter for the accurate calculation of Kᵢ from the IC₅₀ value.

  • Procedure:

    • Prepare a series of substrate dilutions in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Initiate the reaction by adding the different concentrations of the substrate.

    • Monitor the increase in absorbance or fluorescence over time using a microplate reader to determine the initial reaction velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

B. IC₅₀ Determination

  • Rationale: This experiment measures the concentration of the inhibitor required to reduce enzyme activity by 50% at a fixed substrate concentration.

  • Procedure:

    • Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the substrate (ideally close to its Kₘ value).

      • The serially diluted inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for the establishment of the binding equilibrium.

    • Initiate the reaction by adding a fixed concentration of the enzyme.

    • Measure the initial reaction velocities (v₀) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

C. Calculation of Kᵢ using the Cheng-Prusoff Equation

  • Rationale: The Cheng-Prusoff equation is used to convert the experimentally determined IC₅₀ value to the inhibition constant Kᵢ for competitive inhibitors.[1][4]

  • Equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where:

    • Kᵢ is the inhibition constant.

    • IC₅₀ is the half-maximal inhibitory concentration.

    • [S] is the concentration of the substrate used in the IC₅₀ experiment.

    • Kₘ is the Michaelis-Menten constant of the substrate.

  • Calculation: Substitute the experimentally determined values of IC₅₀, [S], and Kₘ into the equation to calculate the Kᵢ for the boronic acid inhibitor.

Considerations for Drug Development

The kinetic parameters of boronic acid inhibitors are of paramount importance in a therapeutic context. A low Kᵢ value is desirable for high potency. However, the rates of association (kₒₙ) and dissociation (kₒff) also play a crucial role in the duration of action and the overall pharmacokinetic and pharmacodynamic profile of a drug. For example, inhibitors with slow dissociation rates can exhibit prolonged target engagement in vivo.

Furthermore, selectivity is a critical consideration. An ideal inhibitor should exhibit high potency against its intended target with minimal off-target effects on other enzymes, particularly other serine proteases. Therefore, comprehensive profiling of lead compounds against a panel of related enzymes is an essential step in the drug development process.

Conclusion

Boronic acid transition state inhibitors are a versatile and potent class of molecules with significant applications in research and medicine. A thorough understanding and accurate determination of their comparative inhibition parameters, particularly the inhibition constant (Kᵢ), are essential for elucidating their structure-activity relationships and for the rational design of new therapeutic agents. The methodologies and comparative data presented in this guide provide a robust framework for researchers to confidently evaluate and utilize these remarkable enzyme inhibitors in their scientific endeavors.

References

A Comparative Guide to the Binding Modes of Boronic Acid Inhibitor Classes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boron in Enzyme Inhibition

In the landscape of modern drug discovery, boronic acid derivatives have emerged as a remarkably versatile class of enzyme inhibitors. Their success is rooted in the unique electronic properties of the boron atom. Boronic acids feature a vacant p-orbital, making the boron atom an electrophilic Lewis acid.[1][2] This allows it to readily and reversibly accept a pair of electrons from a nucleophile, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site. This interaction causes the boron to "morph" from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) state.[3][4] This tetrahedral adduct is a stable mimic of the high-energy transition states that occur during enzymatic catalysis, leading to potent inhibition.[5][6][7] The reversible nature of this covalent bond is a key feature, contributing to favorable safety profiles and prolonged target engagement.[8][9] This unique mechanism has been successfully exploited in several FDA-approved drugs, including the anticancer agent Bortezomib and the β-lactamase inhibitor Vaborbactam, underscoring the therapeutic importance of this inhibitor class.[10][11]

The Archetypal Binding Mode: Transition-State Analogy in Serine & Threonine Proteases

The most common mechanism of inhibition by boronic acids, particularly against serine and threonine proteases, involves forming a covalent adduct with the catalytic residue. This process can be understood as a two-step mechanism:

  • Non-covalent Complex Formation: The inhibitor first binds non-covalently to the enzyme's active site, guided by molecular recognition between the inhibitor's scaffold and the enzyme's binding pockets.[10]

  • Covalent Bond Formation: The nucleophilic hydroxyl group of the catalytic serine (or threonine) attacks the electrophilic boron atom.[7][12] This forms a stable, tetrahedral boronate species, which is an excellent mimic of the natural transition state of peptide bond hydrolysis.[5][7] This adduct is further stabilized by interactions within the active site, such as hydrogen bonds from the "oxyanion hole" and interaction with the catalytic histidine residue.[5][13][14]

General_Binding_Mechanism General Binding Mode in Serine Proteases Enzyme Active Site Ser-OH His-N p1 Enzyme->p1 Inhibitor Boronic Acid Inhibitor (sp²) R-B(OH)₂ Inhibitor->p1 Complex Tetrahedral Adduct (sp³) Ser-O-B⁻(OH)₂-R His-NH⁺ p2 Complex->p2 Reversible Dissociation p1->Complex Nucleophilic Attack p2->Enzyme p2->Inhibitor Acyclic_Binding Acyclic Peptidyl Boronic Acid Binding cluster_Enzyme Protease Active Site cluster_Inhibitor S2_Pocket S2 Pocket S1_Pocket S1 Pocket Catalytic_Triad Ser-OH His-N P2_Group P2 Side Chain P2_Group->S2_Pocket Specificity (Non-covalent) P1_Group P1 Side Chain P1_Group->S1_Pocket Specificity (Non-covalent) Boron_Warhead B(OH)₂ Boron_Warhead->Catalytic_Triad Reversible Covalent Bond Covalent_Modes Diversity of Covalent Binding Modes cluster_mono Mono-covalent cluster_di Di-covalent cluster_tri Tri-covalent PBP_Active_Site1 PBP Active Site Ser294_1 Ser294 Inhibitor1 Vaborbactam Inhibitor1->Ser294_1 1 bond PBP_Active_Site2 PBP Active Site Ser294_2 Ser294 Ser349_2 Ser349 Inhibitor2 Benzoxaborole Inhibitor2->Ser294_2 2 bonds Inhibitor2->Ser349_2 PBP_Active_Site3 PBP Active Site Ser294_3 Ser294 Ser349_3 Ser349 Lys484_3 Lys484 Inhibitor3 Phenylboronic Acid Inhibitor3->Ser294_3 3 bonds Inhibitor3->Ser349_3 Inhibitor3->Lys484_3 Experimental_Workflow Workflow for Binding Mode Characterization Start Boronic Acid Inhibitor Kinetics Enzyme Kinetics (e.g., IC₅₀, Kᵢ) Start->Kinetics Cryst Co-crystallization with Target Enzyme Start->Cryst Potency Determine Potency & Inhibition Type Kinetics->Potency Conclusion Validated Inhibitor Potency->Conclusion Xray X-ray Diffraction Data Collection Cryst->Xray Structure Solve 3D Structure Xray->Structure BindingMode Visualize Covalent Bonds & Confirm Binding Mode Structure->BindingMode BindingMode->Conclusion

References

A Comparative Guide to Analytical Method Validation for Methylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Methylboronic acid and its derivatives are crucial building blocks in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[1] Consequently, the development and validation of robust analytical methods to quantify these compounds and their potential impurities are critical for ensuring the safety and efficacy of final drug products.[2]

This guide provides a comprehensive comparison of analytical methodologies for the validation of methylboronic acid derivatives. As a senior application scientist, the aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system of scientific integrity. This document is structured to provide an in-depth technical guide, offering field-proven insights into the nuances of handling and analyzing these often-challenging molecules.

The Critical Need for Validated Analytical Methods

Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the validation of analytical procedures.[3][4][5][6][7][8] These guidelines, including ICH Q2(R1) and USP General Chapter <1225>, outline the necessary parameters to demonstrate that an analytical method is suitable for its intended purpose.[3][4][5] For methylboronic acid derivatives, which can be susceptible to degradation (e.g., hydrolysis of boronic esters), a properly validated, stability-indicating method is indispensable.[9][10]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for methylboronic acid derivatives is contingent on several factors, including the analyte's properties (volatility, thermal stability, presence of a chromophore), the sample matrix, and the required sensitivity and selectivity.[11] This section compares the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[11]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[11]Measurement of the NMR signal intensity relative to a certified internal standard.[9]
Applicability Ideal for non-volatile and thermally labile compounds.[11]Suitable for volatile and thermally stable compounds; often requires derivatization for polar analytes like boronic acids.[11][12][13]Provides structural information and quantification without the need for a reference standard of the analyte itself.[9][14][15]
Sensitivity (Typical LOQ) µg/mL to ng/mL.[2]ng/mL.[2]Generally lower sensitivity compared to chromatographic methods.[9]
Specificity Good, can be enhanced with diode array detectors. Susceptible to co-eluting impurities without a chromophore.[9]Very high, especially with a mass spectrometer that provides mass-to-charge ratio information.[9]High, provides detailed structural information that can distinguish between closely related compounds.[14][16]
Derivatization May be required for compounds lacking a UV chromophore.[2]Often necessary to increase volatility and thermal stability.[12][13]Not required.
Matrix Effects Less susceptible to matrix effects compared to MS-based methods.[2]Can be affected by non-volatile matrix components.[2]Less prone to matrix effects compared to chromatographic methods.
Key Challenges On-column hydrolysis of boronic esters, poor retention of polar boronic acids.[10][17][18]Potential for thermal degradation, incomplete derivatization.[19]Lower throughput, requires specialized equipment and expertise.[9]

In-Depth Experimental Protocol: A Validated HPLC-UV Method

The following section provides a detailed, step-by-step methodology for the validation of a hypothetical reversed-phase HPLC-UV method for the quantification of a methylboronic acid derivative, adhering to ICH Q2(R1) guidelines.[4][6]

Method Development and Optimization

The initial phase involves developing a separation method. For boronic acids, which are polar, a C18 column may not provide sufficient retention. An XSelect Premier HSS T3 column, which is designed to retain more polar analytes, could be a suitable alternative. The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[20] The pH of the mobile phase is a critical parameter to control the ionization and retention of the boronic acid.

Validation Protocol

A validation protocol should be established before initiating the validation study.[21] This document outlines the validation parameters to be evaluated and their corresponding acceptance criteria.

Caption: A logical workflow for HPLC method validation according to ICH guidelines.[9]

Validation Parameters and Acceptance Criteria

a. Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5]

  • Experimental Protocol:

    • Analyze blank samples (diluent), a placebo (if applicable), a solution of the methylboronic acid derivative standard, and a sample containing a mixture of the standard and known impurities.

    • Perform a forced degradation study to generate potential degradation products.[22][23][24][25] Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[22][23]

    • Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, and any known impurities or degradants. The peak purity angle should be less than the peak purity threshold.

b. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[4]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the methylboronic acid derivative at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.

c. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Experimental Protocol:

    • Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

d. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Experimental Protocol:

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

f. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Experimental Protocol:

    • Introduce small variations in method parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations. The RSD of the results should be ≤ 2.0%.

g. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[5]

  • Experimental Protocol:

    • Prepare a system suitability solution, which is typically a standard solution of the analyte.

    • Inject the system suitability solution five times before starting the analysis.

  • Acceptance Criteria:

    • RSD of peak areas ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Decision-Making for Technique Selection

The choice of the primary analytical technique for a methylboronic acid derivative should be a risk-based decision, considering the stage of drug development and the specific analytical requirements.

Technique_Selection Start Define Analytical Need Is_Quantification Quantification of Major Component? Start->Is_Quantification Is_Trace_Impurity Trace Level Impurity? Is_Quantification->Is_Trace_Impurity No HPLC_UV HPLC-UV Is_Quantification->HPLC_UV Yes Is_Structural_ID Structural Identification? Is_Trace_Impurity->Is_Structural_ID No LC_MS LC-MS/MS Is_Trace_Impurity->LC_MS Yes GC_MS GC-MS Is_Structural_ID->GC_MS No (Consider for volatile impurities) NMR qNMR / Structural NMR Is_Structural_ID->NMR Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of analytical methods for methylboronic acid derivatives is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. While HPLC-UV remains a workhorse for routine analysis, techniques like GC-MS and NMR offer powerful, orthogonal approaches for specific challenges such as trace-level impurity analysis and structural elucidation. A thorough understanding of the chemistry of boronic acids, coupled with a systematic approach to method development and validation as outlined in regulatory guidelines, is essential for success. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions and develop robust, reliable, and compliant analytical methods.

References

A Comparative Guide to Pyrimidine Boronic Acid Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine nucleus stands as a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic incorporation of a boronic acid moiety into this privileged heterocycle has given rise to a class of compounds with remarkable potential as enzyme inhibitors. This guide provides an in-depth comparative analysis of pyrimidine boronic acid derivatives, elucidating their structure-activity relationships (SAR), and offering detailed experimental protocols to empower your research and development endeavors.

Introduction: The Power of the Pyrimidine-Boronic Acid Combination

The pyrimidine ring, a fundamental component of nucleobases, offers a versatile template for molecular design, capable of engaging in a multitude of interactions with biological targets.[1] The introduction of a boronic acid group imparts a unique chemical reactivity, most notably its ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine, threonine, and cysteine proteases, as well as ATP-dependent enzymes.[2] This combination of a biologically relevant scaffold and a reactive "warhead" has positioned pyrimidine boronic acid derivatives as promising candidates for the development of novel therapeutics against a range of diseases, from cancer to infectious diseases.

Comparative Analysis of Pyrimidine Boronic Acid Derivatives as Enzyme Inhibitors

This section delves into a comparative analysis of pyrimidine boronic acid derivatives targeting distinct classes of enzymes. The data presented herein is a synthesis of findings from multiple peer-reviewed studies, offering a panoramic view of the current landscape.

Valosin-Containing Protein (VCP/p97) Inhibitors

VCP/p97, an AAA+ ATPase, is a critical regulator of protein homeostasis and has emerged as a compelling target in oncology.[3] A series of pyrimidine boronic acid derivatives have been identified as potent inhibitors of VCP/p97, demonstrating the therapeutic potential of this chemical class.[3]

Table 1: Comparative Activity of Pyrimidine Boronic Acid Derivatives Against VCP/p97

Compound IDR Group on PyrimidineEnzymatic IC50 (nM)A549 Cell IC50 (µM)RPMI8226 Cell IC50 (µM)
17 4-(methylsulfonyl)benzyl54.7[3]2.80[3]0.86[3]
Alternative 1[Data not available]---
Alternative 2[Data not available]---

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency of these compounds is intricately linked to the nature of the substituents on both the pyrimidine core and the phenylboronic acid moiety. For instance, the lead compound 17 showcases that a 4-(methylsulfonyl)benzyl group at the R position contributes significantly to its potent enzymatic and cellular activity.[3] This highlights the importance of exploring substitutions that can enhance interactions with the target enzyme's binding pocket.

Experimental Workflow: VCP/p97 ATPase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of pyrimidine boronic acid derivatives against VCP/p97.

VCP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Purified VCP/p97 - Assay Buffer - ATP Solution - Test Compounds incubation Incubate VCP/p97 with Test Compound reagents->incubation Add to 96-well plate initiation Initiate Reaction with ATP incubation->initiation Allow for binding atp_measurement Measure ATP Consumption initiation->atp_measurement Incubate ic50 Calculate IC50 Values atp_measurement->ic50 Analyze Luminescence

Caption: Workflow for VCP/p97 ATPase Inhibition Assay.

Kinase Inhibitors

Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a well-established core for kinase inhibitors, and the addition of a boronic acid moiety can enhance potency and introduce novel binding interactions.[4]

Table 2: Comparative Activity of Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseKey Structural FeaturesRepresentative IC50 (nM)
Pyrrolo[2,3-d]pyrimidinesVariousDeazapurine core mimicking ATPVaries widely
Pyrazolo[3,4-d]pyrimidinesBTK, EGFR, etc.Isosteric to purineIbrutinib (BTK): ~1[5]
Pyrimidine Boronic Acids Aurora A6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine core<200[6]

Structure-Activity Relationship (SAR) Insights:

For pyrimidine-based kinase inhibitors, the substitution pattern around the core ring is critical for achieving selectivity and potency. The design of these inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the target kinase. The boronic acid group can form a covalent bond with a cysteine residue in the active site of some kinases, leading to irreversible inhibition, as seen with some approved kinase inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through an in vitro assay that measures the phosphorylation of a substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compounds incubation Incubate Kinase with Test Compound reagents->incubation Combine in assay plate initiation Initiate Reaction with ATP & Substrate incubation->initiation Pre-incubation detection Detect Phosphorylated Substrate initiation->detection Kinase Reaction ic50 Determine IC50 Values detection->ic50 Quantify signal

Caption: General workflow for an in vitro kinase inhibition assay.

β-Lactamase Inhibitors

The rise of antibiotic resistance is a major global health threat, and β-lactamases are key enzymes responsible for the inactivation of β-lactam antibiotics. Boronic acid-based inhibitors have shown significant promise in combating this resistance mechanism.[2][7] While specific data on pyrimidine boronic acids targeting β-lactamases is emerging, the general principles of boronic acid inhibition in this context are well-established.

Mechanism of Action:

Boronic acid inhibitors of β-lactamases act as transition-state analogs. The boron atom is attacked by the active site serine residue, forming a stable, tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis. This effectively sequesters the enzyme and prevents it from inactivating antibiotics.

Beta_Lactamase_Inhibition Enzyme β-Lactamase (Active Site Serine) Complex Stable Covalent Adduct (Tetrahedral Intermediate) Enzyme->Complex Nucleophilic Attack Inhibitor Pyrimidine Boronic Acid Inhibitor->Complex Inactive_Enzyme Inactive Enzyme Complex->Inactive_Enzyme Inhibition

Caption: Mechanism of β-lactamase inhibition by a boronic acid derivative.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for key experimental procedures.

Synthesis of (2-Aminopyrimidin-5-yl)boronic Acid

This protocol describes a practical and scalable synthesis of a key pyrimidine boronic acid intermediate.[8][9][10]

Materials:

  • 2-Amino-5-bromopyrimidine

  • Trimethylsilyl chloride (TMSCl)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate (B(Oi-Pr)3)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In situ Protection: In a flame-dried flask under an inert atmosphere, dissolve 2-amino-5-bromopyrimidine in anhydrous THF. Cool the solution to 0°C and add TMSCl dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Lithium-Halogen Exchange: Cool the reaction mixture to -78°C and add n-BuLi solution dropwise, maintaining the temperature below -70°C. Stir the mixture for 1 hour at -78°C.

  • Borylation: To the cooled solution, add triisopropyl borate dropwise, again keeping the temperature below -70°C. Allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis and Isolation: Quench the reaction by carefully adding aqueous HCl at 0°C. Adjust the pH to ~7 with aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer to pH 2-3 with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield (2-aminopyrimidin-5-yl)boronic acid.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of substituted pyrimidines.[4][9]

Materials:

  • Pyrimidine boronic acid or its pinacol ester

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a reaction vessel, add the pyrimidine boronic acid derivative, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro VCP/p97 ATPase Assay Protocol

This protocol outlines a method to determine the IC50 values of inhibitors against VCP/p97 ATPase activity.[11][12]

Materials:

  • Purified recombinant VCP/p97 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, VCP/p97 enzyme, and the diluted test compounds or DMSO (vehicle control).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Pyrimidine boronic acid derivatives represent a highly promising class of enzyme inhibitors with significant therapeutic potential. Their unique ability to combine the favorable biological properties of the pyrimidine scaffold with the reactive nature of the boronic acid moiety allows for the design of potent and selective modulators of various enzymatic targets. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of pyrimidine-based therapeutics. Further exploration of this chemical space, including the synthesis of diverse libraries and their evaluation against a broader range of biological targets, will undoubtedly uncover new and exciting opportunities for drug discovery.

References

A Structure-Based Comparative Analysis of Boronic Acids as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance, largely driven by the production of β-lactamase enzymes, necessitates the development of novel and robust inhibitors to preserve the efficacy of our β-lactam antibiotic arsenal. Among the most promising classes of β-lactamase inhibitors to emerge are boronic acid derivatives. Their unique mechanism of action, mimicking the tetrahedral transition state of β-lactam hydrolysis, allows for potent inhibition of a broad spectrum of β-lactamases, including challenging metallo-β-lactamases (MBLs) that are recalcitrant to traditional inhibitors.[1][2][3] This guide provides an in-depth, structure-based comparison of boronic acid inhibitors, contrasting them with other established inhibitor classes and providing the experimental framework for their evaluation.

The Rise of Boronic Acids: A Mechanistic Advantage

β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine β-lactamases (SBLs), and class B, the zinc-dependent metallo-β-lactamases (MBLs).[3][4] Traditional β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are themselves β-lactams and are primarily effective against class A enzymes.[5][6] Newer non-β-lactam inhibitors like avibactam, a diazabicyclooctane, have expanded the spectrum to include class C and some class D enzymes.[7] However, the increasing prevalence of MBLs has presented a significant clinical challenge, as none of these inhibitors are effective against them.[6][7]

Boronic acids address this critical gap. Their mechanism of action is rooted in the electrophilic nature of the boron atom, which readily forms a reversible covalent bond with the active site serine in SBLs.[1][8] This creates a stable tetrahedral adduct that mimics the transition state of β-lactam hydrolysis, effectively trapping the enzyme.[1][3] Crucially, boronic acids can also interact with the zinc-bound hydroxide in the active site of MBLs, again forming a tetrahedral intermediate and inhibiting these challenging enzymes.[9][10][11] This dual-inhibitory capability is a key differentiator for the boronic acid class.

dot

Crystallography_Workflow Protein_Purification Purify β-Lactamase Inhibitor_Complex Form Enzyme-Inhibitor Complex Protein_Purification->Inhibitor_Complex Crystallization Crystallize Complex Inhibitor_Complex->Crystallization Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Solution Solve and Refine 3D Structure Xray_Diffraction->Structure_Solution Structural_Analysis Analyze Binding Mode and Interactions Structure_Solution->Structural_Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid are at the forefront of our research, their responsible management at the end of the lifecycle is a non-negotiable aspect of scientific stewardship. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties.[1]

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined here are grounded in established safety principles for managing halogenated organic compounds and boronic acid derivatives, ensuring compliance and protecting both laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

  • Boronic Acids: This class of compounds can cause skin, eye, and respiratory irritation.[2][3][4][5]

  • Halogenated Aromatic Compounds: Chlorinated organic molecules are often treated as a special waste category due to the potential for forming toxic byproducts like dioxins during improper incineration.[6] They can also be toxic and pose environmental hazards.[7]

  • Amide Functionality: While generally stable, the overall toxicity profile of the molecule must be considered.

Therefore, this compound must be treated as hazardous waste under all circumstances.[2][8] Never dispose of this chemical or its containers in regular trash or down the drain.[2][8][9]

Hazard Profile Summary

Hazard ClassificationCorresponding InformationRationale and Key Precautions
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[3][4][10][11]Based on general classifications for complex boronic acid derivatives.
Skin Irritation Causes skin irritation.[3][5][12]Avoid all direct skin contact. Wear appropriate chemical-resistant gloves.[3]
Eye Irritation Causes serious eye irritation.[3][5][12]Wear tightly fitting safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[3][5]All handling must be performed in a certified chemical fume hood.[2][3]
Environmental Hazard Assumed to be hazardous to the aquatic environment.Prevent the substance from entering drains, sewers, or waterways.[4]

Required Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to create a barrier against exposure.

PPE CategorySpecificationJustification
Eye Protection Tightly fitting chemical safety goggles or a face shield.[3]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears before use.[3]Prevents skin contact and absorption.
Body Protection A fully-fastened lab coat.[3]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solids should be in a fume hood to prevent dust inhalation.[2][3]Minimizes the risk of inhaling irritating dust particles.

An emergency eyewash station and safety shower must be readily accessible in the work area.[3]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is waste segregation . Due to its chlorinated nature, it must be disposed of as halogenated organic waste .[13][14][15] Mixing this with non-halogenated waste streams significantly increases disposal costs and complexity.[14]

Part 1: Disposal of Unused or Contaminated Solid Waste

This includes the pure compound, reaction residues, or contaminated consumables (e.g., weighing paper, gloves, silica gel).

  • Characterize and Segregate: Classify all waste containing this compound as "Halogenated Organic Solid Waste."

  • Container Selection: Use a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) pail with a secure lid is recommended.[1][16]

  • Labeling: The container must be clearly labeled before any waste is added.[17] The label must include:

    • The words "HAZARDOUS WASTE "[3][17]

    • The full chemical name: This compound

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")[3]

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container, minimizing dust generation.[11]

    • Also place any contaminated disposables, such as gloves or weighing papers, into the same container.[2][8]

  • Storage: Keep the waste container securely closed when not in use.[14][18] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong acids, bases, oxidizers).[4][17]

Part 2: Disposal of Contaminated Liquid Waste

This applies to solutions of the compound in organic solvents.

  • Characterize and Segregate: This waste must be classified as "Halogenated Organic Liquid Waste." Do not mix with aqueous or non-halogenated waste streams.[14][19]

  • Container Selection: Use a designated, sealable, and chemically compatible solvent waste container (carboy), typically made of HDPE. Ensure it is equipped with a screw cap.[1]

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "HAZARDOUS WASTE ," the full chemical name, the solvent(s) used, and the relevant hazards.[3][16]

  • Waste Collection:

    • Using a funnel, carefully pour the liquid waste into the designated container to prevent spills.[3]

    • Keep the container closed at all times except when adding waste.[14][18]

  • Storage: Store the sealed container in your laboratory's designated SAA, ensuring secondary containment (such as a spill tray) is used.[1][19]

Part 3: Decontamination of Empty Containers

Empty containers that held the compound must be decontaminated before being discarded or recycled. The rinsate from this process is also hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2]

  • Collect Rinsate: The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as "Halogenated Organic Liquid Waste."[2][4] Do not pour it down the drain.

  • Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then typically be disposed of with regular laboratory glass or plastic waste, according to your institution's guidelines.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating and managing waste generated from this compound.

G cluster_start Waste Generation Point cluster_characterization Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps Start Waste containing This compound WasteType Is the waste primarily solid or liquid? Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated gloves, weighing paper, silica gel) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions in solvents, container rinsate) WasteType->LiquidWaste Liquid SolidContainer Label and place in: 'HAZARDOUS WASTE' Halogenated Organic SOLID Waste Container SolidWaste->SolidContainer Package Storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. SolidContainer->Storage LiquidContainer Label and pour into: 'HAZARDOUS WASTE' Halogenated Organic LIQUID Waste Container LiquidWaste->LiquidContainer Package LiquidContainer->Storage Pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed disposal contractor. Storage->Pickup Schedule

Caption: Decision workflow for the proper segregation and disposal of waste containing this compound.

Final Disposal and Record-Keeping

Laboratory personnel are responsible for waste from its generation point to its collection.[18] Once your waste container is full or reaches your institution's time limit for accumulation, contact your Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.[3][18] Ensure all required documentation or waste manifest forms are completed accurately.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, upholding the highest standards of scientific practice.

References

A Researcher's Guide to Handling (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid: A Framework for Safety and Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The protocols outlined herein are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established scientific principles to protect both the researcher and the integrity of the experiment.

Hazard Assessment and Risk Mitigation

This compound, like many boronic acid derivatives, should be treated as a hazardous substance. The primary risks associated with this class of compounds are:

  • Eye Irritation : Fine powders can easily become airborne and cause serious eye irritation upon contact.[3][4]

  • Skin Irritation : Direct contact can lead to skin irritation, characterized by redness, itching, or inflammation.[3][4]

  • Respiratory Tract Irritation : Inhalation of the dust is a significant risk, potentially causing irritation to the lungs and respiratory system.[2][3]

Given these hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active risk management strategy. The following equipment is mandatory for all personnel handling this compound.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles with side-shields or a full-face shield.[2][5][6][7]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust particles and accidental splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[5][6][8]Nitrile gloves provide an effective barrier against incidental contact with boronic acids. Gloves must be inspected for tears or holes before each use and changed immediately upon contamination.[5][9] Always wash hands thoroughly with soap and water after removing gloves.[6][9]
Body Protection A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.[5][10]This protects the skin on the arms and body from accidental spills and contact. The lab coat should never be worn outside the laboratory to prevent the spread of contamination.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[2][5]This is critical to prevent the inhalation of fine dust particles, especially when weighing or transferring the solid.[5] All handling of the solid should ideally occur within a certified chemical fume hood to minimize aerosol generation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is the foundation of safe chemical handling.

Step 1: Preparation and Engineering Controls
  • Verify Engineering Controls : Before beginning work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Work Area Setup : All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This is the most critical engineering control for preventing inhalation exposure.

  • Surface Protection : Cover the work surface with disposable, plastic-backed absorbent paper to contain spills and simplify cleanup.[11]

  • Assemble Materials : Have all necessary equipment (spatulas, weigh boats, glassware) and waste containers readily at hand to minimize movement and potential for accidents.

Step 2: Donning PPE and Handling the Compound
  • Don PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Transferring the Solid : When weighing or transferring the solid, do so carefully to avoid generating dust.[1][5] Use tools like a spatula to gently move the material.[5] Keep the container tightly closed when not in use.[1][2]

  • Working with Solutions : When preparing solutions, always add the solid to the solvent slowly. If the process generates heat, prepare it in an ice bath.

Step 3: Post-Handling and Decontamination
  • Clean Work Area : After handling is complete, decontaminate the work area. Carefully wipe down surfaces with an appropriate solvent, followed by soap and water. Dispose of bench paper as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield or goggles, and finally the lab coat. Never wear gloves to touch common surfaces like doorknobs or computers.[7]

  • Personal Hygiene : Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[6][9]

Spill and Disposal Protocols

Emergency Spill Response

In the event of a spill, your immediate response is critical.

  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite to cover the spill. Avoid raising dust.

  • Clean-Up : While wearing appropriate PPE, carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.[12]

  • Segregation : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your EHS office.[12]

  • Solid Waste : Collect all contaminated solid materials, including used gloves, weigh paper, and absorbent pads, in a designated, sealable container.[12]

  • Liquid Waste : Collect any solutions containing the compound in a separate, clearly labeled container for liquid hazardous waste.[12]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[12]

  • Storage : Store sealed hazardous waste containers in a designated, secure area away from incompatible materials until collection by EHS or a licensed disposal company.[12]

Visualization: PPE Selection and Usage Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow start Start: Prepare to Handle This compound engineering_controls Are Engineering Controls Ready? (Fume Hood, Eyewash, Shower) start->engineering_controls ppe_base Don Base PPE: - Nitrile Gloves - Lab Coat - Closed-toe Shoes engineering_controls->ppe_base Yes task_assessment Assess Task: Handling Solid or Solution? ppe_base->task_assessment solid_handling Handling Solid (Weighing/Transferring) task_assessment->solid_handling Solid solution_handling Working with Solution task_assessment->solution_handling Solution respirator Add Respiratory Protection (N95 Respirator) solid_handling->respirator goggles Wear Chemical Safety Goggles solution_handling->goggles respirator->goggles splash_risk Is there a significant splash risk? goggles->splash_risk face_shield Add Full Face Shield (over goggles) splash_risk->face_shield Yes proceed Proceed with Task Following Safe Handling Protocol splash_risk->proceed No face_shield->proceed end End of Task: Decontaminate & Doff PPE proceed->end

Caption: PPE selection workflow for handling the target boronic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.